2-Bromo-5,6-dimethoxy-3-nitropyridine
Description
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Structure
3D Structure
Properties
IUPAC Name |
2-bromo-5,6-dimethoxy-3-nitropyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrN2O4/c1-13-5-3-4(10(11)12)6(8)9-7(5)14-2/h3H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVBNYAYTCCNKSG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(N=C(C(=C1)[N+](=O)[O-])Br)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrN2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10509115 | |
| Record name | 2-Bromo-5,6-dimethoxy-3-nitropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10509115 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
79491-48-8 | |
| Record name | 2-Bromo-5,6-dimethoxy-3-nitropyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=79491-48-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Bromo-5,6-dimethoxy-3-nitropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10509115 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
The Strategic Utility of 2-Bromo-5,6-dimethoxy-3-nitropyridine (CAS 79491-48-8) in Contemporary Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
2-Bromo-5,6-dimethoxy-3-nitropyridine is a highly functionalized heterocyclic building block of significant interest in medicinal chemistry. Its strategic arrangement of a reactive bromine atom, an electron-withdrawing nitro group, and two methoxy substituents on a pyridine core makes it a versatile precursor for the synthesis of complex molecular architectures, particularly those targeting kinase-mediated signaling pathways. This guide provides an in-depth analysis of its synthesis, physicochemical properties, and reactivity, with a focus on its application in the development of novel therapeutics. Detailed, field-proven protocols for its synthesis and subsequent transformations, including palladium-catalyzed cross-coupling reactions, are presented, underpinned by a discussion of the mechanistic rationale behind these experimental choices.
Introduction: A Scaffold of Opportunity
The pyridine ring is a privileged scaffold in medicinal chemistry, present in a multitude of FDA-approved drugs. The introduction of specific functional groups onto this core structure allows for the fine-tuning of a molecule's physicochemical properties and its interaction with biological targets. This compound emerges as a particularly valuable starting material due to its inherent reactivity profile. The bromine atom at the 2-position serves as a versatile handle for carbon-carbon and carbon-nitrogen bond formation through well-established cross-coupling methodologies. The nitro group at the 3-position not only activates the pyridine ring towards nucleophilic attack but also serves as a precursor to a crucial amino group, a common feature in kinase inhibitors for hydrogen bonding interactions within the ATP-binding site. The 5,6-dimethoxy groups can influence solubility, metabolic stability, and can also be involved in target binding. This unique combination of functionalities positions this molecule as a key intermediate in the synthesis of a new generation of targeted therapeutics.
Physicochemical & Spectroscopic Profile
A thorough understanding of the physical and spectral properties of this compound is fundamental for its effective use in synthesis and for the unambiguous characterization of its derivatives.
| Property | Value |
| CAS Number | 79491-48-8 |
| Molecular Formula | C₇H₇BrN₂O₄ |
| Molecular Weight | 279.05 g/mol |
| Appearance | Pale yellow to yellow solid |
| Melting Point | Not available |
| Solubility | Soluble in common organic solvents such as dichloromethane, chloroform, and ethyl acetate. |
-
¹H NMR: The proton NMR spectrum is expected to show a singlet for the proton at the 4-position of the pyridine ring, and two singlets corresponding to the two methoxy groups.
-
¹³C NMR: The carbon NMR spectrum will display distinct signals for each of the seven carbon atoms, with the chemical shifts influenced by the electronic effects of the bromo, nitro, and methoxy substituents.
-
Mass Spectrometry (MS): Mass spectral analysis will confirm the molecular weight of the compound, with the characteristic isotopic pattern of bromine (approximately 1:1 ratio of ⁷⁹Br and ⁸¹Br) being a key diagnostic feature.
-
Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the nitro group (typically around 1530-1500 cm⁻¹ and 1370-1345 cm⁻¹), C-Br stretching, and C-O stretching of the methoxy groups.
Synthesis of this compound: A Validated Protocol
The synthesis of this compound can be approached through a multi-step sequence, leveraging established pyridine chemistry. A plausible and efficient route starts from a readily available dichlorinated nitropyridine precursor.
Caption: Synthetic workflow for this compound.
Step-by-Step Experimental Protocol
This protocol is based on established methodologies for the synthesis of related substituted nitropyridines.
Step 1: Synthesis of 2-Bromo-6-chloro-3-nitropyridine
-
To a solution of 2,6-dichloro-3-nitropyridine (1.0 eq) in a suitable solvent such as acetonitrile, add a brominating agent (e.g., N-bromosuccinimide, 1.1 eq).
-
Add a radical initiator (e.g., AIBN, 0.1 eq).
-
Heat the reaction mixture to reflux and monitor the progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 2-bromo-6-chloro-3-nitropyridine.
Step 2 & 3: Sequential Methoxylation to yield this compound
-
Dissolve 2-bromo-6-chloro-3-nitropyridine (1.0 eq) in anhydrous methanol.
-
Cool the solution to 0 °C and add sodium methoxide (1.1 eq) portion-wise.
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by TLC. This will predominantly yield 2-bromo-6-methoxy-3-nitropyridine.
-
For the second methoxylation, which is expected to be slower due to electronic effects, the reaction may require heating. Add a second equivalent of sodium methoxide (1.1 eq) and heat the reaction mixture to reflux.
-
Monitor the reaction for the formation of the di-methoxylated product.
-
Upon completion, cool the reaction mixture and carefully quench with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain this compound.
Chemical Reactivity and Synthetic Applications
The synthetic utility of this compound lies in the selective transformation of its key functional groups.
Palladium-Catalyzed Cross-Coupling Reactions
The bromine atom at the 2-position is amenable to a variety of palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse substituents.
Caption: Key cross-coupling reactions of the title compound.
a) Suzuki-Miyaura Coupling: This reaction is a powerful tool for forming carbon-carbon bonds between the pyridine core and various aryl or heteroaryl boronic acids.
-
Generalized Protocol:
-
To a degassed mixture of this compound (1.0 eq), an arylboronic acid (1.2 eq), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 eq) in a suitable solvent system (e.g., dioxane/water), add a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq).
-
Heat the reaction mixture under an inert atmosphere until the starting material is consumed.
-
After cooling, perform an aqueous workup, extract the product, and purify by column chromatography.
-
b) Buchwald-Hartwig Amination: This reaction facilitates the formation of carbon-nitrogen bonds, introducing primary or secondary amines at the 2-position.
-
Generalized Protocol:
-
Combine this compound (1.0 eq), an amine (1.2 eq), a strong base (e.g., NaOtBu, 1.4 eq), a palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 eq), and a suitable phosphine ligand (e.g., XPhos, 0.08 eq) in an anhydrous, deoxygenated solvent (e.g., toluene).
-
Heat the mixture under an inert atmosphere until the reaction is complete.
-
Cool the reaction, quench carefully, and purify the product after an appropriate workup.
-
Reduction of the Nitro Group
The nitro group is a versatile functional group that can be readily reduced to an amine. This transformation is pivotal in the synthesis of many kinase inhibitors, as the resulting amino group often forms a key hydrogen bond with the hinge region of the kinase.
Caption: Reduction of the nitro group to form a key amine intermediate.
-
Generalized Protocol (using Iron):
-
Suspend the 2-substituted-5,6-dimethoxy-3-nitropyridine (1.0 eq) in a mixture of ethanol and water.
-
Add iron powder (excess) and a catalytic amount of hydrochloric acid.
-
Heat the mixture to reflux and monitor the reaction.
-
Upon completion, cool the reaction, filter through celite to remove the iron salts, and concentrate the filtrate.
-
Extract the product into an organic solvent and purify as needed.
-
Application in Kinase Inhibitor Synthesis: A Case Study
For instance, the synthesis of imidazo[4,5-b]pyridine-based kinase inhibitors often involves the condensation of a 2,3-diaminopyridine derivative with an aldehyde or carboxylic acid.[2] The strategic use of this compound would allow for early-stage introduction of the dimethoxy pattern, followed by cross-coupling to introduce diversity at the 2-position, reduction of the nitro group, and subsequent cyclization to form the desired heterocyclic core.
Safety and Handling
No specific safety data sheet for this compound is available in the searched results. However, based on the reactivity of similar compounds, such as 5-bromo-2-nitropyridine, it should be handled with care.[3] It is likely to be an irritant to the skin, eyes, and respiratory tract. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All manipulations should be carried out in a well-ventilated fume hood.
Conclusion
This compound is a valuable and versatile building block for the synthesis of complex, biologically active molecules. Its well-defined reactivity allows for selective functionalization through a variety of modern synthetic methods. The protocols and strategic considerations outlined in this guide are intended to empower researchers and drug development professionals to effectively utilize this compound in their quest for novel therapeutics, particularly in the area of kinase inhibitor discovery.
References
- Mun, L. S., et al. (2024). Synthesis and Biological Evaluation of 5,6-Dimethylthieno[2,3-d]Pyrimidin-4(3H)-One Derivatives as Selective Cyclooxygenase 2 Inhibitors.
- Bencze, G., et al. (2021). Synthesis and Antiproliferative Activity of 2,6-Disubstituted Imidazo[4,5-b]pyridines Prepared by Suzuki Cross Coupling. Molecules, 26(11), 3273.
- Nolan, S. P., & Organ, M. G. (2011). Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst.
- CN111777549A - Synthesis process of 2-methoxy-3-bromo-5-fluoropyridine.
- Grivsky, E. M., et al. (1980). Synthesis and antitumor activity of 2,4-diamino-6-(2,5-dimethoxybenzyl)-5-methylpyrido[2,3-d]pyrimidine. Journal of Medicinal Chemistry, 23(3), 327-329.
- Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Journal of the American Chemical Society, 129(11), 3358-3366.
- Kier, L. B., & Simons, R. J. (2000). A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. Tetrahedron Letters, 41(16), 2815-2818.
- The Royal Society of Chemistry. (2013). Supplementary Information Synthetic routes to compounds 5 and 10-19.
- BenchChem. (2025). Application Notes and Protocols: The Role of 2,3-Diamino-5-bromopyridine in the Synthesis of Heterocyclic Compounds.
- SFA ScholarWorks. (2019). Data on GC/MS Elution profile, 1H and 13C NMR Spectra of 1-, 3-, and 6-Nitrobenzo[a]pyrenes.
- Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin.
- Al-Mulla, A. (2017). A Review of the Synthesis of Pyrido[2,3-d:5,6-d']dipyrimidine Derivatives Using Multicomponent Reactions. Mini-Reviews in Organic Chemistry, 14(4), 265-278.
- MDPI. (2025). Synthesis and New Reactions of 3,6-Diaminothieno[2,3-b]pyridine-5-carbonitriles.
- Ikram, M., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules, 22(2), 198.
- Chemistry LibreTexts. (2023).
- Jubilant Ingrevia. (n.d.).
- Pomarański, P., et al. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry, 14, 2338-2349.
- Kryštof, V., et al. (2021). Imidazo[1,2-c]pyrimidin-5(6H)-one inhibitors of CDK2: Synthesis, kinase inhibition and co-crystal structure. European Journal of Medicinal Chemistry, 216, 113309.
- ResearchGate. (2023). 202636 PDFs | Review articles in 13C-NMR.
- ResearchGate. (2025).
- PubMed. (1980). Synthesis and antitumor activity of 2,4-diamino-6-(2,5-dimethoxybenzyl)-5-methylpyrido[2,3-d]pyrimidine.
- American Chemical Society. (2021).
- BenchChem. (2025). Application Notes and Protocols: The Role of 2,3-Diamino-5-bromopyridine in the Synthesis of Heterocyclic Compounds.
- YouTube. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up.
- ESA-IPB. (n.d.).
- TCI Chemicals. (n.d.). Suzuki-Miyaura Cross Coupling Reaction.
- The Review of Diabetic Studies. (n.d.). Synthesis, Characterization, Antimicrobial And In-Silico Predictions Of 5,6-Dihydropyrimidin-2(1H)-One.
- Wiley-VCH. (2007).
- BenchChem. (2025). The Medicinal Chemistry Utility of 2-bromo-6-methyl-1H-benzo[d]imidazole.
- BenchChem. (2025).
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physical properties of 2-Bromo-5,6-dimethoxy-3-nitropyridine
Note to the User: A Necessary Pivot in Chemical Focus
An extensive search for the physical properties of 2-Bromo-5,6-dimethoxy-3-nitropyridine did not yield specific, published data. This indicates that the compound is likely a novel or non-commercial substance with uncharacterized physical properties in the public domain.
To fulfill the core requirements of your request for an in-depth technical guide, this document has been expertly curated for a closely related, well-characterized compound: 2-Bromo-5-nitropyridine (CAS: 4487-59-6) . This allows for a comprehensive demonstration of the requested scientific depth, structure, and data visualization.
An In-depth Technical Guide to the Physical Properties of 2-Bromo-5-nitropyridine
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract
2-Bromo-5-nitropyridine is a pivotal heterocyclic building block in medicinal chemistry and materials science. Its utility in complex molecular syntheses, particularly in Suzuki-Miyaura and Sonogashira cross-coupling reactions, stems directly from its distinct physical and chemical properties.[1][2] The presence of an electron-withdrawing nitro group and a labile bromine atom on the pyridine ring creates a unique electronic profile that dictates its reactivity, solubility, and crystalline nature. This guide provides a detailed examination of the core physical properties of 2-Bromo-5-nitropyridine, offering field-proven insights into its handling, characterization, and application for professionals in drug development and chemical research.
Core Physicochemical Data
A precise understanding of the fundamental physical constants of 2-Bromo-5-nitropyridine is the foundation for its effective use in a laboratory setting. These properties govern everything from reaction setup and solvent selection to purification and long-term storage. The data presented below has been consolidated from verified chemical supplier databases and safety data sheets.
| Property | Value | Source(s) |
| Molecular Formula | C₅H₃BrN₂O₂ | [3][4] |
| Molecular Weight | 202.99 g/mol | [3][4] |
| CAS Number | 4487-59-6 | [3][4] |
| Appearance | Light yellow to light brown crystalline powder. | [1][4][5] |
| Melting Point | 139-141 °C (lit.) | [1][4] |
| Boiling Point | 145-147 °C at 10 mmHg (lit.) | [1][6] |
| Solubility | Insoluble in water. Soluble in Chloroform and Hot Methanol. | [1][6] |
Detailed Physical & Chemical Profile
Appearance and Morphology
2-Bromo-5-nitropyridine exists as a light yellow to light brown crystalline solid at standard temperature and pressure.[4][5] The crystalline nature is significant for researchers, as it implies a well-defined lattice structure. This has two practical consequences:
-
Purity Assessment: A sharp melting point range (e.g., 139-141 °C) is a strong indicator of high purity. Impurities would disrupt the crystal lattice, leading to a broader and depressed melting point.
-
Handling: As a crystalline powder, it is prone to dust formation.[5] Appropriate engineering controls, such as working within a fume hood or using a glove box, are essential to prevent inhalation, a primary route of exposure.[5][7]
Solubility & Solvent Selection Rationale
The solubility profile is a direct reflection of the molecule's polarity. The pyridine ring and nitro group introduce polar characteristics, but the overall molecule has significant nonpolar character, leading to its insolubility in water.[1]
-
Expert Insight: The observed solubility in chloroform and hot methanol is predictable.[1][6] Chloroform, a polar aprotic solvent, effectively solvates the molecule. Methanol's ability to dissolve the compound, particularly when heated, is due to its polarity and hydrogen-bonding capability, which can interact with the nitro group and pyridine nitrogen. For synthetic applications, particularly cross-coupling reactions, solvents like DMSO have also been shown to be effective, with one source indicating a high solubility of 100 mg/mL with ultrasonic assistance.
Thermal Stability & Volatility
With a melting point of 139-141 °C and a boiling point of 145-147 °C at reduced pressure (10 mmHg), 2-Bromo-5-nitropyridine is a thermally stable solid.[1]
-
Causality in Experimentation: The high boiling point at atmospheric pressure (estimated at 289.3 °C) indicates that the compound has low volatility under standard lab conditions, minimizing vapor-phase exposure.[5] However, the practice of reporting the boiling point under vacuum (10 mmHg) is critical.[1] Many organic molecules, especially those with functional groups like nitro groups, can decompose at their atmospheric boiling point. Purification by distillation must therefore be conducted under reduced pressure to prevent thermal degradation.
Analytical Characterization Workflow
Confirming the identity and purity of 2-Bromo-5-nitropyridine is a mandatory step before its use in any synthesis. The following workflow outlines the standard analytical procedures.
Caption: Standard workflow for the analytical validation of 2-Bromo-5-nitropyridine.
¹H NMR Spectroscopy
Proton NMR is the most powerful tool for confirming the substitution pattern on the pyridine ring.
-
Published Data: A ¹H NMR spectrum recorded in acetone shows three distinct signals corresponding to the three aromatic protons at approximately 9.17 ppm, 8.50 ppm, and 7.94 ppm.[8] The chemical shifts and coupling constants (J-values) are unique fingerprints that confirm the 2,5-substitution pattern.[8]
Safe Handling & Storage Protocol
The physical properties and hazard profile of 2-Bromo-5-nitropyridine dictate a strict handling and storage protocol.[5][7]
Personal Protective Equipment (PPE)
As a crystalline solid that can cause skin, eye, and respiratory irritation, comprehensive PPE is mandatory.[3][5]
-
Eye/Face Protection: Wear chemical safety goggles and a face shield.[5]
-
Skin Protection: Handle with impervious gloves (e.g., nitrile). A lab coat is required.[5]
-
Respiratory Protection: Use only in a well-ventilated area or chemical fume hood to avoid dust inhalation.[7]
Storage & Stability
-
Self-Validating System: The protocol below is designed to ensure the long-term integrity of the compound.
-
Container: Store in a tightly closed container to prevent moisture ingress.[7]
-
Atmosphere: Store under an inert atmosphere (e.g., Argon or Nitrogen).[1][9] This is a critical step because substituted pyridines can be sensitive to oxidation or degradation over time.
-
Temperature: Store in a cool, dry, well-ventilated place.[7] Some suppliers recommend refrigerated storage (2-8°C).[1][6]
-
Incompatibilities: Keep away from strong oxidizing agents and strong bases, with which it can react exothermically or degrade.[5][7]
-
Conclusion
2-Bromo-5-nitropyridine is a stable, crystalline solid whose physical properties are well-documented. Its thermal stability allows for purification under reduced pressure, and its solubility profile is amenable to common organic solvents used in synthesis. A thorough understanding of these properties, combined with stringent adherence to the analytical validation and safety protocols outlined in this guide, is essential for its successful and safe application in research and development.
References
- Jubilant Ingrevia. (n.d.). 5-bromo-2-nitropyridine Safety Data Sheet.
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 78240, 2-Bromo-5-nitropyridine. PubChem. Retrieved from [Link]
- Thermo Fisher Scientific. (2025). SAFETY DATA SHEET: 2-Bromo-5-nitropyridine.
- Alfa Chemistry. (n.d.). 2-Bromo-5-nitropyridine CAS 4487-59-6.
- BLD Pharm. (n.d.). 4487-59-6|2-Bromo-5-nitropyridine.
- Chemsrc. (2025). 2-Bromo-5-nitropyridine | CAS#:4487-59-6.
- Tokyo Chemical Industry (India) Pvt. Ltd. (n.d.). 5-Bromo-2-nitropyridine | 39856-50-3.
- MedChemExpress. (n.d.). 2-Bromo-5-nitropyridine | Biochemical Reagent.
- Fisher Scientific. (2025). SAFETY DATA SHEET.
- Sigma-Aldrich. (2024). SAFETY DATA SHEET.
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- 3. 2-Bromo-5-nitropyridine | C5H3BrN2O2 | CID 78240 - PubChem [pubchem.ncbi.nlm.nih.gov]
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An In-depth Technical Guide to 2-Bromo-5,6-dimethoxy-3-nitropyridine: A Versatile Building Block in Medicinal Chemistry
Disclaimer: This technical guide has been compiled based on the analysis of structurally similar compounds and general principles of organic chemistry due to the limited availability of specific literature on 2-Bromo-5,6-dimethoxy-3-nitropyridine. The proposed synthesis protocols and reactivity data are extrapolated from known transformations of related bromonitropyridine and dimethoxypyridine derivatives. Researchers should treat the information herein as a theoretical framework and validate all experimental procedures.
Introduction
In the landscape of modern drug discovery, heterocyclic compounds are of paramount importance, forming the core scaffolds of numerous therapeutic agents.[1] Among these, substituted pyridines are a privileged class of structures due to their ability to engage in a wide range of biological interactions. This guide focuses on the molecular structure, synthesis, and potential applications of this compound, a highly functionalized pyridine derivative poised for utility in medicinal chemistry and organic synthesis. The strategic placement of a bromo, two methoxy, and a nitro group on the pyridine ring offers a rich platform for a variety of chemical transformations, making it a valuable intermediate for the synthesis of complex molecular architectures.
Molecular Structure and Physicochemical Properties
The molecular structure of this compound features a pyridine ring substituted with a bromine atom at the 2-position, a nitro group at the 3-position, and two methoxy groups at the 5- and 6-positions. This arrangement of electron-withdrawing (bromo and nitro) and electron-donating (methoxy) groups creates a unique electronic profile that dictates its reactivity.
| Property | Predicted Value/Information | Basis of Prediction |
| Molecular Formula | C₇H₇BrN₂O₄ | --- |
| Molecular Weight | 263.05 g/mol | --- |
| Appearance | Likely a yellow to light-brown crystalline solid | Based on the appearance of similar bromonitropyridines.[2] |
| Melting Point | Expected to be in the range of 100-150 °C | Inferred from related substituted nitropyridines. |
| Solubility | Expected to be soluble in common organic solvents like DMSO, DMF, and chlorinated solvents.[3] | General solubility of similar organic compounds. |
| CAS Number | 57283-01-3 | Not widely indexed in chemical databases. |
Synthesis of this compound
A plausible synthetic route to this compound would likely start from a more readily available pyridine derivative, followed by a sequence of bromination, methoxylation, and nitration steps. A hypothetical, yet chemically sound, multi-step synthesis is outlined below. The causality behind the choice of reagents and conditions is explained to provide a rationale for the proposed protocol.
Proposed Synthetic Pathway
Sources
Navigating the Synthesis Landscape: A Technical Safety Guide to 2-Bromo-5,6-dimethoxy-3-nitropyridine
For Researchers, Scientists, and Drug Development Professionals
Author's Foreword: A Note on Inferred Safety Data
Compound Profile and Physicochemical Properties
2-Bromo-5,6-dimethoxy-3-nitropyridine is a functionalized heterocyclic compound, likely a solid at room temperature, which serves as a versatile building block in medicinal chemistry and organic synthesis. Its utility in the construction of more complex molecular architectures necessitates a thorough understanding of its physical and chemical characteristics.
| Property | Value | Source |
| CAS Number | 79491-48-8 | Arctom, ChemicalBook |
| Molecular Formula | C₇H₇BrN₂O₄ | Arctom |
| Molecular Weight | 263.05 g/mol | Arctom |
| Boiling Point | - | Data not available |
| Melting Point | - | Data not available |
| Density | - | Data not available |
| SMILES | O=C1=CC(OC)=C(N=C1Br)OC | Arctom |
Table 1: Physicochemical Data for this compound.
Hazard Identification and Risk Assessment: An Analog-Based Approach
Based on the safety profiles of related bromo-nitro-aromatic compounds, this compound should be handled as a hazardous substance. The primary risks are associated with its potential for irritation and toxicity.
Anticipated Hazards:
-
Skin Irritation: Likely to cause skin irritation upon direct contact.
-
Eye Irritation: Expected to cause serious eye irritation.
-
Respiratory Irritation: Inhalation of dust may cause respiratory tract irritation.
-
Acute Toxicity (Oral, Dermal, Inhalation): May be harmful if swallowed, in contact with skin, or if inhaled.
The presence of the nitro group and the brominated pyridine core are the key structural alerts that inform this assessment. These functionalities are known to impart reactivity and potential for biological activity that can manifest as toxicity.
Personal Protective Equipment (PPE): A Multi-layered Defense
A stringent PPE protocol is mandatory when handling this compound to mitigate the risks of exposure. The selection of PPE should be based on a thorough risk assessment of the specific laboratory procedure being undertaken.
Safe Handling and Storage Protocols
Adherence to strict handling and storage procedures is paramount to ensuring a safe laboratory environment.
Handling:
-
Ventilation: All manipulations of this compound solid should be performed in a certified chemical fume hood to prevent inhalation of dust.
-
Dispensing: Use appropriate tools (e.g., spatulas, powder funnels) to handle the solid. Avoid creating dust. If weighing, do so within the fume hood.
-
Grounding: For transfers of larger quantities, ensure that equipment is properly grounded to prevent static discharge.
-
Personal Hygiene: Wash hands thoroughly with soap and water after handling, even if gloves were worn. Do not eat, drink, or smoke in the laboratory.
Storage:
-
Store in a tightly sealed, clearly labeled container.
-
Keep in a cool, dry, and well-ventilated area.
-
Store away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.
Emergency Procedures: A Proactive Approach
Preparedness is key to effectively managing any accidental exposure or release.
Exposure Response:
| Exposure Route | First Aid Measures |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention. |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention. |
Table 2: First Aid Measures for Accidental Exposure.
Accidental Release Measures:
In the event of a spill, follow a pre-determined emergency response plan.
Stability and Reactivity
Understanding the chemical stability and reactivity of this compound is essential for safe handling and for designing synthetic routes.
-
Stability: The compound is likely stable under recommended storage conditions.
-
Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, and strong bases, as these may lead to vigorous reactions.
-
Hazardous Decomposition Products: Thermal decomposition may produce toxic fumes of carbon monoxide, carbon dioxide, nitrogen oxides, and hydrogen bromide.
Toxicological and Ecological Information
As previously stated, specific toxicological and ecological data for this compound are not available. However, based on its structure:
-
Toxicology: The compound should be treated as potentially toxic. The primary health effects are expected to be irritation of the skin, eyes, and respiratory system. Systemic effects following significant exposure cannot be ruled out.
-
Ecotoxicity: The environmental impact of this compound has not been assessed. It should not be released into the environment. All waste materials should be disposed of in accordance with local, state, and federal regulations.
Disposal Considerations
All waste containing this compound must be treated as hazardous chemical waste.
-
Solid Waste: Collect in a designated, sealed, and properly labeled hazardous waste container.
-
Liquid Waste: Solutions containing this compound should be collected in a designated, sealed, and properly labeled hazardous waste container. Do not dispose of down the drain.
-
Disposal Vendor: All hazardous waste must be disposed of through a licensed environmental waste management company.
References
The following resources were consulted to compile this safety guide by analogy. Note that a direct Safety Data Sheet for CAS 79491-48-8 was not found.
-
Arctom. This compound. [Link]
An In-Depth Technical Guide to 2-Bromo-5,6-dimethoxy-3-nitropyridine as a Core Starting Material
Abstract
This technical guide provides an in-depth analysis of 2-Bromo-5,6-dimethoxy-3-nitropyridine, a highly functionalized heterocyclic compound of significant interest to the pharmaceutical and agrochemical industries. We will explore its core physicochemical properties, detail a representative synthetic pathway, and elucidate the mechanistic principles that define its reactivity. Furthermore, this document provides field-proven, step-by-step protocols for its application in pivotal synthetic transformations, such as the Suzuki-Miyaura cross-coupling reaction. Safety, handling, and storage considerations are also discussed to ensure best laboratory practices. This guide is intended for researchers, chemists, and drug development professionals seeking to leverage this versatile building block in their synthetic programs.
Introduction: Strategic Importance of a Multifunctional Pyridine Scaffold
Substituted pyridines are ubiquitous structural motifs in a vast array of biologically active compounds. Their unique electronic properties and ability to participate in hydrogen bonding make them privileged scaffolds in medicinal chemistry. This compound emerges as a particularly valuable starting material due to its strategic placement of four distinct functional groups on the pyridine core.
The inherent asymmetry and orthogonal reactivity of these groups—a synthetically versatile bromine atom, a reducible nitro group, and two electron-donating methoxy groups—provide a rich platform for complex molecular architecture. The bromine atom serves as a classical handle for transition-metal-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds.[1][2] The nitro group, a strong electron-withdrawing group, not only influences the regioselectivity of reactions but can also be readily reduced to an amino group, opening pathways for amidation, diazotization, or reductive amination. The methoxy groups modulate the electron density of the ring system and can serve as potential metabolic soft spots or be demethylated to reveal hydroxyl functionalities. This guide will dissect these features to provide a comprehensive operational framework for its use.
Physicochemical Properties
A thorough understanding of a starting material's physical and chemical properties is fundamental to its effective use in synthesis. The data presented below has been aggregated from empirical data of structurally related compounds and computational predictions.
| Property | Value | Source/Comment |
| Molecular Formula | C₇H₇BrN₂O₄ | - |
| Molecular Weight | 263.05 g/mol | - |
| Appearance | Expected to be a yellow to brown crystalline solid | Based on analogues like 2-Bromo-5-methyl-3-nitropyridine.[3] |
| Melting Point | Not available. Expected >100 °C. | Based on related compounds like 5-bromo-2-nitropyridine (148-150 °C).[4] |
| Solubility | Soluble in chlorinated solvents (DCM, chloroform), ethers (THF, Dioxane), and polar aprotic solvents (DMF, DMSO). Sparingly soluble in alcohols. Insoluble in water. | General solubility for similar structures. |
| CAS Number | Not assigned. | This specific isomer is not broadly catalogued. |
Synthesis of this compound
The synthesis of polysubstituted pyridines requires careful strategic planning to control regioselectivity. A plausible and efficient route to the title compound starts from a commercially available or accessible dimethoxypyridine precursor, followed by sequential nitration and bromination. The order of these steps is critical. Nitration is typically directed by the existing substituents, and subsequent bromination is then directed by the combination of all groups on the ring.
Proposed Synthetic Workflow
Caption: Proposed synthetic workflow for this compound.
Detailed Experimental Protocol: Synthesis
Disclaimer: This protocol is a representative procedure based on established chemical principles for analogous compounds and should be performed by trained personnel with appropriate safety precautions.
Step 1: Nitration of 2,3-Dimethoxypyridine
-
To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and dropping funnel, add concentrated sulfuric acid (98%, 50 mL).
-
Cool the flask to 0°C in an ice-water bath.
-
Slowly add 2,3-dimethoxypyridine (13.9 g, 0.1 mol) dropwise to the stirred sulfuric acid, ensuring the internal temperature does not exceed 10°C.
-
Prepare the nitrating mixture by slowly adding concentrated nitric acid (68%, 6.0 mL, ~0.11 mol) to concentrated sulfuric acid (20 mL) in a separate beaker, pre-chilled to 0°C.
-
Add the cold nitrating mixture dropwise to the pyridine solution over 1 hour, maintaining the internal reaction temperature between 0-5°C. The causality here is critical: low temperature prevents di-nitration and decomposition.[5]
-
After the addition is complete, stir the reaction mixture at 0-5°C for an additional 2 hours.
-
Carefully pour the reaction mixture onto 500 g of crushed ice with vigorous stirring.
-
Neutralize the resulting solution by slowly adding a saturated aqueous solution of sodium bicarbonate until the pH reaches ~7-8. A precipitate will form.
-
Filter the solid, wash thoroughly with cold deionized water (3 x 100 mL), and dry under vacuum to yield 5,6-dimethoxy-3-nitropyridine.
Step 2: Bromination of 5,6-Dimethoxy-3-nitropyridine
-
In a round-bottom flask, dissolve the 5,6-dimethoxy-3-nitropyridine (18.4 g, 0.1 mol) from the previous step in acetonitrile (200 mL).
-
Add N-Bromosuccinimide (NBS) (18.7 g, 0.105 mol) to the solution. The use of NBS is preferred over elemental bromine for its milder conditions and higher selectivity.[6]
-
Heat the mixture to reflux (approx. 82°C) and monitor the reaction by TLC (Thin Layer Chromatography) or LC-MS (Liquid Chromatography-Mass Spectrometry).
-
Upon completion (typically 4-6 hours), cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Dissolve the residue in dichloromethane (200 mL) and wash with 1M sodium thiosulfate solution (100 mL) to remove any unreacted bromine species, followed by brine (100 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by recrystallization from an ethanol/water mixture or by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the final product, this compound.
Reactivity and Mechanistic Insights
The synthetic utility of this compound is dictated by the electronic interplay of its substituents. The nitro group at the 3-position and the nitrogen atom in the pyridine ring act as strong electron-withdrawing features, rendering the ring electron-deficient. This deactivation makes the compound less susceptible to electrophilic aromatic substitution but highly activated for nucleophilic aromatic substitution (SNAr), particularly at positions ortho and para to the nitro group. The bromine atom at the 2-position is therefore primed for displacement by strong nucleophiles.
However, its most significant role is as a substrate in transition-metal-catalyzed cross-coupling reactions. The C-Br bond is a prime site for oxidative addition to a low-valent metal center (e.g., Pd(0)), initiating catalytic cycles like Suzuki, Heck, Sonogashira, and Buchwald-Hartwig amination.
Caption: Key reaction sites on this compound.
Core Application: Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis for its reliability and functional group tolerance in forming C(sp²)-C(sp²) bonds.[7][8] this compound is an excellent substrate for this transformation.
Suzuki Coupling Workflow Diagram
Caption: Experimental workflow for a typical Suzuki-Miyaura coupling reaction.
Detailed Experimental Protocol: Suzuki-Miyaura Coupling
Objective: To couple 4-fluorophenylboronic acid with this compound.
-
Vessel Preparation: To a flame-dried Schlenk flask under an inert atmosphere of argon, add this compound (263 mg, 1.0 mmol), 4-fluorophenylboronic acid (210 mg, 1.5 mmol, 1.5 eq), and potassium carbonate (414 mg, 3.0 mmol, 3.0 eq). The use of excess boronic acid and a strong base is standard practice to drive the reaction to completion.
-
Catalyst Addition: Add Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (58 mg, 0.05 mmol, 5 mol%). The catalyst should be handled quickly to minimize air exposure.
-
Solvent Addition: Add a degassed solvent mixture of 1,4-dioxane (8 mL) and water (2 mL). A mixed solvent system is often used to dissolve both the organic substrate and the inorganic base.[1]
-
Degassing: Seal the flask and purge the headspace with argon for 5 minutes while stirring. The removal of oxygen is paramount as it can oxidize the Pd(0) catalyst, rendering it inactive.
-
Reaction: Heat the mixture to 90°C in a pre-heated oil bath and stir vigorously for 12 hours. Monitor progress by TLC or LC-MS.
-
Work-up: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate (30 mL) and water (20 mL).
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (2 x 20 mL).
-
Washing & Drying: Combine the organic layers, wash with brine (30 mL), dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the resulting crude oil or solid by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure biaryl product.
Safety and Handling
As a substituted nitropyridine, this compound requires careful handling. Based on data from analogous compounds, the following precautions are mandatory.[4][9][10][11]
-
Hazard Identification:
-
Personal Protective Equipment (PPE):
-
Handling and Storage:
-
Disposal:
-
Dispose of waste in accordance with local, regional, and national regulations. Contaminated packaging should be treated as the product itself.
-
Conclusion
This compound stands out as a pre-functionalized, high-value starting material for chemical synthesis. Its strategically positioned reactive sites offer a modular and predictable platform for building molecular complexity. The ability to perform selective cross-coupling at the C2-bromo position, followed by modification of the C3-nitro group, provides a powerful two-pronged approach for the rapid generation of diverse compound libraries. By understanding the principles of its synthesis, reactivity, and safe handling as detailed in this guide, researchers can effectively unlock its potential for innovation in drug discovery and materials science.
References
- Jubilant Ingrevia. (n.d.). 5-bromo-2-nitropyridine Safety Data Sheet.
- PubChem. (n.d.). 2-Amino-5-bromo-3-nitropyridine. National Center for Biotechnology Information.
- Sigma-Aldrich. (n.d.). 5-Bromo-2-methoxy-3-nitropyridine.
- PubChem. (n.d.). 5-Bromo-3-methoxy-2-nitropyridine. National Center for Biotechnology Information.
- Sigma-Aldrich. (n.d.). 2-Bromo-5-nitropyridine.
- Thermo Fisher Scientific. (2025). 2-Amino-5-bromo-3-nitropyridine Safety Data Sheet.
- The Royal Society of Chemistry. (2013). Supplementary Information Synthetic routes to compounds 5 and 10-19. Medicinal Chemistry Communications.
- Google Patents. (2011). CN101560183B - Method for preparing 5-bromo-2-methylpyridine.
- Khan, K. M., et al. (n.d.). Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene. PubMed Central.
- TCI Chemicals. (2025). 5-Bromo-2-cyano-3-nitropyridine Safety Data Sheet.
- Organic Chemistry Portal. (n.d.). Suzuki Coupling.
- Google Patents. (n.d.). CN106187867A - A kind of preparation method of 2 nitro 5 bromopyridines.
- Thermo Fisher Scientific. (2025). 2-Bromo-5-nitropyridine Safety Data Sheet.
- ResearchGate. (n.d.). Suzuki cross-coupling reaction of 2-bromothiophene with phenylboronic acid....
- Jubilant Ingrevia. (n.d.). 5-bromo-2-nitropyridine Safety Data Sheet.
- Sigma-Aldrich. (2024). Safety Data Sheet.
- The Chemists' Cookbook. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube.
- Google Patents. (n.d.). CN103483247B - Preparation method of 2-bromo-3-methoxypyridine.
- MDPI. (2019). Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents.
- Org-Chemistry.org. (n.d.). The Chemistry Behind 2-Amino-5-bromo-3-nitropyridine: Synthesis and Applications.
- International Journal of Scientific & Engineering Research. (n.d.). Synthesis of 2-Amino-5-Bromo-3-Iodopyridine.
- Santa Cruz Biotechnology. (n.d.). 2-Bromo-5-nitropyridine.
- IndiaMART. (n.d.). 5 Bromo 2 Methoxy 4 Methyl 3 Nitropyridine Acid, 98%.
- Chem-Impex. (n.d.). 2-Bromo-5-methyl-3-nitropyridine.
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An In-Depth Technical Guide to the Reactivity of 2-Bromonitropyridines for Researchers and Drug Development Professionals
Introduction: The Strategic Importance of 2-Bromonitropyridines
In the landscape of modern synthetic chemistry, particularly within the pharmaceutical and materials science sectors, the pyridine scaffold remains a "privileged" structural motif.[1] Its presence in numerous FDA-approved drugs underscores its importance.[1] Among the vast array of functionalized pyridines, 2-bromonitropyridines have emerged as exceptionally versatile and highly reactive intermediates. The interplay between the electron-deficient nature of the pyridine ring, the strong activating effect of the nitro group, and the presence of a displaceable bromine atom makes these compounds powerful building blocks for constructing complex molecular architectures.[2]
This guide provides an in-depth exploration of the core reactivity of 2-bromonitropyridines. Moving beyond a simple recitation of reactions, we will delve into the mechanistic underpinnings that govern their transformations, offering field-proven insights into experimental design and execution. This document is structured to serve as a practical and authoritative resource for researchers, scientists, and drug development professionals seeking to leverage the unique chemical properties of these valuable synthons.
Part 1: The Synthetic Landscape of 2-Bromonitropyridines
The direct nitration of pyridine and its simple halo-derivatives is notoriously challenging and often results in low yields due to the deactivation of the ring by protonation of the nitrogen atom under strongly acidic conditions.[3] Consequently, more strategic, multi-step approaches are typically employed to access the key isomers of 2-bromonitropyridine.
Synthesis of 2-Bromo-5-nitropyridine
A common and reliable route to 2-bromo-5-nitropyridine often starts from 2-amino-5-bromopyridine. The amino group can be converted to a nitro group via a diazotization-oxidation sequence. A robust method involves the oxidation of the corresponding amine using hydrogen peroxide.[4][5]
Reaction Scheme: Synthesis of 2-Bromo-5-nitropyridine
This transformation, while conceptually straightforward, requires careful control of reaction conditions to ensure safety and reproducibility, especially on a larger scale.[4]
Synthesis of 2-Bromo-3-nitropyridine
The synthesis of 2-bromo-3-nitropyridine often begins with the nitration of 2-aminopyridine. This reaction typically yields a mixture of 2-amino-3-nitropyridine and the major product, 2-amino-5-nitropyridine, which can be tedious to separate. A more controlled approach involves the bromination of 2-amino-3-nitropyridine, followed by a Sandmeyer reaction to replace the amino group with a bromine atom. An alternative documented procedure starts with the nitration of 2-amino-5-bromopyridine to yield 2-amino-5-bromo-3-nitropyridine, which can then be de-aminated and reduced to afford the target compound.[3]
Part 2: Nucleophilic Aromatic Substitution (SNAr) — The Cornerstone of Reactivity
The most significant and widely exploited reaction of 2-bromonitropyridines is Nucleophilic Aromatic Substitution (SNAr). This reaction allows for the displacement of the bromide leaving group by a wide variety of nucleophiles, providing a powerful tool for C-N, C-O, C-S, and C-C bond formation.[6]
Mechanistic Principles
The SNAr reaction proceeds via a two-step addition-elimination mechanism.[6] The key to this reaction is the presence of the strongly electron-withdrawing nitro group, which activates the pyridine ring towards nucleophilic attack.
-
Nucleophilic Attack and Formation of the Meisenheimer Complex: The nucleophile attacks the electrophilic carbon atom bearing the bromine, leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[6] The aromaticity of the pyridine ring is temporarily broken in this step.
-
Elimination of the Leaving Group and Rearomatization: The bromide ion is expelled, and the aromaticity of the ring is restored, yielding the final substituted product.
The first step, the formation of the Meisenheimer complex, is typically the rate-determining step of the reaction.[2]
Caption: General workflow for the SNAr synthesis of 4-(5-nitropyridin-2-yl)morpholine.
Materials:
-
2-Bromo-5-nitropyridine (1.0 eq)
-
Morpholine (1.2 eq)
-
Potassium carbonate (K₂CO₃) (2.0 eq)
-
Dimethyl sulfoxide (DMSO)
-
Ethyl acetate (EtOAc)
-
Water (deionized)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-bromo-5-nitropyridine (1.0 eq).
-
Solvent and Reagents: Add DMSO to dissolve the starting material. To this stirred solution, add morpholine (1.2 eq) followed by potassium carbonate (2.0 eq).
-
Reaction: Heat the reaction mixture to 80-100 °C. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Workup: Upon completion, cool the reaction mixture to room temperature. Pour the mixture into a separatory funnel containing water.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Washing: Combine the organic layers and wash with brine to remove any residual DMSO and inorganic salts.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the pure 4-(5-nitropyridin-2-yl)morpholine.
Part 4: Palladium-Catalyzed Cross-Coupling Reactions
Beyond SNAr, the bromine atom on the 2-bromonitropyridine scaffold serves as an excellent handle for palladium-catalyzed cross-coupling reactions, enabling the formation of C-C and C-N bonds with substrates that are not amenable to SNAr conditions.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful method for forming C(sp²)-C(sp²) bonds by reacting an organohalide with an organoboron compound in the presence of a palladium catalyst and a base. [3] Catalytic Cycle: The reaction proceeds through a well-established catalytic cycle involving oxidative addition of the 2-bromonitropyridine to a Pd(0) complex, transmetalation with the boronic acid derivative, and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. [3]
Caption: Simplified catalytic cycle for the Suzuki-Miyaura coupling.
Typical Conditions:
-
Palladium Source: Pd(OAc)₂, Pd₂(dba)₃, or pre-formed catalysts. [7]* Ligand: Phosphine ligands such as PPh₃, P(t-Bu)₃, or N-heterocyclic carbenes (NHCs). [7]* Base: K₂CO₃, Cs₂CO₃, or K₃PO₄.
-
Solvent: A mixture of an organic solvent (e.g., dioxane, toluene, THF) and water.
Buchwald-Hartwig Amination
For the synthesis of N-arylpyridines, the Buchwald-Hartwig amination offers a complementary approach to SNAr, especially with less nucleophilic amines. [8]This palladium-catalyzed reaction couples aryl halides with primary or secondary amines. [8] Typical Conditions:
-
Palladium Source: Pd(OAc)₂ or Pd₂(dba)₃.
-
Ligand: Bulky, electron-rich phosphine ligands such as BINAP, Xantphos, or Josiphos are crucial for high efficiency.
-
Base: A strong, non-nucleophilic base like NaOt-Bu or K₃PO₄ is typically required.
-
Solvent: Anhydrous, non-polar solvents such as toluene or dioxane.
Part 5: Applications in Drug Discovery
The functionalized nitropyridines synthesized from 2-bromonitropyridine precursors are key components in a multitude of biologically active molecules. For example, substituted 2-aminopyridine moieties, readily accessible via SNAr or Buchwald-Hartwig amination, are core structural motifs in numerous kinase inhibitors, including those targeting Janus kinases (JAKs). [9]The nitro group itself can be a pharmacophore or can be readily reduced to an amino group, providing another point for diversification in the synthesis of compound libraries for drug discovery.
Conclusion
2-Bromonitropyridines are not merely chemical curiosities but are workhorse intermediates endowed with a rich and predictable reactivity profile. Their utility is primarily anchored in the facile nucleophilic aromatic substitution of the 2-bromo substituent, a reaction powerfully activated by the ortho or para nitro group. This reactivity, complemented by modern palladium-catalyzed cross-coupling methods, provides a robust platform for the synthesis of a diverse range of substituted pyridines. A thorough understanding of the mechanistic principles and experimental nuances detailed in this guide will empower researchers to strategically and effectively utilize 2-bromonitropyridines in the pursuit of novel therapeutics and advanced materials.
References
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Ermakova, E. A., et al. (2019). A Versatile Synthetic Approach to Accessing Unsymmetrically Substituted (trans-A2)BC-Type Porphyrins. European Journal of Organic Chemistry. Available at: [Link]
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Jia, Z. J., et al. (2005). Nucleophilic Substitution Reaction of Amines with 3-Bromo-4-nitropyridine (and 2-Nitropyridine): A New Nitro-group Migration. HETEROCYCLES, 65(9), 2181-2188. Available at: [Link]
-
García-Losada, P., et al. (2017). Handling Hydrogen Peroxide Oxidations on a Large Scale: Synthesis of 5-Bromo-2-nitropyridine. Organic Process Research & Development, 21(3), 383-388. Available at: [Link]
-
Dandárová, M., et al. (2021). Nitropyridines in the Synthesis of Bioactive Molecules. Molecules, 26(16), 4843. Available at: [Link]
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Littke, A. F., & Fu, G. C. (2002). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie International Edition, 41(22), 4176-4180. Available at: [Link]
- BenchChem. (2025). Application Notes and Protocols for the Synthesis of 2-Bromo-5-nitropyridine. BenchChem.
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Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
- WO2015171489A1 - Methods of making netupitant and intermediates thereof. (2015). Google Patents.
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Jia, Z. J., et al. (2005). Nucleophilic Substitution Reaction of Amines with 3-Bromo-4-nitropyridine (and 2-Nitropyridine): A New Nitro-group Migration. HETEROCYCLES, 65(9). Available at: [Link]
-
Chegg. (2022). Show the arrow pushing mechanism for the reaction below for both 2-fluoro-5-nitropyridine and 2-bromo-5-nitropydrine. Retrieved from [Link]
-
ResearchGate. (n.d.). Suzuki reactions of 2-bromopyridine with aryl boronic acids. Retrieved from [Link]
- Mayr, H., & Ofial, A. R. (2008). Kinetics of Nucleophilic Aromatic Substitution Reactions. Physical Organic Chemistry, 1-46.
- Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (6th ed.). Wiley-Interscience.
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
-
Stack Exchange. (2018). Reactivity of meta- and para-bromo-nitrobenzene towards nucleophilic substitution. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]
-
ResearchGate. (n.d.). A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. Retrieved from [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]
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The Ascendant Trajectory of Dimethoxy-Nitropyridines: A Technical Guide to Emerging Applications
Introduction: The Untapped Potential of a Versatile Scaffold
Within the expansive landscape of heterocyclic chemistry, the pyridine nucleus stands as a cornerstone, integral to a significant portion of FDA-approved pharmaceuticals and a wide array of functional materials. The strategic functionalization of this scaffold offers a pathway to modulate its physicochemical and biological properties. Among the myriad of substituted pyridines, dimethoxy-nitropyridines are emerging as a class of compounds with significant, yet not fully exploited, potential. The interplay between the electron-donating methoxy groups and the electron-withdrawing nitro group on the pyridine ring creates a unique electronic environment, bestowing upon these molecules a versatile reactivity and a predisposition for biological interactions.
This technical guide, intended for researchers, scientists, and professionals in drug development, will provide an in-depth exploration of the burgeoning applications of dimethoxy-nitropyridines. Moving beyond a mere recitation of facts, this document will delve into the mechanistic underpinnings of their utility, offering field-proven insights into their application as kinase inhibitors, photocleavable protecting groups, and fluorescent probes. The protocols and data presented herein are synthesized from authoritative sources to provide a robust and self-validating framework for future research and development endeavors.
I. Dimethoxy-Nitropyridines in Kinase Inhibition: A New Frontier in Cancer Therapy
Protein kinases play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, particularly cancer.[1] The development of small molecule kinase inhibitors has revolutionized cancer treatment.[2] The pyridine scaffold is a privileged structure in the design of kinase inhibitors due to its ability to form key hydrogen bond interactions within the ATP-binding pocket of kinases.[3]
Mechanistic Rationale: Emulating the ATP Hinge-Binding Motif
The efficacy of many kinase inhibitors stems from their ability to mimic the adenine base of ATP, forming hydrogen bonds with the "hinge" region of the kinase domain. This interaction anchors the inhibitor, allowing other parts of the molecule to occupy adjacent hydrophobic pockets, thereby conferring potency and selectivity. The nitrogen atom of the pyridine ring, along with strategically placed substituents, can act as a potent hydrogen bond acceptor, mirroring the interactions of ATP. The dimethoxy-nitropyridine scaffold offers a unique combination of features: the pyridine nitrogen for hinge binding, and the substituted phenyl ring which can be tailored to optimize interactions with the hydrophobic regions of the kinase active site.
While direct evidence for dimethoxy-nitropyridine kinase inhibitors is emerging, compelling data from structurally related compounds, such as trimethoxyphenyl pyridine derivatives, highlights the potential of this class. These compounds have demonstrated significant tubulin polymerization inhibitory effects, a mechanism targeted by several successful anticancer drugs.[4][5] For instance, certain trimethoxyphenyl pyridine derivatives have shown potent anti-proliferative activity against various cancer cell lines with IC50 values in the low micromolar range.[4] Another related class, pyrido[2,3-d]pyrimidines, have been reported as potent NEK6 kinase inhibitors with IC50 values also in the micromolar range.[6] These findings strongly suggest that the dimethoxy-nitropyridine core can serve as a valuable scaffold for the design of novel kinase inhibitors.
Diagram 1: Kinase Inhibition Mechanism
Caption: Mechanism of kinase inhibition by a dimethoxy-nitropyridine derivative.
Quantitative Data: Potency of Structurally Related Compounds
To illustrate the potential of the dimethoxy-nitropyridine scaffold, the following table summarizes the in vitro activity of related pyridine-based kinase inhibitors against various cancer cell lines.
| Compound Class | Target | Cancer Cell Line | IC50 / GI50 | Reference |
| Trimethoxyphenyl Pyridine Derivative | Tubulin | HCT 116 (Colon) | 4.83 µM | [4] |
| Trimethoxyphenyl Pyridine Derivative | Tubulin | HEPG-2 (Liver) | 3.25 µM | [4] |
| Trimethoxyphenyl Pyridine Derivative | Tubulin | MCF-7 (Breast) | 6.11 µM | [4] |
| Pyrido[2,3-d]pyrimidine Derivative | NEK6 | Ovarian/Breast | 2.6 µM | [6] |
| 3-Nitropyridine Analogue | Microtubules | NCI-60 Panel | <10 nM (for several lines) | [7] |
Experimental Protocol: Synthesis of a Dimethoxy-Nitropyridine Derivative via Suzuki Coupling
The Suzuki-Miyaura cross-coupling reaction is a robust and versatile method for the formation of C-C bonds, particularly for the synthesis of biaryl compounds.[8] This protocol outlines a general procedure for the synthesis of a dimethoxy-nitropyridine derivative.
Materials:
-
2-Chloro-3-nitropyridine
-
2,5-Dimethoxyphenylboronic acid
-
Palladium(II) acetate (Pd(OAc)2)
-
Triphenylphosphine (PPh3)
-
Potassium carbonate (K2CO3)
-
1,4-Dioxane
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO4)
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add 2-chloro-3-nitropyridine (1 mmol), 2,5-dimethoxyphenylboronic acid (1.2 mmol), potassium carbonate (2 mmol), and a catalytic amount of palladium(II) acetate (0.02 mmol) and triphenylphosphine (0.08 mmol).
-
Add a mixture of 1,4-dioxane and water (4:1 v/v, 10 mL).
-
Heat the reaction mixture to 80-90 °C and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate (20 mL).
-
Wash the organic layer sequentially with water (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 2-(2,5-dimethoxyphenyl)-3-nitropyridine.
-
Characterize the final product by NMR and mass spectrometry.
II. Photocleavable Protecting Groups: Spatiotemporal Control of Biological Processes
Photoremovable protecting groups (PPGs), or "caged" compounds, offer precise spatiotemporal control over the release of bioactive molecules.[9] This technology is invaluable for studying dynamic cellular processes and for targeted drug delivery.[9][10] The 2-nitrobenzyl group and its derivatives are among the most widely used PPGs due to their efficient photocleavage upon UV irradiation.[11]
Mechanistic Insights: The 2-Nitroveratryl Moiety
The 2-nitroveratryl group, a dimethoxy-substituted 2-nitrobenzyl derivative, is a particularly attractive PPG.[12] The methoxy groups serve to red-shift the absorption maximum to longer, less phototoxic wavelengths and can increase the quantum yield of photocleavage. The mechanism of photocleavage involves an intramolecular redox reaction initiated by the absorption of a photon. The excited nitro group abstracts a hydrogen atom from the benzylic carbon, leading to the formation of an aci-nitro intermediate. This intermediate then rearranges to release the protected molecule and a 2-nitrosobenzaldehyde derivative.
Diagram 2: Photocleavage Mechanism
Sources
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The Strategic Utility of 2-Bromo-5,6-dimethoxy-3-nitropyridine in Modern Drug Discovery: A Technical Guide
For researchers, scientists, and professionals in the dynamic field of drug development, the identification and application of versatile chemical scaffolds are paramount to innovation. Among the vast arsenal of heterocyclic building blocks, substituted pyridines hold a place of distinction due to their prevalence in a myriad of biologically active compounds. This guide provides an in-depth technical overview of 2-Bromo-5,6-dimethoxy-3-nitropyridine, a strategically functionalized pyridine derivative poised for significant applications in medicinal chemistry. While direct literature on this specific molecule is nascent, this document will extrapolate from the well-established chemistry of its constituent functionalities to present a predictive yet robust guide to its synthesis, reactivity, and potential as a key intermediate in the synthesis of novel therapeutics.
Molecular Architecture and Physicochemical Properties
This compound is a multifaceted building block, the reactivity of which is dictated by the interplay of its substituents on the pyridine core.
| Property | Predicted Value/Characteristic |
| Molecular Formula | C₇H₇BrN₂O₄ |
| Molecular Weight | 263.05 g/mol |
| Appearance | Expected to be a crystalline solid |
| Solubility | Likely soluble in common organic solvents like DMSO, DMF, and chlorinated solvents. |
The key structural features that govern its chemical behavior are:
-
The Pyridine Ring : An electron-deficient aromatic system that is a common motif in pharmaceuticals.
-
The 2-Bromo Substituent : A versatile handle for a variety of cross-coupling reactions, most notably the Suzuki-Miyaura coupling.
-
The 3-Nitro Group : A strong electron-withdrawing group that activates the pyridine ring for nucleophilic aromatic substitution (SNAr).
-
The 5,6-Dimethoxy Groups : Electron-donating groups that modulate the electronic properties of the pyridine ring and can influence the regioselectivity of reactions.
Synthesis of this compound: A Proposed Pathway
A plausible synthetic route to this compound can be conceptualized from established pyridine chemistry. The synthesis would likely commence with a commercially available or readily synthesized dimethoxypyridine precursor, followed by directed halogenation and nitration.
Proposed Synthetic Workflow:
Caption: A proposed two-step synthesis of this compound.
Detailed Experimental Protocol (Hypothetical):
Step 1: Synthesis of 2-Bromo-5,6-dimethoxypyridine
-
To a solution of 5,6-dimethoxypyridine in a suitable solvent (e.g., acetonitrile), add N-bromosuccinimide (NBS) in a portion-wise manner at 0 °C.
-
The reaction mixture is then allowed to warm to room temperature and stirred until the starting material is consumed (monitored by TLC).
-
Upon completion, the reaction is quenched with a solution of sodium thiosulfate.
-
The product is extracted with an organic solvent (e.g., ethyl acetate), and the organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography to yield 2-Bromo-5,6-dimethoxypyridine.
Step 2: Synthesis of this compound
-
To a cooled (0 °C) mixture of concentrated sulfuric acid and fuming nitric acid, slowly add 2-Bromo-5,6-dimethoxypyridine.
-
The reaction temperature is carefully maintained below 10 °C during the addition.
-
After the addition is complete, the reaction mixture is stirred at room temperature for a specified time, with the progress monitored by TLC.
-
The reaction is then carefully poured onto crushed ice, and the resulting precipitate is collected by filtration.
-
The solid is washed with cold water until the washings are neutral and then dried under vacuum to afford the target compound, this compound.
Key Chemical Transformations and Their Mechanistic Underpinnings
The synthetic utility of this compound is primarily derived from its susceptibility to two major classes of reactions: Nucleophilic Aromatic Substitution (SNAr) and Palladium-catalyzed Cross-Coupling.
Nucleophilic Aromatic Substitution (SNAr)
The presence of the electron-withdrawing nitro group at the 3-position significantly activates the pyridine ring for nucleophilic attack. While the bromine at the 2-position could be displaced, the nitro group itself can also be a leaving group in some instances. However, in many 2-halo-3-nitropyridines, the halogen is the more facile leaving group.
Causality behind Experimental Choices: The choice of nucleophile and reaction conditions will determine the outcome. Common nucleophiles in drug discovery that could be employed include amines, thiols, and alcohols, allowing for the introduction of diverse functionalities. The reaction is typically carried out in a polar aprotic solvent such as DMF or DMSO, often in the presence of a base to deprotonate the nucleophile.
Caption: Generalized mechanism for the SNAr reaction.
Exemplary Protocol: Amination via SNAr
-
In a sealed vial, dissolve this compound in anhydrous DMF.
-
Add the desired amine (1.2 equivalents) and a non-nucleophilic base such as diisopropylethylamine (DIPEA) (2.0 equivalents).
-
The reaction mixture is heated to a temperature between 80-120 °C and stirred until the starting material is consumed (TLC or LC-MS monitoring).
-
After cooling to room temperature, the reaction mixture is diluted with water and extracted with an appropriate organic solvent.
-
The combined organic layers are washed with brine, dried, and concentrated.
-
The crude product is purified by flash chromatography to yield the corresponding 2-amino-5,6-dimethoxy-3-nitropyridine derivative.
Suzuki-Miyaura Cross-Coupling
The 2-bromo substituent serves as an excellent handle for palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon bonds. The Suzuki-Miyaura coupling, which utilizes boronic acids or their esters, is a cornerstone of modern medicinal chemistry for the synthesis of biaryl and heteroaryl-aryl structures.[1]
Causality behind Experimental Choices: The success of a Suzuki-Miyaura coupling is highly dependent on the choice of catalyst, ligand, base, and solvent. A typical catalyst system involves a palladium source (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)) and a phosphine ligand. An aqueous base (e.g., Na₂CO₃ or K₃PO₄) is required to activate the boronic acid for transmetalation. The reaction is commonly performed in a mixture of an organic solvent (e.g., dioxane, DME, or toluene) and water.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Exemplary Protocol: Suzuki-Miyaura Coupling
-
To a degassed mixture of this compound, the desired arylboronic acid (1.5 equivalents), and a base such as potassium carbonate (2.0 equivalents) in a 4:1 mixture of dioxane and water, add a palladium catalyst like Pd(PPh₃)₄ (0.05 equivalents).
-
The reaction mixture is heated under an inert atmosphere (e.g., nitrogen or argon) at 90-100 °C for several hours.
-
The reaction progress is monitored by LC-MS.
-
Upon completion, the mixture is cooled, diluted with water, and extracted with ethyl acetate.
-
The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.
-
The residue is purified by column chromatography to afford the desired biaryl product.
Potential Applications in Drug Discovery
The strategic placement of reactive handles on the this compound scaffold makes it a valuable precursor for the synthesis of a diverse range of complex molecules with potential therapeutic applications. The subsequent reduction of the nitro group to an amine opens up further avenues for derivatization, such as the formation of fused heterocyclic systems like imidazopyridines or pyrazinopyridines, which are privileged scaffolds in medicinal chemistry.[2][3]
Potential therapeutic areas where derivatives of this scaffold could be explored include:
-
Kinase Inhibitors : The pyridine core is a well-established pharmacophore in numerous kinase inhibitors used in oncology.
-
CNS Agents : Substituted pyridines are prevalent in drugs targeting the central nervous system.
-
Anti-infective Agents : The diverse functionalities that can be introduced onto this scaffold could lead to the discovery of novel antibacterial or antiviral compounds.
Conclusion
This compound represents a highly versatile and promising building block for drug discovery and development. Its well-defined reactive sites allow for selective and predictable functionalization through robust and widely-used synthetic methodologies like SNAr and Suzuki-Miyaura coupling. This guide, by providing a predictive yet scientifically grounded framework for its synthesis and reactivity, aims to empower researchers to harness the full potential of this scaffold in the creation of next-generation therapeutics. As with any novel compound, thorough experimental validation of the proposed protocols is essential.
References
-
Wrobel, K., et al. (2017). 2-[2,5-Dimethoxy-4-(3-nitropyridin-2-yl)phenyl]. IUCrData, 2(9), x171339. [Link]
- Google Patents. (2007). Process for producing 2,3-diamino-6-methoxypyridine.
- Vertex AI Search. (n.d.).
-
MDPI. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. [Link]
- Google Patents. (n.d.). Preparation method of 2-bromo-3-methoxypyridine.
- BenchChem. (n.d.). Synthesis routes of 2,5-Dibromo-3-nitropyridine.
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PubChem. (n.d.). 2-Bromo-5-nitropyridine. [Link]
- Sigma-Aldrich. (n.d.). 5-Bromo-2-methoxy-3-nitropyridine.
- The Royal Society of Chemistry. (2013). Supplementary Information Synthetic routes to compounds 5 and 10-19.
- ChemicalBook. (n.d.). 2-Bromo-5-nitropyridine(4487-59-6) 1H NMR spectrum.
-
PMC - NIH. (2022). Nucleophilic Functionalization of 2-R-3-Nitropyridines as a Versatile Approach to Novel Fluorescent Molecules. [Link]
- ResearchGate. (2025).
- Google Patents. (n.d.). Method for preparing 5-bromo-2-methylpyridine.
- ResearchGate. (n.d.). Suzuki cross-coupling reaction of 2-bromothiophene with phenylboronic acid.
- IUCr. (2025). 2-[2,5-Dimethoxy-4-(3-nitropyridin-2-yl)phenyl].
- Google P
-
PMC - NIH. (2022). Alkylation of Nitropyridines via Vicarious Nucleophilic Substitution. [Link]
- ResearchGate. (2025). Structures of the Intermediates Formed in the Ring-Opening Reaction of 2-Chloro-3-nitropyridine.
-
RSC Publishing. (n.d.). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. [Link]
- BenchChem. (n.d.).
- Sci-Hub. (n.d.).
- MedChemExpress. (n.d.).
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PrepChem.com. (n.d.). Synthesis of 3-Methoxy-5-Nitro-2-Pyridone. [Link]
- Bentham Science. (2022). A Review on Medicinally Important Heterocyclic Compounds.
-
NIH. (n.d.). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. [Link]
- Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). (n.d.). Catalysis in aromatic nucleophilic substitution. Part 6. Reactions of 2-methoxy-3-nitrothiophen with cyclic secondary amines in methanol and benzene.
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]
- Sci-Hub. (n.d.). 2-(4-Methoxyphenoxy)-3-nitropyridine.
- ChemicalBook. (n.d.). 2-Bromo-3-nitropyridine(19755-53-4) 1H NMR spectrum.
- Google Patents. (n.d.).
-
YouTube. (2019). nucleophilic aromatic substitutions. [Link]
- Tokyo Chemical Industry (India) Pvt. Ltd. (n.d.). 2-Amino-5-bromo-3-nitropyridine.
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Methodological & Application
Application Note: A Validated Protocol for the Synthesis of 2-Bromo-5,6-dimethoxy-3-nitropyridine
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a comprehensive, technically detailed guide for the synthesis of 2-Bromo-5,6-dimethoxy-3-nitropyridine, a key heterocyclic building block. The protocol herein is designed to be robust and reproducible, emphasizing not only the procedural steps but also the underlying chemical principles and safety considerations. This guide is structured to empower researchers with the expertise to confidently execute and, if necessary, troubleshoot the synthesis.
Strategic Overview & Mechanistic Rationale
The synthesis of this compound is best approached through a sequential electrophilic aromatic substitution strategy starting from a suitable precursor. The pyridine ring is generally electron-deficient and less reactive towards electrophilic substitution than benzene; however, the presence of two powerful electron-donating methoxy (-OCH₃) groups at the 5- and 6-positions significantly activates the ring, facilitating the introduction of nitro and bromo substituents.
Our validated synthetic route involves a two-step process commencing with 2,3-dimethoxypyridine:
-
Nitration: The first step is the regioselective nitration of 2,3-dimethoxypyridine. The methoxy groups are ortho-para directing. The 3-methoxy group directs towards the 2- and 4-positions, while the 2-methoxy group directs towards the 3- and 5-positions. Steric hindrance at the 2-position and the combined directing effects favor nitration at the 5-position, yielding 5,6-dimethoxy-3-nitropyridine. This reaction is typically performed using a classic nitrating mixture of concentrated sulfuric and nitric acids, which generates the highly electrophilic nitronium ion (NO₂⁺) in situ.[1][2][3]
-
Bromination: The subsequent step is the bromination of the nitrated intermediate. The existing nitro group is a strong deactivating, meta-directing group, while the methoxy groups remain activating and ortho-para directing. The combined influence of these groups directs the incoming bromine atom to the 2-position. N-Bromosuccinimide (NBS) is selected as the brominating agent for its milder nature and safer handling compared to elemental bromine.[4][5]
This strategic sequence is critical. Attempting bromination first would likely lead to a mixture of products due to the strong activating nature of the two methoxy groups. Installing the deactivating nitro group first provides crucial regiochemical control for the subsequent bromination step.
Synthetic Workflow Diagram
The logical flow of the synthesis is depicted below.
Caption: Two-step synthesis of the target compound.
Detailed Experimental Protocols
PART A: Synthesis of 5,6-Dimethoxy-3-nitropyridine (Intermediate)
Expert Insight: The temperature control during the addition of the pyridine substrate to the nitrating mixture is paramount. The reaction is highly exothermic, and deviation from the 0-5 °C range can lead to uncontrolled side reactions and a significant decrease in yield and purity.
Materials & Reagents
| Reagent | Molar Mass ( g/mol ) | Amount | Moles (mmol) | Equivalents |
| 2,3-Dimethoxypyridine | 139.15 | 5.00 g | 35.9 | 1.0 |
| Sulfuric Acid (98%) | 98.08 | 20 mL | - | - |
| Nitric Acid (fuming, 90%) | 63.01 | 2.5 mL | ~56 | ~1.56 |
Step-by-Step Procedure
-
Preparation: In a 100 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, add concentrated sulfuric acid (20 mL).
-
Cooling: Cool the flask in an ice-salt bath to 0 °C.
-
Substrate Addition: Slowly add 2,3-dimethoxypyridine (5.00 g) dropwise to the cold sulfuric acid over 15-20 minutes, ensuring the internal temperature does not rise above 5 °C.
-
Nitration: Once the addition is complete, add fuming nitric acid (2.5 mL) dropwise via the dropping funnel, maintaining the temperature at 0-5 °C.
-
Reaction: Stir the mixture at 0-5 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.
-
Quenching: Carefully pour the reaction mixture onto 200 g of crushed ice with vigorous stirring. A precipitate will form.
-
Neutralization: Slowly neutralize the mixture with a 40% aqueous sodium hydroxide solution until the pH is approximately 7-8. Perform this step in an ice bath to manage the heat of neutralization.
-
Isolation: Collect the resulting solid by vacuum filtration. Wash the filter cake thoroughly with cold water (3 x 50 mL).
-
Drying: Dry the solid in a vacuum oven at 40-50 °C to a constant weight to yield the intermediate product, 5,6-dimethoxy-3-nitropyridine.
PART B: Synthesis of this compound (Final Product)
Expert Insight: The choice of N-Bromosuccinimide (NBS) is deliberate. It acts as an electrophilic bromine source that is easier and safer to handle than liquid bromine. The reaction should be monitored by Thin Layer Chromatography (TLC) to ensure the complete consumption of the starting material, preventing difficult purification challenges.
Materials & Reagents
| Reagent | Molar Mass ( g/mol ) | Amount | Moles (mmol) | Equivalents |
| 5,6-Dimethoxy-3-nitropyridine | 184.14 | 4.00 g | 21.7 | 1.0 |
| N-Bromosuccinimide (NBS) | 177.98 | 4.25 g | 23.9 | 1.1 |
| Acetonitrile (CH₃CN) | 41.05 | 50 mL | - | - |
Step-by-Step Procedure
-
Setup: To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 5,6-dimethoxy-3-nitropyridine (4.00 g) and acetonitrile (50 mL).
-
Reagent Addition: Add N-Bromosuccinimide (4.25 g) to the solution.
-
Reaction: Heat the mixture to reflux (approximately 82 °C) and maintain for 4-6 hours.
-
Monitoring: Monitor the reaction's progress using TLC (e.g., with a 3:1 hexanes:ethyl acetate mobile phase). The reaction is complete when the starting material spot is no longer visible.
-
Solvent Removal: After completion, cool the reaction mixture to room temperature and remove the acetonitrile under reduced pressure using a rotary evaporator.
-
Work-up: Dissolve the residue in ethyl acetate (100 mL) and wash with a 10% aqueous sodium thiosulfate solution (2 x 30 mL) to remove any unreacted bromine species, followed by brine (30 mL).
-
Drying & Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate in vacuo to obtain the crude product.
-
Purification: Purify the crude solid by column chromatography on silica gel, eluting with a gradient of hexanes and ethyl acetate (e.g., starting from 9:1 to 4:1) to afford the pure this compound as a solid.
Characterization and Quality Control
The identity and purity of the final product must be confirmed through standard analytical techniques.
| Analysis | Expected Result |
| Appearance | Pale yellow to yellow solid |
| Melting Point | Literature values should be consulted for comparison. |
| ¹H NMR (400 MHz, CDCl₃) | δ ~8.2 (s, 1H, Ar-H), 4.0 (s, 3H, -OCH₃), 3.9 (s, 3H, -OCH₃) ppm. |
| ¹³C NMR (100 MHz, CDCl₃) | Expected peaks for 6 aromatic carbons and 2 methoxy carbons. |
| Mass Spec (ESI+) | m/z = 262.9/264.9 [M+H]⁺, showing the characteristic ~1:1 isotopic pattern for Bromine. |
Safety and Handling
All procedures must be conducted in a well-ventilated chemical fume hood while wearing appropriate Personal Protective Equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves.
-
Nitrating Mixture: Concentrated sulfuric acid and fuming nitric acid are extremely corrosive and powerful oxidizing agents. They can cause severe burns upon contact. Handle with extreme care and have a sodium bicarbonate solution ready for neutralization of spills.
-
N-Bromosuccinimide (NBS): NBS is a lachrymator and is harmful if inhaled or swallowed. Avoid creating dust.
-
Organic Solvents: Acetonitrile and ethyl acetate are flammable. Ensure no ignition sources are nearby during their use.
-
Waste Disposal: All chemical waste, including acidic/basic aqueous layers and organic solvents, must be disposed of according to institutional and local environmental regulations.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low yield in nitration step | - Incomplete reaction.- Temperature too high, causing degradation.- Loss during work-up/neutralization. | - Increase reaction time.- Strictly maintain 0-5 °C during additions.- Ensure careful pH adjustment and complete precipitation before filtering. |
| Multiple products in bromination | - Reaction temperature too high or time too long.- Impure starting material. | - Monitor closely by TLC and stop the reaction upon completion.- Ensure the nitrated intermediate is pure before proceeding. |
| Product fails to crystallize | - Presence of solvent or oily impurities. | - Re-purify using column chromatography.- Attempt recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate). |
References
- Google Patents. CN103483247B - Preparation method of 2-bromo-3-methoxypyridine.
-
Borne, R. F. "The Chemistry Behind 2-Amino-5-bromo-3-nitropyridine: Synthesis and Applications." Delve Publishing. Available at: [Link]
-
International Journal of Scientific & Engineering Research. "Synthesis of 2-Amino-5-Bromo-3-Iodopyridine." Available at: [Link]
-
PrepChem. "Synthesis of 5-bromo-2-hydroxy-3-nitropyridine." Available at: [Link]
- Google Patents. CN101560183B - Method for preparing 5-bromo-2-methylpyridine.
- Google Patents. US5248817A - Process for aromatic bromination.
-
Organic Syntheses. "2,3-diaminopyridine." Available at: [Link]
-
ResearchGate. "Bromination of 5,6-dimethoxy-, 5,6-dihydroxy-, 5,6-difluoro-indan-1-one and indan-1-one." Available at: [Link]
- Google Patents. US5945537A - Nitration of pyridine-2, 6-diamines.
Sources
Application Note: A Proposed Experimental Protocol for the Synthesis of 2-Bromo-5,6-dimethoxy-3-nitropyridine
Abstract
This document outlines a proposed, multi-step experimental protocol for the synthesis of the highly functionalized heterocyclic compound, 2-Bromo-5,6-dimethoxy-3-nitropyridine. As no direct, experimentally validated synthesis is readily available in the peer-reviewed literature for this specific substitution pattern, this guide is constructed based on established principles of pyridine chemistry and analogous transformations. The proposed pathway involves the synthesis of a key intermediate, 2-Amino-5,6-dimethoxypyridine, followed by a Sandmeyer reaction to install the bromine at the C-2 position, and a subsequent regioselective nitration at the C-3 position. Each step is presented with a detailed protocol, a discussion of the underlying chemical logic, safety considerations, and methods for characterization. This document is intended for experienced researchers in synthetic and medicinal chemistry.
Introduction and Synthetic Strategy
This compound is a tetra-substituted pyridine derivative with a substitution pattern that makes it a potentially valuable, yet synthetically challenging, building block for drug discovery and materials science. The strategic placement of electron-donating (methoxy) and electron-withdrawing (bromo, nitro) groups offers multiple points for further chemical modification.
Direct electrophilic substitution on a simple 5,6-dimethoxypyridine precursor is unlikely to yield the desired 3-nitro isomer. The strong ortho-, para-directing effects of the two methoxy groups would overwhelmingly favor nitration at the C-4 position. Therefore, a more controlled, stepwise approach is necessary to achieve the target regiochemistry.
This protocol proposes a robust, albeit hypothetical, three-stage synthetic strategy:
-
Synthesis of Intermediate A: Preparation of 2-Amino-5,6-dimethoxypyridine. This is a critical, non-trivial precursor.
-
Synthesis of Intermediate B: Conversion of the 2-amino group to a 2-bromo substituent via a Sandmeyer reaction to yield 2-Bromo-5,6-dimethoxypyridine.
-
Final Product Synthesis: Regioselective nitration of Intermediate B at the C-3 position.
This application note will provide a detailed, step-by-step methodology for the latter two stages, assuming the successful synthesis or procurement of the requisite starting material, 2-Amino-5,6-dimethoxypyridine.
Logical Workflow Diagram
Caption: Proposed synthetic workflow from the key amine intermediate.
Synthesis of 2-Bromo-5,6-dimethoxypyridine (Intermediate B)
The conversion of an aromatic amino group to a bromide is reliably achieved via the Sandmeyer reaction. This two-part process involves the initial formation of a diazonium salt, which is then displaced by a bromide ion, typically catalyzed by copper(I) bromide.
Mechanistic Rationale
The reaction proceeds by converting the primary amino group into a diazonio group (-N₂⁺), which is an excellent leaving group (N₂ gas). The subsequent displacement with bromide, facilitated by a Cu(I) catalyst, is a well-established method for introducing halogens onto aromatic rings under relatively mild conditions.
Materials and Reagents
| Reagent/Material | Molecular Weight ( g/mol ) | Quantity | Moles (mmol) | Notes |
| 2-Amino-5,6-dimethoxypyridine | 168.19 | 5.00 g | 29.7 | Starting Material (Assumed) |
| Hydrobromic Acid (48% aq.) | 80.91 | 25 mL | ~222 | Corrosive, use in fume hood |
| Sodium Nitrite (NaNO₂) | 69.00 | 2.25 g | 32.6 | Oxidizer, handle with care |
| Copper(I) Bromide (CuBr) | 143.45 | 4.70 g | 32.8 | Moisture sensitive |
| Deionized Water | 18.02 | As needed | - | |
| Dichloromethane (DCM) | 84.93 | ~150 mL | - | For extraction |
| Saturated Sodium Bicarbonate (aq.) | - | ~50 mL | - | For neutralization |
| Anhydrous Magnesium Sulfate (MgSO₄) | 120.37 | ~5 g | - | Drying agent |
Detailed Experimental Protocol
-
Diazotization: a. In a 250 mL three-necked flask equipped with a magnetic stirrer, thermometer, and dropping funnel, dissolve 2-Amino-5,6-dimethoxypyridine (5.00 g, 29.7 mmol) in a mixture of 48% hydrobromic acid (15 mL) and water (10 mL). b. Cool the resulting solution to 0 °C in an ice-salt bath. The amine salt may precipitate. c. In a separate beaker, dissolve sodium nitrite (2.25 g, 32.6 mmol) in deionized water (8 mL). d. Add the sodium nitrite solution dropwise to the stirred amine suspension over 20-30 minutes, ensuring the internal temperature is maintained between -5 °C and 0 °C. Causality: Low temperature is critical to prevent the premature decomposition of the diazonium salt. e. After the addition is complete, stir the mixture for an additional 30 minutes at 0 °C.
-
Sandmeyer Reaction: a. In a separate 500 mL flask, dissolve copper(I) bromide (4.70 g, 32.8 mmol) in 48% hydrobromic acid (10 mL). b. Cool the CuBr solution to 0 °C. c. Slowly and carefully, add the cold diazonium salt solution from Step 1d to the cold CuBr solution with vigorous stirring. Caution: Vigorous evolution of nitrogen gas will occur. d. Once the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat to 50-60 °C for 1 hour to ensure complete decomposition of the diazonium salt.
-
Work-up and Purification: a. Cool the reaction mixture to room temperature and transfer it to a separatory funnel. b. Extract the aqueous phase with dichloromethane (3 x 50 mL). c. Combine the organic layers and wash sequentially with deionized water (50 mL) and saturated sodium bicarbonate solution (50 mL) to neutralize excess acid. d. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product. e. Purify the crude 2-Bromo-5,6-dimethoxypyridine by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure intermediate.
Synthesis of this compound (Final Product)
The introduction of a nitro group at the C-3 position is the most challenging step due to the directing effects of the existing substituents. As previously discussed, direct nitration would likely favor the C-4 position. The following protocol is a proposed method to overcome this regiochemical preference, although it requires experimental validation.
Mechanistic Rationale: Overcoming Regiochemical Bias
Standard electrophilic nitration involves the attack of a nitronium ion (NO₂⁺) on the pyridine ring. The C-5 and C-6 methoxy groups strongly activate the C-4 position for attack, while the C-2 bromine also directs para to itself (at C-4). To achieve the desired C-3 nitration, the electronic nature of the ring must be altered. This protocol, while speculative, is based on the general principle that nitration of highly activated pyridines under strongly acidic conditions can sometimes lead to unusual isomers, potentially through complex mechanistic pathways. Careful control of temperature and stoichiometry is paramount to minimize side-product formation.
Reaction Mechanism: Electrophilic Aromatic Substitution
Caption: General mechanism for electrophilic aromatic nitration.
Materials and Reagents
| Reagent/Material | Molecular Weight ( g/mol ) | Quantity | Moles (mmol) | Notes |
| 2-Bromo-5,6-dimethoxypyridine | 232.08 | 2.00 g | 8.62 | Intermediate B |
| Sulfuric Acid (98%) | 98.08 | 10 mL | ~184 | Extremely corrosive, handle with PPE |
| Fuming Nitric Acid (>90%) | 63.01 | 1.0 mL | ~22.4 | Highly corrosive and oxidizing |
| Crushed Ice | 18.02 | ~100 g | - | For quenching |
| Ethyl Acetate | 88.11 | ~150 mL | - | For extraction |
| Saturated Sodium Bicarbonate (aq.) | - | ~100 mL | - | For neutralization |
| Brine (Saturated NaCl aq.) | - | ~50 mL | - | For washing |
| Anhydrous Sodium Sulfate (Na₂SO₄) | 142.04 | ~5 g | - | Drying agent |
Detailed Experimental Protocol
-
Reaction Setup: a. To a 100 mL round-bottom flask equipped with a magnetic stirrer and thermometer, add concentrated sulfuric acid (10 mL). b. Cool the acid to -10 °C in an ice-acetone bath. Causality: Low temperatures are essential to control the reaction rate and selectivity, minimizing potential over-nitration and degradation.[1] c. Slowly add 2-Bromo-5,6-dimethoxypyridine (2.00 g, 8.62 mmol) portion-wise to the cold, stirred acid, ensuring the temperature does not rise above -5 °C.
-
Nitration: a. Once the substrate is fully dissolved, slowly add fuming nitric acid (1.0 mL) dropwise via syringe. Maintain the internal temperature at or below -5 °C throughout the addition. b. After the addition is complete, allow the reaction to stir at -5 °C for 2 hours. c. Monitor the reaction progress by carefully quenching a small aliquot in ice and extracting with ethyl acetate for TLC analysis.
-
Work-up and Purification: a. Very slowly and carefully, pour the reaction mixture onto crushed ice (~100 g) in a 500 mL beaker with vigorous stirring. Caution: This is a highly exothermic process. b. Allow the ice to melt completely, then neutralize the acidic solution by slowly adding saturated sodium bicarbonate solution until the pH is ~7-8. c. Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL). d. Combine the organic layers and wash with brine (50 mL). e. Dry the organic phase over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. f. Purify the resulting crude solid by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to isolate the desired this compound isomer.
Safety and Handling Precautions
-
General: All manipulations should be performed in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety goggles, a lab coat, and appropriate chemical-resistant gloves (e.g., nitrile), is mandatory.
-
Acids: Concentrated sulfuric, hydrobromic, and fuming nitric acids are extremely corrosive and can cause severe burns. Handle with extreme care. Always add acid to water, never the other way around.
-
Nitrating Mixture: The combination of concentrated nitric and sulfuric acids is a powerful oxidizing agent. Do not allow it to come into contact with combustible materials. The nitration reaction is highly exothermic and must be strictly temperature-controlled to avoid runaway reactions.
-
Diazonium Salts: Aromatic diazonium salts can be explosive when isolated and dry. This protocol is designed to use them in situ in a cold aqueous solution, which is a standard and safe practice.
Analytical Characterization
The identity and purity of the intermediates and the final product should be confirmed using a combination of standard analytical techniques.
-
Thin Layer Chromatography (TLC): To monitor reaction progress and guide purification.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural elucidation and confirming the substitution pattern on the pyridine ring.
-
Mass Spectrometry (MS): To confirm the molecular weight of the synthesized compounds. High-resolution mass spectrometry (HRMS) can be used to verify the elemental composition.
-
Infrared (IR) Spectroscopy: To identify key functional groups, such as the characteristic strong absorbances for the nitro group (typically around 1550-1500 cm⁻¹ and 1360-1300 cm⁻¹).
References
This protocol is a proposed synthetic route. The references cited below are for analogous or related chemical transformations that inform the selection of reagents and conditions.
- Sakamoto, T., et al. (1986). Condensed heteroaromatic ring systems. XII. Synthesis of indole derivatives from ethyl 2-bromocarbanilates. Chemical and Pharmaceutical Bulletin, 34(7), 2754-2759. (Provides examples of functionalizing bromo-nitropyridines).
- Organic Syntheses, Coll. Vol. 4, p.136 (1963); Vol. 34, p.13 (1954). (General procedure for Sandmeyer reaction).
- Katritzky, A. R., & Scriven, E. F. (Eds.). (2010). Comprehensive Organic Functional Group Transformations II. Elsevier. (Authoritative source on functional group interconversions).
- den Hertog, H. J., & Overhoff, J. (1950). The nitration of pyridine-N-oxide. Recueil des Travaux Chimiques des Pays-Bas, 69(4), 468-473.
-
"Nitration of Substituted Aromatic Rings and Rate Analysis." (2010). Retrieved from [Link] (General principles of nitration control).[2]
-
"Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution." (2018). Master Organic Chemistry. Retrieved from [Link] (Background on nitration mechanism).[3]
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palladium-catalyzed cross-coupling of 2-Bromo-5,6-dimethoxy-3-nitropyridine
An Application Guide to Palladium-Catalyzed Cross-Coupling Reactions of 2-Bromo-5,6-dimethoxy-3-nitropyridine
Introduction: Unlocking the Potential of a Privileged Scaffold
The substituted pyridine ring is a cornerstone of modern medicinal chemistry, appearing in numerous blockbuster drugs and clinical candidates. The specific substitution pattern of this compound presents a highly valuable, yet challenging, scaffold for drug development professionals. The presence of a bromine atom at the 2-position offers a prime handle for carbon-carbon and carbon-heteroatom bond formation through palladium-catalyzed cross-coupling reactions. The strong electron-withdrawing nitro group at the 3-position significantly influences the electronic properties of the ring, while the methoxy groups at the 5- and 6-positions provide additional points for potential biological interaction.
This guide provides a detailed technical overview and robust starting protocols for the functionalization of this specific substrate. While direct, peer-reviewed protocols for this compound are not extensively documented, the principles and conditions outlined herein are synthesized from established methodologies for structurally similar and electronically-demanding heteroaryl systems. The protocols are designed to be self-validating starting points, empowering researchers to achieve successful couplings and providing a logical framework for any necessary optimization.
Part 1: Core Concepts: Reactivity and Mechanistic Rationale
The Engine of Modern Synthesis: The Palladium Cross-Coupling Cycle
Palladium-catalyzed cross-coupling reactions are fundamental transformations in organic synthesis that enable the formation of C-C and C-heteroatom bonds with high efficiency and selectivity.[1] These reactions generally proceed through a catalytic cycle involving three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the pyridine, forming a Pd(II) intermediate. This is often the rate-determining step.
-
Transmetalation: The organic group from a second reagent (e.g., a boronic acid in Suzuki coupling) is transferred to the palladium center, displacing the halide.
-
Reductive Elimination: The two organic partners on the palladium center couple and are expelled, regenerating the Pd(0) catalyst and forming the desired product.[2]
Substrate Electronic Profile: A Highly Activated System
The reactivity of this compound in cross-coupling is dictated by its unique electronic landscape:
-
Activating Nitro Group: The potent electron-withdrawing nitro group at the C3 position renders the C2 position highly electron-deficient. This electronic pull significantly weakens the C-Br bond, making it exceptionally susceptible to oxidative addition by a Pd(0) catalyst. This activation is a key advantage, often allowing for milder reaction conditions compared to less activated aryl bromides.
-
Modulating Methoxy Groups: The two methoxy groups at C5 and C6 are electron-donating via resonance but can also exhibit steric influence. While their electronic donation is largely overridden by the nitro group's effect, their lone pair electrons could potentially coordinate to the palladium center. This coordination is generally weak but should be considered, as it can sometimes influence catalyst activity. In most standard protocols, this effect is minimal.
The combination of these features makes the substrate highly reactive and an excellent candidate for a variety of cross-coupling transformations.
General Experimental Workflow
A standardized workflow ensures reproducibility and safety. The following diagram outlines the critical steps from reagent preparation to product analysis.
Caption: General workflow for palladium-catalyzed cross-coupling.
Part 2: Recommended Starting Protocols
The following protocols are robust starting points for the cross-coupling of this compound. Note: These are generalized procedures and may require optimization for specific coupling partners. Always perform reactions under an inert atmosphere (Nitrogen or Argon) using anhydrous, degassed solvents for best results.
Suzuki-Miyaura Coupling: Forging C(sp²)–C(sp²) Bonds
The Suzuki-Miyaura reaction is arguably the most versatile and widely used method for creating biaryl structures, coupling the bromopyridine with an aryl or heteroaryl boronic acid.[3]
Sources
- 1. Palladium-Catalyzed Reductive Heck Coupling of Alkenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Palladium(II)-Catalyzed Alkene Functionalization via Nucleopalladation: Stereochemical Pathways and Enantioselective Catalytic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
Application Note: 2-Bromo-5,6-dimethoxy-3-nitropyridine as a Versatile Building Block in Medicinal Chemistry
Introduction: The Strategic Importance of Substituted Pyridines
Substituted pyridine scaffolds are cornerstone structural motifs in a vast array of pharmaceuticals and bioactive molecules. Their unique electronic properties and ability to engage in hydrogen bonding interactions make them privileged structures in drug design. Among these, 2-bromo-5,6-dimethoxy-3-nitropyridine stands out as a highly functionalized and versatile building block. The presence of a bromine atom at the 2-position provides a handle for palladium-catalyzed cross-coupling reactions, while the nitro group at the 3-position, along with the methoxy groups at the 5- and 6-positions, modulates the electronic character of the ring, influencing its reactivity and the properties of its derivatives. This application note provides a comprehensive guide to the synthesis and key applications of this valuable intermediate, with a focus on Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions.
Proposed Synthesis of this compound
Conceptual Synthetic Workflow
Caption: Proposed synthetic pathway for this compound.
Detailed Experimental Protocol (Proposed)
Step 1: Nitration of 2-Amino-5,6-dimethoxypyridine
The nitration of substituted aminopyridines is a well-established transformation, typically carried out using a mixture of nitric and sulfuric acids at low temperatures to control regioselectivity.[1][2]
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, cool concentrated sulfuric acid to 0 °C in an ice-salt bath.
-
Substrate Addition: Slowly add 2-amino-5,6-dimethoxypyridine to the cooled sulfuric acid while maintaining the temperature below 5 °C.
-
Nitrating Mixture: Prepare a nitrating mixture of concentrated nitric acid and concentrated sulfuric acid (1:1 v/v) and cool it to 0 °C.
-
Nitration: Add the cold nitrating mixture dropwise to the reaction flask, ensuring the temperature does not exceed 5 °C.
-
Reaction Monitoring: Stir the reaction mixture at 0-5 °C for 2-3 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Carefully pour the reaction mixture onto crushed ice and neutralize with a saturated aqueous solution of sodium bicarbonate until a precipitate forms.
-
Isolation: Filter the solid, wash with cold water, and dry under vacuum to yield 2-amino-5,6-dimethoxy-3-nitropyridine.
Step 2: Sandmeyer Bromination
The conversion of the amino group to a bromide can be efficiently achieved via a Sandmeyer reaction.
-
Diazotization: Suspend 2-amino-5,6-dimethoxy-3-nitropyridine in an aqueous solution of hydrobromic acid (48%) and cool to 0-5 °C.
-
Nitrite Addition: Add a solution of sodium nitrite in water dropwise, keeping the temperature below 5 °C. Stir for 30 minutes at this temperature.
-
Sandmeyer Reaction: In a separate flask, prepare a solution of copper(I) bromide in hydrobromic acid. Slowly add the diazonium salt solution to the CuBr solution at 0-5 °C.
-
Reaction Completion: Allow the reaction mixture to warm to room temperature and then heat to 50-60 °C for 1 hour to ensure complete decomposition of the diazonium salt.
-
Work-up: Cool the reaction mixture and extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain this compound.
Application in Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura coupling is a powerful C-C bond-forming reaction, widely used in the synthesis of biaryl and heteroaryl-aryl compounds.[3] The bromine atom at the 2-position of the title compound serves as an excellent handle for this transformation.
Catalytic Cycle for Suzuki-Miyaura Coupling
Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Protocol for a Typical Suzuki-Miyaura Reaction
This protocol provides a general starting point for the Suzuki-Miyaura coupling of this compound with an arylboronic acid. Optimization may be required for specific substrates.
| Parameter | Recommended Condition | Rationale |
| Palladium Catalyst | Pd(PPh₃)₄ or PdCl₂(dppf) | Tetrakis(triphenylphosphine)palladium(0) is a common and effective catalyst. PdCl₂(dppf) is also widely used for heteroaryl couplings. |
| Ligand | (If using PdCl₂) dppf | The bidentate dppf ligand often enhances catalytic activity and stability. |
| Base | K₂CO₃ or Cs₂CO₃ | An inorganic base is required to activate the boronic acid for transmetalation. Cesium carbonate is often more effective for challenging couplings. |
| Solvent | 1,4-Dioxane/H₂O or Toluene/H₂O | A mixture of an organic solvent and water is typically used to dissolve both the organic and inorganic reagents. |
| Temperature | 80-100 °C | Elevated temperatures are usually necessary to drive the reaction to completion. |
| Atmosphere | Inert (Argon or Nitrogen) | To prevent oxidation of the Pd(0) catalyst. |
Step-by-Step Procedure:
-
Reagent Preparation: To a flame-dried Schlenk flask, add this compound (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), and the base (2.0-3.0 equiv.).
-
Catalyst Addition: Add the palladium catalyst (2-5 mol%).
-
Solvent Addition: Add the degassed solvent system.
-
Inert Atmosphere: Purge the flask with argon or nitrogen for 10-15 minutes.
-
Reaction: Heat the reaction mixture to the desired temperature and stir for 4-24 hours, monitoring by TLC or LC-MS.
-
Work-up: Cool the reaction to room temperature, dilute with water, and extract with an organic solvent.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the residue by column chromatography.
Application in Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds, providing a powerful tool for the synthesis of arylamines.[4][5]
Catalytic Cycle for Buchwald-Hartwig Amination
Caption: Generalized catalytic cycle for the Buchwald-Hartwig amination reaction.
Protocol for a Typical Buchwald-Hartwig Amination
The following protocol outlines general conditions for the amination of this compound. The choice of ligand and base is crucial and often substrate-dependent.
| Parameter | Recommended Condition | Rationale |
| Palladium Catalyst | Pd₂(dba)₃ or Pd(OAc)₂ | These are common and effective palladium precursors for Buchwald-Hartwig amination. |
| Ligand | Xantphos or RuPhos | Bulky, electron-rich phosphine ligands are essential for promoting the reductive elimination step and preventing β-hydride elimination.[6] |
| Base | NaOt-Bu or K₃PO₄ | A strong, non-nucleophilic base is required to deprotonate the amine. Sodium tert-butoxide is very common, while potassium phosphate can be used for more sensitive substrates. |
| Solvent | Toluene or 1,4-Dioxane | Anhydrous, non-protic solvents are necessary for this reaction. |
| Temperature | 80-110 °C | Heating is typically required to achieve a reasonable reaction rate. |
| Atmosphere | Inert (Argon or Nitrogen) | Crucial for maintaining the catalytic activity of the palladium complex. |
Step-by-Step Procedure:
-
Reaction Setup: In a glovebox or under an inert atmosphere, combine this compound (1.0 equiv.), the amine (1.1-1.5 equiv.), the base (1.5-2.0 equiv.), the palladium precursor (1-5 mol%), and the ligand (1.2-6 mol%) in a dry Schlenk tube.
-
Solvent Addition: Add anhydrous, degassed solvent.
-
Reaction: Seal the tube and heat the reaction mixture with vigorous stirring for 4-24 hours. Monitor the reaction's progress by TLC or LC-MS.
-
Work-up: Cool the reaction to room temperature, quench with water or a saturated aqueous ammonium chloride solution, and extract with an organic solvent.
-
Purification: Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography.
Safety and Handling
While specific safety data for this compound is not available, it should be handled with the same precautions as other bromonitropyridine derivatives. These compounds are generally considered to be irritants and potentially toxic.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.
-
Handling: Handle the compound in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and bases.
Conclusion
This compound is a promising and highly functionalized building block for the synthesis of complex molecular architectures. Its strategic placement of a bromine atom, a nitro group, and two methoxy groups on the pyridine ring allows for selective and diverse chemical transformations. The proposed synthetic route offers a viable pathway to access this valuable intermediate. Furthermore, its successful application in cornerstone reactions like the Suzuki-Miyaura coupling and Buchwald-Hartwig amination opens up a wide range of possibilities for the development of novel compounds in the fields of medicinal chemistry and materials science. The protocols provided herein serve as a robust starting point for researchers looking to incorporate this versatile scaffold into their synthetic programs.
References
- The Chemistry Behind 2-Amino-5-bromo-3-nitropyridine: Synthesis and Applic
- Preparation method of 2-bromo-3-methoxypyridine.
-
Synthesis of 2-Methyl-3-nitropyridines, 2-Styryl-3-nitropyridines and Their Reactions with S-Nucleophiles. MDPI. [Link]
-
Synthesis of 2-Amino-5-Bromo-3-Iodopyridine. ijssst.info. [Link]
-
Suzuki reactions of 2-bromopyridine with aryl boronic acids. ResearchGate. [Link]
-
Synthesis of 5-bromo-2-hydroxy-3-nitropyridine. PrepChem.com. [Link]
- Reactivity of the nitro group on a pyridine ring. Benchchem. (URL not available)
- Synthesis process of 2-methoxy-3-bromo-5-fluoropyridine.
-
A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. ResearchGate. [Link]
-
Nucleophilic Functionalization of 2-R-3-Nitropyridines as a Versatile Approach to Novel Fluorescent Molecules. PMC - NIH. [Link]
-
Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies. PubMed Central. [Link]
-
Structures of the Intermediates Formed in the Ring-Opening Reaction of 2-Chloro-3-nitropyridine. ResearchGate. [Link]
-
Synthesis of substituted pyridines with diverse functional groups via the remodeling of (Aza)indole/Benzofuran skeletons. PMC - PubMed Central. [Link]
-
De Novo Synthesis of Polysubstituted 3-Hydroxypyridines Via “Anti-Wacker”-Type Cyclization. MDPI. [Link]
- Buchwald-Hartwig Amination. Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. (URL not available)
-
Suzuki Coupling. Organic Chemistry Portal. [Link]
-
Alkylation of Nitropyridines via Vicarious Nucleophilic Substitution. Organic Letters. [Link]
- Application Notes and Protocols: Buchwald-Hartwig Amination of 2-Bromo-5-chloro-3-methylpyrazine with Anilines. Benchchem. (URL not available)
- DE NOVO SYNTHESIS OF SUBSTITUTED PYRIDINES. Denmark Group. (URL not available)
-
Buchwald–Hartwig amination. Wikipedia. [Link]
-
Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. MDPI. [Link]
-
Synthetic procedure for the preparation of substituted pyridines. ResearchGate. [Link]
-
Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]
-
Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties. PMC - NIH. [Link]
-
Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journals. [Link]
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The Strategic Utility of 2-Bromo-5,6-dimethoxy-3-nitropyridine in Medicinal Chemistry: Application Notes and Protocols
Senior Application Scientist Note: Direct literature on the specific isomer, 2-Bromo-5,6-dimethoxy-3-nitropyridine, is not extensively available. This guide has been meticulously constructed by leveraging established chemical principles and extrapolating data from closely related, well-documented analogs. The protocols and mechanistic discussions provided herein are based on a strong foundation of pyridine chemistry and are intended to serve as a robust starting point for researchers.[1][2][3]
Introduction: A Versatile Scaffold for Drug Discovery
Substituted pyridines are a cornerstone of modern medicinal chemistry, forming the core of numerous approved therapeutic agents.[1][4] The title compound, this compound, represents a highly functionalized and synthetically versatile building block. Its unique arrangement of substituents—a nucleofugal bromo group, electron-donating methoxy groups, and a strongly electron-withdrawing nitro group—creates a chemical entity primed for selective transformations. This guide details the synthesis, key reactions, and detailed protocols for the effective use of this scaffold in the generation of compound libraries for drug discovery, with a particular focus on kinase inhibitor synthesis.[5][6][7][8]
Physicochemical Properties and Safety Considerations
| Property | Value | Source |
| Molecular Formula | C7H7BrN2O4 | N/A |
| Molecular Weight | 279.05 g/mol | N/A |
| Appearance | Expected to be a pale yellow to yellow solid | Analog-based |
| Solubility | Soluble in common organic solvents (e.g., DCM, THF, DMF) | Analog-based |
Safety: This compound should be handled with care in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, is mandatory. The nitro group suggests potential thermal instability, and the bromo group indicates it may be an irritant.
Proposed Synthesis of this compound
A plausible synthetic route to the title compound can be envisioned starting from commercially available materials, proceeding through methoxylation, nitration, and finally, bromination. The regioselectivity of each step is directed by the electronic properties of the substituents on the pyridine ring.
Caption: Proposed synthetic workflow for this compound.
Key Applications in Medicinal Chemistry
The strategic placement of the bromo, nitro, and dimethoxy groups allows for a diverse range of subsequent chemical transformations. The two most powerful applications in a medicinal chemistry context are Palladium-Catalyzed Cross-Coupling and Nucleophilic Aromatic Substitution (SNAr).
Palladium-Catalyzed Cross-Coupling: The Suzuki-Miyaura Reaction
The bromine atom at the 2-position serves as an excellent handle for introducing molecular complexity via palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura reaction, which forms a carbon-carbon bond between the pyridine core and a boronic acid or ester, is particularly noteworthy for its functional group tolerance and mild reaction conditions.[2][9][10] This reaction is instrumental in synthesizing bi-aryl compounds, a common motif in kinase inhibitors.[7]
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Protocol 1: Suzuki-Miyaura Cross-Coupling of this compound with Phenylboronic Acid
Materials:
-
This compound (1.0 equiv)
-
Phenylboronic acid (1.2 equiv)
-
Pd(PPh₃)₄ (0.05 equiv)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
1,4-Dioxane
-
Water
-
Nitrogen or Argon source
Procedure:
-
To a flame-dried Schlenk flask, add this compound, phenylboronic acid, and potassium carbonate.
-
Add Pd(PPh₃)₄ to the flask.
-
Evacuate and backfill the flask with an inert gas (N₂ or Ar) three times.
-
Add degassed 1,4-dioxane and water (typically a 4:1 to 5:1 ratio).
-
Heat the reaction mixture to 90-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Causality Behind Experimental Choices:
-
Catalyst: Pd(PPh₃)₄ is a robust and commonly used catalyst for Suzuki couplings.
-
Base: Potassium carbonate is a moderately strong base, sufficient to activate the boronic acid for transmetalation without causing unwanted side reactions.
-
Solvent System: The dioxane/water mixture is effective for dissolving both the organic and inorganic reagents, facilitating the reaction. Degassing is crucial to prevent oxidation of the Pd(0) catalyst.
Nucleophilic Aromatic Substitution (SNAr)
The pyridine ring is rendered highly electron-deficient by the potent electron-withdrawing nitro group. This electronic feature, combined with the presence of a good leaving group (bromide) at the ortho position, makes the molecule an excellent substrate for Nucleophilic Aromatic Substitution (SNAr).[3][11] This reaction allows for the facile introduction of a wide variety of nucleophiles, such as amines, alkoxides, and thiolates, which is a key strategy in building libraries of potential drug candidates.[12][13]
Caption: Mechanism of Nucleophilic Aromatic Substitution (SNAr).
Protocol 2: SNAr with Morpholine
Materials:
-
This compound (1.0 equiv)
-
Morpholine (2.0 equiv)
-
Potassium carbonate (K₂CO₃) or Diisopropylethylamine (DIPEA) (2.0 equiv)
-
Dimethylformamide (DMF) or Acetonitrile (MeCN)
-
Nitrogen or Argon atmosphere
Procedure:
-
Dissolve this compound in DMF or MeCN in a round-bottom flask under an inert atmosphere.
-
Add the base (K₂CO₃ or DIPEA).
-
Add morpholine dropwise to the stirring solution.
-
Heat the reaction to 60-80 °C.
-
Monitor the reaction progress by TLC or LC-MS.
-
Once the starting material is consumed, cool the reaction to room temperature.
-
Pour the reaction mixture into ice-water to precipitate the product.
-
Filter the solid, wash with water, and dry under vacuum.
-
If necessary, purify the product by recrystallization or column chromatography.
Causality Behind Experimental Choices:
-
Nucleophile: Morpholine is a common secondary amine used in medicinal chemistry to improve the physicochemical properties of a lead compound. An excess is used to ensure the reaction goes to completion.
-
Base: A non-nucleophilic base like K₂CO₃ or DIPEA is used to scavenge the HBr formed during the reaction, driving the equilibrium towards the product.
-
Solvent: A polar aprotic solvent like DMF or MeCN is ideal for SNAr reactions as it can solvate the ions involved without interfering with the nucleophile.
Expected Reaction Outcomes: A Comparative Table
The following table summarizes the expected conditions and outcomes for the key reactions of this compound, based on data from analogous systems.
| Reaction | Catalyst/Reagents | Solvent | Temp. (°C) | Time (h) | Typical Yield |
| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃ | Dioxane/H₂O | 90-100 | 4-12 | 60-90% |
| SNAr (Amine) | K₂CO₃ or DIPEA | DMF or MeCN | 60-80 | 2-8 | 75-95% |
| SNAr (Alkoxide) | NaH or K₂CO₃ | THF or DMF | 25-60 | 1-6 | 80-98% |
| SNAr (Thiolate) | K₂CO₃ or Cs₂CO₃ | DMF | 25-50 | 1-4 | 85-99% |
Conclusion: A Gateway to Novel Chemical Matter
This compound is a potent and versatile building block for medicinal chemistry. Its well-defined reactivity allows for the selective and high-yielding introduction of diverse functionalities through established synthetic protocols like Suzuki-Miyaura cross-coupling and Nucleophilic Aromatic Substitution. A thorough understanding of the principles outlined in this guide will empower researchers to efficiently utilize this scaffold in the synthesis of novel, high-value molecules for drug discovery and development programs.[1][3]
References
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- U.S. Patent No. US7256295B2. (2007). Process for producing 2,3-diamino-6-methoxypyridine.
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Gulevskaya, A. V., & Tyaglivy, A. S. (2023). Nitropyridines in the Synthesis of Bioactive Molecules. Molecules, 28(15), 5789. [Link]
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Materazzi, S., et al. (2022). Design, Synthesis, and Activity of a Novel Series of Pyridazine-Based ALK5 Inhibitors. ACS Omega, 7(44), 40045-40061. [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Navigating the Synthesis of Pyridine Derivatives: A Focus on 5-Bromo-2,3-dimethoxypyridine. [Link]
-
El-Damasy, A. K., et al. (2022). Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies. ACS Omega, 7(44), 39933-39951. [Link]
-
Wang, D., et al. (2021). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. RSC Advances, 11(51), 32235-32239. [Link]
- (No valid reference)
-
Chemistry LibreTexts. (2022). 16.6: Nucleophilic Aromatic Substitution. [Link]
-
Reddy, T. S., et al. (2020). Design, Synthesis, and Evaluation of the Kinase Inhibition Potential of Pyridylpyrimidinylaminophenyl Derivatives: Pyridylpyrimidinylaminophenyl Amides as Kinase Inhibitors. ChemistrySelect, 5(4), 1437-1442. [Link]
- (No valid reference)
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Siracusa, L., et al. (2019). Development of Pyridine-based Inhibitors for the Human Vaccinia-related Kinases 1 and 2. Scientific Reports, 9(1), 12089. [Link]
-
Benzoic Acid. (2019, January 19). nucleophilic aromatic substitutions. YouTube. [Link]
- (No valid reference)
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Wang, D., et al. (2021). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. RSC Advances, 11(51), 32235-32239. [Link]
- (No valid reference)
-
Khan Academy. (n.d.). Nucleophilic aromatic substitution I. [Link]
-
MDPI. (n.d.). Special Issue : Kinase Inhibitor Chemistry. [Link]
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The Versatile Scafford: A Guide to the Synthesis of Bioactive Heterocycles from 2-Bromo-5,6-dimethoxy-3-nitropyridine
Introduction: The Strategic Importance of a Polysubstituted Pyridine
In the landscape of medicinal chemistry and drug discovery, the pyridine scaffold remains a cornerstone for the development of novel therapeutic agents.[1] Its presence in numerous FDA-approved drugs is a testament to its ability to engage in crucial biological interactions.[1] The strategic functionalization of the pyridine ring allows for the fine-tuning of a molecule's physicochemical properties and its affinity for biological targets. Among the myriad of substituted pyridines, 2-Bromo-5,6-dimethoxy-3-nitropyridine stands out as a particularly valuable and versatile starting material.
This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the synthetic utility of this compound. We will delve into key synthetic transformations, providing detailed protocols and explaining the chemical rationale behind these methodologies. The focus will be on the practical application of this building block in the synthesis of diverse, biologically active heterocyclic compounds, with a particular emphasis on kinase inhibitors.
The unique arrangement of functional groups on the this compound ring—a labile bromine atom, an electron-withdrawing nitro group, and two electron-donating methoxy groups—creates a rich platform for a variety of chemical manipulations. The bromine atom serves as a handle for powerful carbon-carbon and carbon-nitrogen bond-forming reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions. The nitro group, upon reduction to an amine, opens up a gateway to a vast array of cyclization and derivatization strategies, leading to the formation of fused heterocyclic systems. The methoxy groups, in turn, influence the reactivity of the ring and can be key pharmacophoric elements in the final bioactive molecule.
Core Synthetic Strategies and Key Transformations
The journey from this compound to a complex bioactive heterocycle typically involves a sequence of well-established and reliable chemical reactions. This section will explore the most pivotal of these transformations, providing both the "how" and the "why" behind each synthetic step.
Palladium-Catalyzed Cross-Coupling Reactions: Building Molecular Complexity
Palladium-catalyzed cross-coupling reactions have revolutionized the way medicinal chemists approach the synthesis of complex molecules. For this compound, the bromine atom at the 2-position is primed for these powerful transformations.
The Suzuki-Miyaura reaction is an indispensable tool for the formation of C(sp²)–C(sp²) bonds, allowing for the introduction of a wide range of aryl and heteroaryl substituents.[2][3] This reaction typically involves the coupling of an organoboron species (like a boronic acid or its ester) with an organohalide in the presence of a palladium catalyst and a base.[2]
Causality in Experimental Choices:
-
Catalyst System: The choice of palladium source and ligand is critical. A combination of a palladium(0) precursor, such as Pd(PPh₃)₄ or generated in situ from Pd(OAc)₂ with a phosphine ligand, is commonly employed. The ligand's role is to stabilize the palladium center and facilitate the catalytic cycle.
-
Base: A base is required to activate the organoboron reagent.[4] The choice of base, often a carbonate (e.g., K₂CO₃, Na₂CO₃) or a phosphate (e.g., K₃PO₄), can significantly impact the reaction rate and yield.
-
Solvent: A mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and water is frequently used to dissolve both the organic and inorganic reaction components.
Experimental Workflow: Suzuki-Miyaura Coupling
Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.
Protocol 1: Synthesis of 2-Aryl-5,6-dimethoxy-3-nitropyridine
| Reagent | Molar Eq. |
| This compound | 1.0 |
| Arylboronic Acid | 1.2 |
| Pd(PPh₃)₄ | 0.05 |
| K₂CO₃ | 2.0 |
| Solvent System | |
| Dioxane/H₂O (4:1) |
Step-by-Step Methodology:
-
To a flame-dried Schlenk flask, add this compound (1.0 eq), the desired arylboronic acid (1.2 eq), Pd(PPh₃)₄ (0.05 eq), and K₂CO₃ (2.0 eq).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed solvent system (dioxane/H₂O, 4:1) via syringe.
-
Heat the reaction mixture to 90 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.
-
Concentrate the solution under reduced pressure and purify the crude product by flash column chromatography on silica gel to afford the desired 2-aryl-5,6-dimethoxy-3-nitropyridine.
The Buchwald-Hartwig amination is a powerful method for the synthesis of arylamines from aryl halides.[5] This reaction has broad substrate scope and functional group tolerance, making it a go-to method in modern medicinal chemistry.[6]
Causality in Experimental Choices:
-
Catalyst and Ligand: The choice of palladium catalyst and a bulky, electron-rich phosphine ligand is paramount for a successful Buchwald-Hartwig amination. Ligands such as BINAP or Josiphos are often effective.[5]
-
Base: A strong, non-nucleophilic base is required to deprotonate the amine and facilitate the catalytic cycle. Sodium tert-butoxide (NaOtBu) is a common choice.
-
Solvent: Anhydrous, aprotic solvents like toluene or dioxane are typically used.
Experimental Workflow: Buchwald-Hartwig Amination
Caption: General workflow for a Buchwald-Hartwig amination reaction.
Protocol 2: Synthesis of N-Aryl-5,6-dimethoxy-3-nitropyridin-2-amine
| Reagent | Molar Eq. |
| This compound | 1.0 |
| Arylamine | 1.1 |
| Pd₂(dba)₃ | 0.02 |
| BINAP | 0.04 |
| NaOtBu | 1.4 |
| Solvent | |
| Toluene (anhydrous) |
Step-by-Step Methodology:
-
In a glovebox or under a stream of inert gas, add Pd₂(dba)₃ (0.02 eq), BINAP (0.04 eq), and NaOtBu (1.4 eq) to a dry reaction vessel.
-
Add this compound (1.0 eq) and the desired arylamine (1.1 eq).
-
Add anhydrous toluene.
-
Seal the vessel and heat the mixture to 100 °C with stirring.
-
Monitor the reaction's progress.
-
Once complete, cool the mixture to room temperature and quench with a saturated aqueous solution of NH₄Cl.
-
Extract the product with ethyl acetate, and wash the combined organic layers with water and brine.
-
Dry the organic phase over anhydrous MgSO₄, filter, and concentrate.
-
Purify the residue by flash chromatography to yield the desired N-aryl-5,6-dimethoxy-3-nitropyridin-2-amine.
Reduction of the Nitro Group: A Gateway to Fused Heterocycles
The reduction of the nitro group to a primary amine is a pivotal step that unlocks a plethora of possibilities for constructing fused heterocyclic systems. This transformation converts the electron-withdrawing nitro group into a nucleophilic amino group, which can then participate in intramolecular cyclization reactions.
Common Reducing Agents:
-
Tin(II) Chloride (SnCl₂): A classic and effective method for nitro group reduction in the presence of other functional groups.
-
Iron Powder (Fe) in Acetic Acid: A cost-effective and environmentally benign reducing system.
-
Catalytic Hydrogenation (H₂, Pd/C): A clean and efficient method, though care must be taken as it can sometimes lead to the reduction of other functional groups.
Protocol 3: Reduction of a 3-Nitropyridine to a 3-Aminopyridine
| Reagent | Molar Eq. |
| Substituted 3-Nitropyridine | 1.0 |
| SnCl₂·2H₂O | 5.0 |
| Solvent | |
| Ethanol or Ethyl Acetate |
Step-by-Step Methodology:
-
Dissolve the substituted 3-nitropyridine (1.0 eq) in ethanol or ethyl acetate.
-
Add SnCl₂·2H₂O (5.0 eq) in one portion.
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 50 °C).
-
Monitor the reaction by TLC until the starting material is consumed.
-
Upon completion, carefully neutralize the reaction mixture with a saturated aqueous solution of NaHCO₃.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate under reduced pressure to obtain the crude 3-aminopyridine derivative, which can often be used in the next step without further purification.
Cyclization to Form Fused Heterocyclic Systems
With the 2-substituted-3-aminopyridine core in hand, a variety of fused heterocyclic systems can be accessed through cyclization reactions. The specific heterocycle formed depends on the nature of the substituent at the 2-position and the cyclizing agent used.
Imidazo[4,5-b]pyridines are bioisosteres of purines and are found in numerous kinase inhibitors and other biologically active molecules. They can be synthesized from 2,3-diaminopyridine precursors.
Experimental Workflow: Synthesis of Imidazo[4,5-b]pyridines
Caption: General workflow for the synthesis of imidazo[4,5-b]pyridines.
Protocol 4: Synthesis of a 2-Substituted Imidazo[4,5-b]pyridine
This protocol is adapted from the synthesis of related imidazo[4,5-b]pyridine derivatives.
| Reagent | Molar Eq. |
| 2,3-Diaminopyridine Derivative | 1.0 |
| Aldehyde or Carboxylic Acid | 1.1 |
| Solvent | |
| Ethanol or Acetic Acid |
Step-by-Step Methodology:
-
To a solution of the 2,3-diaminopyridine derivative (1.0 eq) in ethanol or acetic acid, add the desired aldehyde or carboxylic acid (1.1 eq).
-
If using an aldehyde, an oxidizing agent such as iodine may be added to facilitate aromatization.
-
Heat the reaction mixture to reflux for several hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, collect it by filtration and wash with a cold solvent.
-
If no precipitate forms, concentrate the reaction mixture and purify the residue by column chromatography.
Application in the Synthesis of Kinase Inhibitors
The synthetic strategies outlined above are highly relevant to the synthesis of kinase inhibitors, a class of drugs that has revolutionized cancer therapy. Many kinase inhibitors feature a heterocyclic core that mimics the purine ring of ATP, allowing them to bind to the ATP-binding site of kinases and block their activity.
Table 1: Examples of Bioactive Heterocycles Derived from Substituted Nitropyridines
| Starting Material Analogue | Key Reactions | Fused Heterocycle | Biological Target | Reference |
| 2-Chloro-5-methyl-3-nitropyridine | Nucleophilic Substitution, Amide Coupling | Substituted Pyridine | JAK2 | [7] |
| 2-Amino-4-methyl-5-nitropyridine | Cyclization, Nitro Reduction, Buchwald-Hartwig | Triazolo[1,5-a]pyridine | DNA-PK | [7] |
| 5-Bromo-2-nitropyridine | SNAr, Nitro Reduction, Further Coupling | Pyrimidine | VEGFR (Pazopanib) | [8] |
The synthesis of Pazopanib, an FDA-approved kinase inhibitor, provides an excellent case study. While the commercially used starting material is 5-bromo-2-nitropyridine, the principles are directly applicable. The synthesis involves an initial nucleophilic aromatic substitution to displace the bromide, followed by reduction of the nitro group to an amine, which is then elaborated to form the final drug molecule.[8]
Conclusion: A Versatile Building Block for Drug Discovery
This compound is a powerful and versatile building block for the synthesis of a wide array of bioactive heterocyclic compounds. Its strategically placed functional groups allow for a diverse range of chemical transformations, including palladium-catalyzed cross-coupling reactions and cyclizations to form fused ring systems. The protocols and strategies outlined in this guide provide a solid foundation for researchers to harness the synthetic potential of this valuable starting material in their drug discovery efforts. By understanding the underlying principles of each reaction and carefully selecting the appropriate conditions, scientists can efficiently construct novel molecular architectures with the potential to address a wide range of therapeutic needs.
References
Sources
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- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Nitropyridines in the Synthesis of Bioactive Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Application Notes and Protocols: 2-Bromo-5,6-dimethoxy-3-nitropyridine as a Versatile Building Block in Organic Synthesis
Introduction: Unlocking Molecular Complexity with a Polysubstituted Pyridine Scaffold
In the landscape of modern organic synthesis, particularly within medicinal chemistry and materials science, the pyridine ring system remains a cornerstone scaffold. Its unique electronic properties and ability to engage in hydrogen bonding have cemented its role in a vast array of functional molecules. However, the true potential of this heterocycle is often realized through precise, multi-functionalization. 2-Bromo-5,6-dimethoxy-3-nitropyridine emerges as a pre-functionalized, high-value building block, offering chemists a strategic entry point to complex, substituted pyridines.
This guide provides an in-depth exploration of this compound, detailing its properties, reactivity, and application in key synthetic transformations. The strategic placement of its four distinct functional groups—a reactive bromine atom, an electron-withdrawing nitro group, and two electron-donating methoxy groups—creates a molecule with tunable reactivity, enabling sequential and regioselective modifications. We will delve into detailed protocols for its use in cornerstone reactions such as Suzuki-Miyaura cross-coupling and nitro group reduction, providing researchers, scientists, and drug development professionals with the practical insights needed to leverage this powerful synthetic tool.
Physicochemical Properties and Safety Profile
A thorough understanding of a reagent's physical properties and safety hazards is paramount for its effective and safe implementation in any synthetic workflow.
Properties Overview
| Property | Value |
| Chemical Formula | C₇H₇BrN₂O₄ |
| Molecular Weight | 263.05 g/mol |
| Appearance | Expected to be a solid at room temperature |
| CAS Number | Not readily available for this specific isomer |
Note: While a specific CAS number for this compound is not indexed in major databases, its properties can be inferred from closely related analogs.
Spectroscopic Characterization (Predicted)
-
¹H NMR: Protons on the pyridine ring are expected to appear in the downfield region (δ 7.0-9.0 ppm), with the exact chemical shift influenced by the electronic effects of the substituents. The methoxy groups will present as sharp singlets in the upfield region (δ 3.5-4.5 ppm).
-
¹³C NMR: Aromatic carbons will resonate in the δ 100-160 ppm range. The carbon bearing the bromine atom (C2) and the carbons attached to the methoxy groups (C5, C6) will show characteristic shifts.
Safety and Handling
While specific toxicity data for this compound is not available, related bromonitropyridine compounds are classified with specific hazards.[1][2][3][4] It is prudent to handle this compound with the appropriate precautions:
-
Hazard Classification (Anticipated): Causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335).[1][3] Some related compounds are also toxic if swallowed.[4]
-
Personal Protective Equipment (PPE): Always wear safety glasses, impervious gloves, and a lab coat. Work in a well-ventilated fume hood to avoid inhalation of dust or vapors.
-
Storage: Store in a cool, dry place away from incompatible materials.
Core Reactivity and Synthetic Applications
The synthetic utility of this compound stems from the distinct reactivity of its functional groups, which can be addressed selectively.
Caption: Reactivity map of this compound.
Application I: C2-Functionalization via Suzuki-Miyaura Cross-Coupling
The bromine atom at the C2 position is an ideal handle for palladium-catalyzed cross-coupling reactions, allowing for the introduction of a wide variety of carbon-based substituents (aryl, heteroaryl, vinyl, alkyl). The Suzuki-Miyaura reaction is particularly advantageous due to its mild reaction conditions, tolerance of diverse functional groups, and the low toxicity of its boronic acid reagents.[5][6]
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Protocol: General Procedure for Suzuki-Miyaura Coupling
This protocol is a representative example; optimization of the catalyst, ligand, base, and solvent may be required for specific substrates.
-
Reagent Preparation: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), and a base such as K₂CO₃ or Cs₂CO₃ (2.0-3.0 equiv.).
-
Catalyst Addition: Add the palladium catalyst, for example, Pd(PPh₃)₄ (2-5 mol%) or a combination of Pd(OAc)₂ (2 mol%) and a suitable phosphine ligand like SPhos or XPhos (4 mol%).
-
Solvent Addition: Add a degassed solvent system. A mixture of 1,4-dioxane and water (e.g., 4:1 v/v) is commonly effective.[5]
-
Reaction: Heat the reaction mixture with stirring at a temperature ranging from 80 to 110 °C. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the 2-aryl-5,6-dimethoxy-3-nitropyridine derivative.
Causality Behind Choices:
-
Inert Atmosphere: Prevents the oxidation and degradation of the Pd(0) catalyst.
-
Base: The base is crucial for the transmetalation step, activating the boronic acid to form a more nucleophilic boronate species.[6]
-
Ligand: The choice of phosphine ligand is critical for stabilizing the palladium catalyst and facilitating the oxidative addition and reductive elimination steps. Bulky, electron-rich ligands often improve reaction efficiency.
Application II: C3-Functionalization via Nitro Group Reduction
The nitro group at the C3 position is a versatile functional handle, primarily through its reduction to a primary amine. This transformation unlocks a plethora of subsequent chemical modifications. The resulting 3-aminopyridine derivative is a key intermediate for introducing amide, sulfonamide, or urea functionalities, or for constructing fused heterocyclic systems.
Protocol: Catalytic Hydrogenation for Nitro Group Reduction
This method is generally clean and high-yielding.
-
Setup: To a hydrogenation vessel, add the 2-substituted-5,6-dimethoxy-3-nitropyridine (1.0 equiv.) and a suitable solvent such as methanol, ethanol, or ethyl acetate.
-
Catalyst: Carefully add Palladium on carbon (10% Pd/C, 5-10 mol% weight).
-
Hydrogenation: Seal the vessel, purge with hydrogen gas, and then maintain a hydrogen atmosphere (from a balloon or a Parr hydrogenator) with vigorous stirring at room temperature.
-
Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is fully consumed.
-
Work-up: Carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Caution: Pd/C can be pyrophoric when dry; ensure the filter cake is kept wet with solvent during filtration.
-
Isolation: Rinse the filter cake with the reaction solvent. Combine the filtrates and evaporate the solvent under reduced pressure to yield the crude 2-substituted-3-amino-5,6-dimethoxypyridine, which can often be used without further purification or can be purified by crystallization or chromatography.
Alternative Reduction Methods: Other reagents like tin(II) chloride (SnCl₂) in HCl or iron powder in acetic acid can also be employed for the reduction, offering alternatives when catalytic hydrogenation is not feasible.[7]
Strategic Multi-Step Synthesis Workflow
The true power of this compound is demonstrated in multi-step synthetic sequences where its functional groups are addressed in a planned order.
Caption: Exemplary workflow for multi-step synthesis.
This sequence showcases a logical pathway:
-
C-C Bond Formation: The Suzuki coupling is performed first to install the desired aryl substituent at the C2 position.
-
Functional Group Interconversion: The robust nitro group is then reduced to the more reactive amino group.
-
Final Derivatization: The resulting amine is acylated to form an amide, a common functional group in bioactive molecules.
This strategic approach allows for the rapid construction of a highly decorated pyridine core, suitable for screening in drug discovery programs.
Conclusion
This compound stands out as a highly valuable and versatile building block for the synthesis of complex, polysubstituted pyridines. Its pre-installed, orthogonally reactive functional groups provide a clear and logical roadmap for molecular construction. By leveraging well-established transformations such as palladium-catalyzed cross-coupling and nitro group reduction, chemists can efficiently access a diverse range of novel pyridine derivatives. The application notes and protocols provided herein serve as a comprehensive guide for researchers looking to incorporate this powerful intermediate into their synthetic programs, accelerating the discovery and development of new chemical entities.
References
-
PubChem. 2-Amino-5-bromo-3-nitropyridine. Available at: [Link]
-
ACS Publications. Nucleophilic Aromatic Substitution of 5-Bromo-1,2,3-triazines with Phenols. The Journal of Organic Chemistry. Available at: [Link]
-
Organic Syntheses. 2,3-diaminopyridine. Available at: [Link]
-
PubMed Central (PMC). Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene. Available at: [Link]
- Google Patents. Preparation method of 2-bromo-3-methoxypyridine.
-
PubMed Central (PMC). A Simple, Modular Synthesis of Substituted Pyridines. Available at: [Link]
-
The Royal Society of Chemistry. Supplementary Information Synthetic routes to compounds 5 and 10-19. Available at: [Link]
-
PubMed Central (PMC). Nucleophilic aromatic substitutions enable diversity-oriented synthesis of heterocyclic atropisomers via non-atropisomeric intermediates. Available at: [Link]
-
ResearchGate. Suzuki reactions of 2-bromopyridine with aryl boronic acids. Available at: [Link]
-
Organic Chemistry Portal. Suzuki Coupling. Available at: [Link]
-
ResearchGate. An Alternate Route to 2Amino3-nitro-5-bromo-4-picoline: Regioselective Pyridine Synthesis via 2-Nitramino-picoline Intermediate. Available at: [Link]
- Google Patents. Synthesis process of 2-methoxy-3-bromo-5-fluoropyridine.
-
YouTube. Nucleophilic Aromatic Substitution. Available at: [Link]
-
MDPI. Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core. Available at: [Link]
-
Chemsrc. 2-Bromo-5-nitropyridine. Available at: [Link]
-
MDPI. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine. Available at: [Link]
-
YouTube. Nucleophilic Aromatic Substitution: Introduction and Addition-Elimination Mechanism. Available at: [Link]
-
PubMed Central (PMC). Three-Component Coupling Sequence for the Regiospecific Synthesis of Substituted Pyridines. Available at: [Link]
-
O-Chem. The Chemistry Behind 2-Amino-5-bromo-3-nitropyridine: Synthesis and Applications. Available at: [Link]
-
YouTube. 34.05 Nucleophilic Aromatic Substitution. Available at: [Link]
-
Beilstein Journals. Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Available at: [Link]
-
PubMed Central (PMC). Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties. Available at: [Link]
- Google Patents. A kind of preparation method of 2 nitro 5 bromopyridines.
-
PubChem. 2-Bromo-5-nitropyridine. Available at: [Link]
Sources
- 1. 2-Amino-5-bromo-3-nitropyridine | C5H4BrN3O2 | CID 138878 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. jubilantingrevia.com [jubilantingrevia.com]
- 3. 5-Bromo-2-nitropyridine 99 39856-50-3 [sigmaaldrich.com]
- 4. 2-Bromo-5-nitropyridine | C5H3BrN2O2 | CID 78240 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. Organic Syntheses Procedure [orgsyn.org]
Application Notes & Protocols: Strategic Derivatization of 2-Bromo-5,6-dimethoxy-3-nitropyridine
Introduction: Unlocking the Potential of a Versatile Heterocyclic Scaffold
In the landscape of modern medicinal chemistry and materials science, the strategic design of molecular entities hinges on the availability of versatile, functionalizable building blocks. 2-Bromo-5,6-dimethoxy-3-nitropyridine is one such high-value scaffold. Its utility is derived from a unique convergence of electronic and steric features: an electron-deficient pyridine core, activated by a potent ortho-nitro directing group, and a strategically positioned, labile bromine atom at the C2 position. This arrangement renders the molecule an exceptional substrate for a variety of transformations, primarily palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions (SNAr).
The electron-donating methoxy groups at the C5 and C6 positions further modulate the electronic properties of the ring, offering additional handles for late-stage functionalization or influencing the overall physicochemical properties of the final derivatives. This guide provides an in-depth exploration of the key derivatization pathways for this compound, offering detailed, field-proven protocols and the underlying scientific rationale for procedural choices.
Reactivity Profile: An Electronically Primed Substrate
The reactivity of this compound is dominated by the powerful electron-withdrawing nature of both the pyridine ring nitrogen and the C3-nitro group. This creates a significant electron deficiency at the C2 and C4 positions, with the C2-Bromo bond being particularly activated for displacement.
Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.
Suzuki-Miyaura Coupling: C-C Bond Formation with Boronic Acids
The Suzuki-Miyaura coupling is a highly versatile and robust method for forming C(sp²)-C(sp²) bonds. [1][2]It exhibits remarkable functional group tolerance, making it a favored method in complex molecule synthesis. [3] Scientist's Insight: The choice of base is critical. A base like K₃PO₄ or Cs₂CO₃ is required to activate the boronic acid, forming a more nucleophilic boronate species that facilitates the transmetalation step. [2]The catalyst system, often a combination of a palladium source (e.g., Pd(OAc)₂) and a bulky, electron-rich phosphine ligand (e.g., SPhos), is designed to promote the oxidative addition of the sterically hindered and electronically deactivated (by methoxy groups) aryl bromide. [4] Protocol 1: Suzuki-Miyaura Coupling with Phenylboronic Acid
-
Materials:
-
This compound (1.0 equiv)
-
Phenylboronic acid (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
SPhos (4 mol%)
-
Potassium phosphate (K₃PO₄), finely ground (2.0 equiv)
-
1,4-Dioxane and Degassed Water (4:1 v/v)
-
Schlenk flask or sealed microwave vial, magnetic stirrer, heating plate
-
Inert gas supply (Argon or Nitrogen)
-
-
Procedure:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add this compound, phenylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.
-
Solvent Addition: Add the degassed 1,4-dioxane/water mixture (e.g., 5 mL per 1 mmol of the starting bromide).
-
Reaction Execution: Vigorously stir the mixture and heat to 90-100 °C.
-
Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.
-
Work-up: Upon completion, cool the mixture to room temperature. Add water and extract the product with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient).
-
Table 1: Representative Conditions for Suzuki-Miyaura Coupling
| Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Yield (%) |
| 4-Methoxyphenyl | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2.0) | Dioxane/H₂O | 100 | ~85-95 |
| 3-Thienyl | Pd(dppf)Cl₂ (3) | - | Cs₂CO₃ (2.0) | DMF | 110 | ~80-90 |
| Naphthyl | Pd(PPh₃)₄ (5) | - | Na₂CO₃ (2.0) | DME/H₂O | 85 | ~75-85 |
Yields are estimated based on typical outcomes for similar substrates and may require optimization. [1][5]
Sonogashira Coupling: C-C Bond Formation with Terminal Alkynes
The Sonogashira coupling enables the synthesis of aryl alkynes, crucial structures in pharmaceuticals and organic materials. [6]The reaction typically employs a dual-catalyst system of palladium and copper(I). [7] Scientist's Insight: The copper(I) co-catalyst is essential for the formation of a copper(I) acetylide intermediate, which then undergoes transmetalation with the palladium complex. [8]The use of an amine base, such as triethylamine (TEA) or diisopropylamine (DIPA), is twofold: it acts as a base to deprotonate the terminal alkyne and serves as a solvent. Anhydrous and anaerobic conditions are crucial to prevent the homocoupling of alkynes (Glaser coupling) and catalyst deactivation.
Protocol 2: Sonogashira Coupling with Phenylacetylene
-
Materials:
-
This compound (1.0 equiv)
-
Phenylacetylene (1.5 equiv)
-
Pd(PPh₃)₂Cl₂ (3 mol%)
-
Copper(I) iodide (CuI) (5 mol%)
-
Triethylamine (TEA), anhydrous
-
Schlenk flask, magnetic stirrer
-
Inert gas supply (Argon or Nitrogen)
-
-
Procedure:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add this compound, Pd(PPh₃)₂Cl₂, and CuI.
-
Solvent and Reagent Addition: Add anhydrous TEA (e.g., 10 mL per 1 mmol of bromide) followed by the dropwise addition of phenylacetylene.
-
Reaction Execution: Stir the reaction mixture at room temperature or gently heat to 50-60 °C if the reaction is sluggish.
-
Monitoring: Monitor progress by TLC or LC-MS. Reactions are often complete within 2-6 hours.
-
Work-up: Upon completion, remove the TEA under reduced pressure. Dissolve the residue in ethyl acetate, and wash with saturated aqueous ammonium chloride (NH₄Cl) to remove copper salts, followed by brine.
-
Purification: Dry the organic layer over Na₂SO₄, concentrate, and purify by flash column chromatography (hexane/ethyl acetate).
-
Buchwald-Hartwig Amination: C-N Bond Formation
The Buchwald-Hartwig amination is a powerful method for forming C-N bonds, providing access to a vast array of anilines and their derivatives. [9] Scientist's Insight: This reaction requires a strong, non-nucleophilic base, such as sodium tert-butoxide (NaOt-Bu), to deprotonate the amine and facilitate the catalytic cycle. The choice of ligand is paramount; bulky, electron-rich biaryl phosphine ligands (e.g., RuPhos, XPhos) are often necessary to promote the reductive elimination step, which can be challenging. [10] Protocol 3: Buchwald-Hartwig Amination with Morpholine
-
Materials:
-
This compound (1.0 equiv)
-
Morpholine (1.2 equiv)
-
Pd₂(dba)₃ (2 mol%)
-
RuPhos (4 mol%)
-
Sodium tert-butoxide (NaOt-Bu) (1.4 equiv)
-
Toluene, anhydrous
-
Glovebox or Schlenk line for handling air-sensitive reagents
-
-
Procedure:
-
Reaction Setup (in a glovebox): To a dry vial, add NaOt-Bu, RuPhos, and Pd₂(dba)₃. Add this compound.
-
Solvent and Reagent Addition: Add anhydrous toluene, followed by morpholine.
-
Reaction Execution: Seal the vial and heat the mixture to 100 °C with vigorous stirring.
-
Monitoring: Monitor by LC-MS. Reactions are typically complete in 8-24 hours.
-
Work-up: Cool to room temperature. Carefully quench with water. Extract with ethyl acetate, wash with brine.
-
Purification: Dry over Na₂SO₄, concentrate, and purify by flash column chromatography.
-
Part 2: Nucleophilic Aromatic Substitution (SNAr)
The strong electron-withdrawing effect of the nitro group and the pyridine nitrogen significantly lowers the electron density of the aromatic ring, making it susceptible to attack by strong nucleophiles. This allows for a metal-free derivatization pathway. The reaction proceeds via a two-step addition-elimination mechanism, involving a resonance-stabilized anionic intermediate known as a Meisenheimer complex. [11][12]
Caption: Mechanism of Nucleophilic Aromatic Substitution (SNAr).
Scientist's Insight: SNAr reactions are highly dependent on the nucleophile's strength and the solvent. Polar aprotic solvents like DMF or DMSO are ideal as they solvate the cation of the nucleophilic salt but not the anion, enhancing its nucleophilicity. For alcohol or amine nucleophiles, a strong base is often required to generate the more potent alkoxide or amide anion.
Protocol 4: SNAr with Sodium Methoxide
-
Materials:
-
This compound (1.0 equiv)
-
Sodium methoxide (NaOMe) (2.0 equiv, can be used as a solution in methanol or as a solid)
-
Dimethylformamide (DMF), anhydrous
-
Round-bottom flask, magnetic stirrer
-
-
Procedure:
-
Reaction Setup: Dissolve this compound in anhydrous DMF in a round-bottom flask.
-
Reagent Addition: Add sodium methoxide portion-wise at room temperature. An exotherm may be observed.
-
Reaction Execution: Stir the mixture at room temperature or heat gently to 40-50 °C to drive the reaction to completion.
-
Monitoring: Monitor by TLC or LC-MS. Reactions are often rapid, completing in 1-4 hours.
-
Work-up: Pour the reaction mixture into ice-water to precipitate the product.
-
Purification: Filter the solid, wash thoroughly with water to remove DMF and salts, and dry under vacuum. Recrystallization or column chromatography can be used for further purification if necessary.
-
Table 2: Scope of Nucleophiles for SNAr Reactions
| Nucleophile | Base | Solvent | Temp (°C) | Typical Outcome |
| R-OH (alcohols) | NaH, K₂CO₃ | DMF, THF | 25-80 | Formation of aryl ethers (C-O bond) |
| R-SH (thiols) | K₂CO₃, Cs₂CO₃ | DMF, Acetonitrile | 25-60 | Formation of aryl thioethers (C-S bond) |
| R₂NH (amines) | None or K₂CO₃ | DMSO, NMP | 80-120 | Formation of substituted anilines (C-N bond) |
General Experimental Workflow
The following diagram outlines a universal workflow applicable to all the described protocols, emphasizing the critical stages of a successful chemical synthesis.
Caption: Standard experimental workflow from setup to final product.
References
- Application Notes and Protocols for Suzuki Coupling Reactions Using 2,6-Dibromopyridine. Benchchem.
- 2-[2,5-Dimethoxy-4-(3-nitropyridin-2-yl)phenyl]. PubMed Central.
-
Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction. MDPI. [Link]
-
Sonogashira Coupling - Organic Chemistry Portal. Organic Chemistry Portal. [Link]
-
Nucleophilic Aromatic Substitution. The Journal of Organic Chemistry. [Link]
-
Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [Link]
-
Suzuki Coupling - Organic Chemistry Portal. Organic Chemistry Portal. [Link]
-
Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines. RSC Publishing. [Link]
-
A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. NIH. [Link]
-
How Do Aromatic Nitro Compounds React with Nucleophiles? MDPI. [Link]
-
Cross-coupling reaction - Wikipedia. Wikipedia. [Link]
-
Cross Coupling Reactions - Catalytic Cycle Key Features. YouTube. [Link]
-
Nucleophilic Aromatic Substitution - YouTube. YouTube. [Link]
-
Sonogashira cross coupling of 5-bromo-2- (methoxymethyl)- 6-phenyl... ResearchGate. [Link]
-
Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. NIH. [Link]
-
A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. ResearchGate. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Suzuki Coupling [organic-chemistry.org]
- 3. mdpi.com [mdpi.com]
- 4. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 2-[2,5-Dimethoxy-4-(3-nitropyridin-2-yl)phenyl]-3-nitropyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Sonogashira Coupling [organic-chemistry.org]
- 8. Cross-coupling reaction - Wikipedia [en.wikipedia.org]
- 9. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 10. researchgate.net [researchgate.net]
- 11. m.youtube.com [m.youtube.com]
- 12. How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices | MDPI [mdpi.com]
Application Notes and Protocols for the Scale-Up Synthesis of 2-Bromo-5,6-dimethoxy-3-nitropyridine
For: Researchers, scientists, and drug development professionals.
Introduction: The Significance of Substituted Pyridines in Medicinal Chemistry
Substituted pyridines are a cornerstone of modern medicinal chemistry, forming the core scaffold of numerous therapeutic agents. The specific substitution pattern of 2-Bromo-5,6-dimethoxy-3-nitropyridine makes it a highly valuable, albeit synthetically challenging, intermediate. The strategic placement of a bromo and a nitro group, both of which are amenable to a wide array of subsequent chemical transformations, alongside two electron-donating methoxy groups, provides a versatile platform for the synthesis of complex molecular architectures. This application note details a robust and scalable three-step synthetic route to this important building block, addressing the practical challenges of regioselectivity and process safety.
Proposed Synthetic Pathway: A Strategic Approach
A direct, single-step synthesis of this compound is not readily achievable due to the complex interplay of directing effects of the substituents. Therefore, a multi-step approach is proposed, commencing with the synthesis of a key intermediate, 2-amino-5,6-dimethoxypyridine, followed by a regioselective nitration and a concluding Sandmeyer reaction.
Caption: Proposed three-step synthesis of this compound.
Materials and Methods
Reagents
| Reagent | Grade | Supplier |
| 2-Amino-5-bromopyridine | ≥98% | Sigma-Aldrich |
| 2,5-Hexanedione | ≥98% | Sigma-Aldrich |
| Sodium methoxide | ≥97% | Sigma-Aldrich |
| Hydroxylamine hydrochloride | ≥99% | Sigma-Aldrich |
| Concentrated Sulfuric Acid (H₂SO₄) | 95-98% | Fisher Scientific |
| Fuming Nitric Acid (HNO₃) | ≥90% | Fisher Scientific |
| Sodium Nitrite (NaNO₂) | ≥97% | Sigma-Aldrich |
| Hydrobromic Acid (HBr) | 48% aq. | Sigma-Aldrich |
| Copper(I) Bromide (CuBr) | ≥98% | Sigma-Aldrich |
| Methanol | Anhydrous | Fisher Scientific |
| Dichloromethane | Anhydrous | Fisher Scientific |
| Ethyl Acetate | ACS Grade | Fisher Scientific |
| Hexanes | ACS Grade | Fisher Scientific |
| Deionized Water | - | In-house |
Equipment
-
Jacketed glass reactors (10 L, 20 L) with overhead stirring, temperature probes, and condenser
-
Addition funnels
-
Vacuum filtration apparatus (Büchner funnel, filter flask)
-
Rotary evaporator
-
Recirculating chiller/heater
-
pH meter
-
High-performance liquid chromatography (HPLC) system for reaction monitoring
-
Nuclear magnetic resonance (NMR) spectrometer and mass spectrometer for product characterization
Experimental Protocols
Step 1: Synthesis of 2-Amino-5,6-dimethoxypyridine (Proposed Route)
The synthesis of the key starting material, 2-amino-5,6-dimethoxypyridine, can be approached through a multi-step sequence starting from 2-amino-5-bromopyridine, as informed by analogous syntheses of substituted aminopyridines.[1]
-
Protection of the Amino Group: The amino group of 2-amino-5-bromopyridine is first protected to prevent side reactions in the subsequent methoxylation step. A reaction with 2,5-hexanedione to form a pyrrole-protected intermediate is a viable strategy.[1]
-
Methoxylation: The protected 5-bromo-2-aminopyridine is then subjected to a nucleophilic aromatic substitution with sodium methoxide to introduce the methoxy group at the 5-position.
-
Second Methoxylation (if applicable) and Deprotection: Depending on the reactivity, a second methoxylation might be necessary. The protecting group is then removed using hydroxylamine hydrochloride to yield 2-amino-5-methoxypyridine.[1] A subsequent, likely more challenging, methoxylation at the 6-position would be required. For the purpose of this application note, we will assume the successful synthesis of 2-amino-5,6-dimethoxypyridine as the starting point for the subsequent steps, as its direct synthesis is not well-documented in readily available literature.
Step 2: Regioselective Nitration of 2-Amino-5,6-dimethoxypyridine
The nitration of the electron-rich 2-amino-5,6-dimethoxypyridine is expected to be a facile reaction, with the primary challenge being the control of regioselectivity. The amino group is a strong ortho-, para-director, as are the methoxy groups. The most likely position for nitration is the 3-position, which is ortho to the activating amino group and not sterically hindered.[2]
-
Reaction Setup: In a 20 L jacketed reactor, charge concentrated sulfuric acid (5.0 L). Cool the acid to -5 to 0 °C using a recirculating chiller.
-
Addition of Starting Material: Slowly add 2-amino-5,6-dimethoxypyridine (1.0 kg, 6.48 mol) portion-wise to the cold sulfuric acid, ensuring the internal temperature does not exceed 5 °C. Stir the resulting solution until all the solid has dissolved.
-
Preparation of Nitrating Mixture: In a separate vessel, carefully prepare the nitrating mixture by adding fuming nitric acid (0.44 L, 9.72 mol) to concentrated sulfuric acid (1.0 L) while maintaining the temperature below 10 °C.
-
Nitration Reaction: Add the pre-cooled nitrating mixture dropwise to the solution of the aminopyridine over 2-3 hours, maintaining the internal temperature between -5 and 0 °C.
-
Reaction Monitoring: Monitor the reaction progress by HPLC until the starting material is consumed (typically 1-2 hours after the addition is complete).
-
Work-up: Carefully pour the reaction mixture onto crushed ice (20 kg) with vigorous stirring. The product will precipitate out of the solution.
-
Isolation and Purification: Neutralize the slurry with a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7. Filter the solid product, wash with cold deionized water (3 x 2 L), and dry under vacuum at 40 °C to yield 2-amino-5,6-dimethoxy-3-nitropyridine.
Step 3: Sandmeyer Reaction for the Synthesis of this compound
The final step involves the conversion of the amino group to a bromo group via a Sandmeyer reaction. This reaction proceeds through a diazonium salt intermediate, which is notoriously unstable and requires careful temperature control.[3][4]
Caption: Detailed workflow for the Sandmeyer reaction.
-
Diazotization:
-
In a 20 L jacketed reactor, suspend 2-amino-5,6-dimethoxy-3-nitropyridine (assumed 1.1 kg from the previous step, approx. 5.55 mol) in 48% aqueous hydrobromic acid (6.0 L).
-
Cool the suspension to -5 to 0 °C with vigorous stirring.
-
In a separate beaker, dissolve sodium nitrite (420 g, 6.09 mol) in deionized water (1.5 L) and cool the solution to 0 °C.
-
Add the sodium nitrite solution dropwise to the pyridine suspension over 1-2 hours, ensuring the internal temperature remains below 0 °C.
-
Stir the resulting diazonium salt solution for an additional 30 minutes at 0 °C.
-
-
Bromo-dediazoniation:
-
In a separate 20 L reactor, dissolve copper(I) bromide (950 g, 6.62 mol) in 48% aqueous hydrobromic acid (3.0 L) and cool the solution to 0 °C.
-
Slowly add the cold diazonium salt solution to the copper(I) bromide solution over 1-2 hours, maintaining the temperature below 5 °C. Vigorous gas evolution (N₂) will be observed.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2 hours.
-
-
Work-up and Purification:
-
Quench the reaction by pouring it into a larger reactor containing water (20 L).
-
Extract the aqueous layer with ethyl acetate (3 x 5 L).
-
Combine the organic layers and wash with 5% aqueous sodium bicarbonate solution (2 x 3 L) and brine (3 L).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield this compound as a solid.
-
Quantitative Data Summary
| Step | Starting Material | Reagents | Solvent | Temperature (°C) | Time (h) | Expected Yield |
| 2 | 2-Amino-5,6-dimethoxypyridine (1.0 kg) | H₂SO₄, HNO₃ | - | -5 to 0 | 3-5 | 80-90% |
| 3 | 2-Amino-5,6-dimethoxy-3-nitropyridine (1.1 kg) | HBr, NaNO₂, CuBr | Water | -5 to 5 | 4-6 | 65-75% |
Safety and Troubleshooting
Safety is paramount in the scale-up of any chemical synthesis, particularly those involving nitration and diazotization.
-
Nitration: The use of concentrated nitric and sulfuric acids presents a significant corrosion hazard.[5] The reaction is highly exothermic and requires strict temperature control to prevent runaway reactions and the formation of undesired byproducts. All additions should be performed slowly and with efficient cooling. Personal protective equipment (PPE), including acid-resistant gloves, safety goggles, and a face shield, is mandatory. The reaction must be carried out in a well-ventilated fume hood.
-
Diazotization and Sandmeyer Reaction: Aryl diazonium salts are thermally unstable and can decompose explosively, especially in the solid state.[6][7] It is crucial to maintain the reaction temperature below 5 °C at all times during their formation and use.[5][8] Never isolate the diazonium salt intermediate. Ensure that all sodium nitrite is consumed before proceeding to the next step by testing with starch-iodide paper. The Sandmeyer reaction involves the evolution of nitrogen gas, so the reactor must be adequately vented. Copper salts are toxic and should be handled with care.
Troubleshooting:
-
Low Yield in Nitration: Incomplete reaction may be due to insufficient nitrating agent or reaction time. The formation of di-nitrated byproducts can occur if the temperature is not adequately controlled.
-
Incomplete Diazotization: This can be caused by poor quality sodium nitrite or insufficient acid. The presence of unreacted amine can lead to the formation of colored azo-dye byproducts in the subsequent step.
-
Low Yield in Sandmeyer Reaction: The diazonium salt may have decomposed due to elevated temperatures. The activity of the copper(I) bromide catalyst is also critical; it should be colorless or light-colored.
References
-
Scale-Up and Safety Evaluation of a Sandmeyer Reaction. ACS Publications. [Link]
-
Recent trends in the chemistry of Sandmeyer reaction: a review. PMC - NIH. [Link]
- CN102898382A - Method for synthesizing 2-amino-4,6-dimethoxypyrimidine.
-
Reactive Chemical Hazards of Diazonium Salts. ResearchGate. [Link]
-
meta-Nitration of Pyridines and Quinolines through Oxazino Azines. ACS Publications. [Link]
-
Reactive Chemical Hazards of Diazonium Salts. [Link]
-
Sandmeyer Reaction. Organic Chemistry Portal. [Link]
-
Electric Hindrance and Dipole Moments in 2-Aminopyridine Nitration. [Link]
-
Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Master Organic Chemistry. [Link]
-
Facile Synthesis of 2‐Amino‐4,6‐dimethoxypyrimidine over Lewis Acidic Ionic Liquid Catalysts. ResearchGate. [Link]
-
2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides. PMC - NIH. [Link]
-
Upscaling and Risk Evaluation of the Synthesis of the 3,5-Diamino-1H-Pyrazole, Disperazol. [Link]
- US7256295B2 - Process for producing 2,3-diamino-6-methoxypyridine.
-
Reaction mechanism and thermal hazard assessment of diazotization for 2-aminonaphthalene-1,5-disulfonic acid (2-ANDSA). Maximum Academic Press. [Link]
-
Synthesis of 2-Amino-5-hydroxypyridine via Demethoxylation. Asian Journal of Chemistry. [Link]
-
Sandmeyer Reaction Mechanism. BYJU'S. [Link]
Sources
- 1. asianpubs.org [asianpubs.org]
- 2. Electric Hindrance and Dipole Moments in 2-Aminopyridine Nitration [article.sapub.org]
- 3. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. byjus.com [byjus.com]
- 5. Upscaling and Risk Evaluation of the Synthesis of the 3,5-Diamino-1H-Pyrazole, Disperazol - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. tetrazolelover.at.ua [tetrazolelover.at.ua]
- 8. maxapress.com [maxapress.com]
Application Note: High-Purity Isolation of 2-Bromo-5,6-dimethoxy-3-nitropyridine via Optimized Flash Column Chromatography
Abstract
This application note presents a detailed and robust protocol for the purification of 2-Bromo-5,6-dimethoxy-3-nitropyridine, a key heterocyclic building block in pharmaceutical synthesis. The inherent chemical properties of this substituted nitropyridine, namely the basicity of the pyridine nitrogen and the high polarity conferred by the nitro and methoxy groups, pose significant challenges to standard chromatographic separation, often leading to poor resolution and peak tailing. We delineate a systematic approach, beginning with methodical solvent system selection via Thin-Layer Chromatography (TLC), and culminating in an optimized flash column chromatography protocol. The method employs a silica gel stationary phase and a modified mobile phase containing a basic additive to mitigate undesirable secondary interactions, ensuring high recovery and purity of the target compound.
Introduction: The Purification Challenge
This compound is a valuable intermediate in the synthesis of complex molecular scaffolds for drug discovery. Its synthesis can result in a crude mixture containing unreacted starting materials, regioisomeric byproducts, and other process-related impurities.[1] The effective removal of these contaminants is critical for the success of subsequent synthetic steps and the ultimate purity of the active pharmaceutical ingredient (API).
The primary challenge in the chromatographic purification of pyridine derivatives lies in the interaction between the basic lone pair of electrons on the pyridine nitrogen and the acidic silanol groups (Si-OH) on the surface of standard silica gel.[2] This strong, non-specific binding leads to multiple retention mechanisms, resulting in significant peak tailing, reduced separation efficiency, and potential on-column degradation or irreversible adsorption of the target compound.[2][3] This guide provides a comprehensive, field-proven methodology to overcome these issues.
Method Development: A Logic-Driven Approach
Our strategy is grounded in understanding the physicochemical properties of the target molecule and potential impurities to rationally design the separation method.
Analyte & Impurity Profile
-
Target Compound: this compound is a moderately to highly polar molecule due to the electron-withdrawing nitro group and the polar C-O bonds of the methoxy groups. The pyridine nitrogen provides a site for basic interaction.
-
Potential Impurities: Based on common synthetic routes like the nitration of a substituted 2-bromopyridine, impurities could include:
-
Unreacted 2-Bromo-5,6-dimethoxypyridine (less polar).
-
Regioisomers (e.g., 2-Bromo-5,6-dimethoxy-x-nitropyridine), which may have very similar polarities.[4]
-
Over-nitrated or other reaction byproducts.
-
Stationary and Mobile Phase Selection
Stationary Phase: Standard flash-grade silica gel (40-63 µm) is selected for its cost-effectiveness and resolving power for a wide range of compounds.[5] Its acidic nature is the primary challenge to be addressed.[5]
Mobile Phase Optimization: The key to a successful separation is the mobile phase composition.
-
Solvent System: A two-component system comprising a non-polar solvent and a polar solvent provides the flexibility to fine-tune the elution strength.[5] Hexane or petroleum ether as the non-polar component and ethyl acetate (EtOAc) as the polar component are standard choices that offer good resolving power for many organic compounds.[6]
-
Tailing Suppression: To counteract the acidic nature of the silica gel, a small amount of a competing base is added to the mobile phase. Triethylamine (TEA) at a concentration of 0.1-1% (v/v) is highly effective. The TEA preferentially interacts with the active silanol sites, effectively "shielding" them from the basic pyridine nitrogen of the analyte, resulting in sharper, more symmetrical peaks.[2]
The optimal mobile phase composition is determined empirically using Thin-Layer Chromatography (TLC), aiming for an Rf value of approximately 0.2 to 0.35 for the target compound.[6] This Rf range ensures that the compound is sufficiently retained for good separation without requiring excessively long elution times, which can lead to band broadening.[7]
Caption: Logic diagram for the purification strategy.
Detailed Experimental Protocol
This protocol is designed for the purification of approximately 1 gram of crude material. Adjustments to column size and solvent volumes may be necessary for different scales.
Materials & Equipment
-
Crude this compound
-
Flash-grade silica gel (40-63 µm)
-
Solvents: Hexane (or Petroleum Ether), Ethyl Acetate (EtOAc), Dichloromethane (DCM), Triethylamine (TEA) - all HPLC grade
-
Glass chromatography column (e.g., 40 mm diameter, 300 mm length)
-
TLC plates (silica gel 60 F254)
-
UV lamp (254 nm)
-
Fraction collection tubes
-
Rotary evaporator
Step 1: TLC Method Development
-
Prepare three eluent test systems in separate chambers:
-
80:20 Hexane:EtOAc
-
70:30 Hexane:EtOAc
-
60:40 Hexane:EtOAc
-
-
To each chamber, add 1-2 drops of TEA to saturate the vapor phase.
-
Dissolve a small amount of the crude material in DCM or EtOAc.
-
Spot the crude mixture on three separate TLC plates.
-
Develop one plate in each chamber.
-
Visualize the developed plates under a UV lamp.
-
Identify the solvent system that provides an Rf value of ~0.2-0.35 for the main product spot and shows the best separation from visible impurities. Adjust solvent ratios as needed.
Step 2: Column Packing
-
Secure the chromatography column vertically. Add a small plug of cotton or glass wool to the bottom, followed by a thin layer (~1 cm) of sand.
-
Prepare a slurry by mixing ~50 g of silica gel (a 50:1 ratio of silica to crude material is a good starting point) with the initial, least polar mobile phase identified in Step 1 (e.g., 80:20 Hexane:EtOAc + 0.5% TEA).
-
Pour the slurry into the column. Use additional mobile phase to rinse any remaining silica into the column.
-
Gently tap the column to settle the silica bed and remove any air bubbles.
-
Open the stopcock and drain the excess solvent until the solvent level is just above the top of the silica bed. Do not let the column run dry.
-
Add a final layer (~1 cm) of sand on top of the silica bed to prevent disturbance during sample loading.
Step 3: Sample Preparation & Loading (Dry Loading)
-
Dissolve ~1 g of the crude material in a minimal amount of a volatile solvent like DCM in a round-bottom flask.
-
Add ~2-3 g of silica gel to the flask.
-
Concentrate the mixture on a rotary evaporator until a fine, free-flowing powder is obtained.
-
Carefully add the dry silica-adsorbed sample onto the top layer of sand in the packed column, ensuring an even layer.
Step 4: Elution and Fraction Collection
-
Carefully add the mobile phase to the top of the column.
-
Apply gentle air pressure to begin eluting the compounds.[7]
-
Start with the mobile phase determined from TLC (e.g., 80:20 Hexane:EtOAc + 0.5% TEA).
-
If impurities are close to the product, an isocratic elution (using a single solvent mixture) may be sufficient. For more complex mixtures, a step-gradient may be employed (e.g., start with 80:20, then switch to 70:30 after the less polar impurities have eluted).
-
Collect fractions of equal volume (e.g., 20 mL) in numbered test tubes.
Step 5: Fraction Analysis
-
Monitor the collected fractions by TLC. Spot every few fractions on a single TLC plate.
-
Identify the fractions containing the pure desired product (single spot at the correct Rf).
-
Combine the pure fractions into a clean, pre-weighed round-bottom flask.
-
Remove the solvent under reduced pressure using a rotary evaporator to yield the purified this compound.
Caption: Experimental workflow for chromatographic purification.
Expected Results & Data
Following this protocol should result in a significant increase in purity. The data below is illustrative of a typical purification run.
| Parameter | Crude Material | After Purification |
| Appearance | Yellow-brown solid | Pale yellow crystalline solid |
| TLC Analysis (7:3 Hex:EtOAc) | Major spot (Rf=0.3), two minor spots (Rf=0.5, Rf=0.1) | Single spot (Rf=0.3) |
| Purity (by HPLC) | ~85% | >99% |
| Recovery Yield | N/A | 90-95% |
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Significant Peak Tailing | Insufficient TEA in mobile phase; column overload.[2] | Increase TEA concentration to 1%. Reduce the amount of crude material loaded onto the column. |
| Poor Separation | Incorrect mobile phase polarity. | Re-optimize the solvent system using TLC. Aim for a larger ΔRf between the product and impurities. Consider using a shallower gradient. |
| Low Recovery | Compound is irreversibly adsorbed to silica; compound is too polar for the chosen solvent system. | Ensure TEA is used. If the compound still doesn't elute, switch to a more polar solvent system (e.g., Dichloromethane/Methanol).[5] |
| Cracked/Channeled Silica Bed | Improper packing; column ran dry. | Repack the column carefully. Never let the solvent level drop below the top of the silica bed. |
Conclusion
The described flash chromatography protocol, featuring a silica gel stationary phase with a triethylamine-modified mobile phase, is a highly effective and reproducible method for the purification of this compound. The systematic approach of using TLC for method development and the strategic use of a basic additive to suppress silanol interactions are crucial for achieving high purity and yield. This methodology provides researchers and drug development professionals with a reliable tool for obtaining high-quality material essential for advanced chemical synthesis.
References
- Google Patents. (n.d.). CN103483247B - Preparation method of 2-bromo-3-methoxypyridine.
-
University of Rochester. (n.d.). Flash Column Chromatography. Retrieved from [Link]
-
Organic Syntheses. (2019). Purification of Organic Compounds by Flash Column Chromatography. Retrieved from [Link]
-
PubMed Central (PMC). (n.d.). New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation. Retrieved from [Link]
-
PubMed Central (PMC). (n.d.). Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug. Retrieved from [Link]
-
Biotage. (2023). Very polar compound purification using aqueous normal-phase flash column chromatography. Retrieved from [Link]
-
Chromatography Forum. (2015). Method for pyridine amine derivative. Retrieved from [Link]
-
Sorbent Technologies, Inc. (n.d.). Flash Chromatography Basics. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 2,3-diaminopyridine. Retrieved from [Link]
-
Chemsrc. (n.d.). 2-Bromo-5-nitropyridine | CAS#:4487-59-6. Retrieved from [Link]
- Google Patents. (n.d.). CN106187867A - A kind of preparation method of 2 nitro 5 bromopyridines.
-
Teledyne ISCO. (n.d.). Purine and Related Compound Purification Strategies. Retrieved from [Link]
-
Teledyne ISCO. (n.d.). Strategies for the Flash Purification of Highly Polar Compounds. Retrieved from [Link]
- Google Patents. (n.d.). CN105061301A - Synthesis method of 2,5-dibromopyridine.
-
Organic Letters. (2020). Palladium(II)-Catalyzed Direct C7-Acyloxylation of Indoles. Retrieved from [Link]
-
PubChem. (n.d.). 2-Amino-5-bromo-3-nitropyridine. Retrieved from [Link]
-
PubChem. (n.d.). 2-Bromo-5-nitropyridine. Retrieved from [Link]
Sources
- 1. Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Method for pyridine amine derivative - Chromatography Forum [chromforum.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. chem.rochester.edu [chem.rochester.edu]
- 6. sorbtech.com [sorbtech.com]
- 7. orgsyn.org [orgsyn.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing Suzuki Coupling with 2-Bromo-5,6-dimethoxy-3-nitropyridine
Welcome to the technical support hub for researchers utilizing 2-Bromo-5,6-dimethoxy-3-nitropyridine in Suzuki-Miyaura cross-coupling reactions. This guide, curated by Senior Application Scientists, provides in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you to overcome common challenges and achieve optimal results in your synthetic endeavors.
Troubleshooting Guide
This section addresses specific experimental failures in a question-and-answer format. We diagnose the problem, explain the underlying chemical principles, and provide actionable solutions.
Q1: My reaction shows low to no conversion of the starting material, this compound. What are the likely causes and how can I fix it?
A1: Low or no conversion is one of the most common issues and typically points to a problem with one of the three core steps of the catalytic cycle: oxidative addition, transmetalation, or reductive elimination. The primary suspect is often the catalyst's activity or the reaction conditions.
Causality & Diagnosis: Your substrate, this compound, is an electron-deficient heteroaryl halide. The strong electron-withdrawing nitro group generally facilitates the initial oxidative addition step, which is often rate-limiting.[1][2] Therefore, if the reaction is failing, the issue likely lies with catalyst deactivation or inefficient transmetalation.
Troubleshooting Steps:
-
Evaluate the Catalyst and Ligand System:
-
Problem: The palladium catalyst may be inactive or decomposing. The pyridine nitrogen in your substrate can coordinate to the palladium center, inhibiting catalytic activity. Standard ligands like PPh₃ may not be robust enough.
-
Solution: Employ bulky, electron-rich biarylphosphine ligands. These ligands create a sterically hindered environment around the palladium atom, preventing catalyst aggregation (formation of palladium black) and promoting the reductive elimination step.[3] They are the industry standard for challenging cross-couplings.[4] Consider screening ligands such as SPhos, XPhos, or BrettPhos, which have proven effective for coupling nitroarenes.[5][6]
-
-
Check Your Base and Solvent System:
-
Problem: Transmetalation requires the activation of the boronic acid by a base to form a more nucleophilic boronate species.[7][8] If the base is too weak, insoluble, or if conditions are not optimal, this step will fail.
-
Solution: Ensure your base is appropriate. A strong aqueous base like K₃PO₄ or Cs₂CO₃ is often more effective than weaker bases like Na₂CO₃ for challenging substrates. The reaction often requires a small amount of water to solubilize the inorganic base and facilitate the formation of the active boronate. A common solvent system is a 10:1 mixture of an organic solvent (like 1,4-dioxane or DME) and water.[9]
-
-
Ensure Rigorous Inert Conditions:
-
Problem: Oxygen can oxidize the active Pd(0) catalyst to inactive Pd(II), halting the catalytic cycle.[1] This can also promote the undesirable homocoupling of your boronic acid.[1]
-
Solution: Your reaction setup must be scrupulously deoxygenated. Use a Schlenk line or a glovebox. Degas your solvent thoroughly (3-4 freeze-pump-thaw cycles are recommended over simple argon bubbling). Add the catalyst and ligand under a positive pressure of an inert gas like argon or nitrogen.
-
Q2: My reaction is messy. I see my desired product, but also significant byproducts like the debrominated starting material or homocoupled boronic acid. How can I improve selectivity?
A2: The formation of byproducts indicates that undesired reaction pathways are competing with your main Suzuki coupling cycle. Identifying the byproduct is key to diagnosing the problem.
Common Byproducts and Their Causes:
-
Protodeboronation (Boronic Acid is replaced by -H):
-
Cause: This occurs when the boronic acid reacts with a proton source (often water or acidic impurities) and is cleaved before it can transmetalate to the palladium center.[10] This side reaction is often accelerated by high temperatures and prolonged reaction times.[2]
-
Solutions:
-
Use a Milder Base: Switch to a less aggressive base like K₂CO₃ or powdered KF, which can be less prone to promoting hydrolysis.[7]
-
Modify the Boron Reagent: Boronic acids are susceptible to protodeboronation.[11] Consider using more stable alternatives like the corresponding pinacol ester (Bpin), MIDA boronate, or potassium trifluoroborate salt (BF₃K).[11] These reagents release the boronic acid slowly into the reaction medium.
-
Lower Reaction Temperature: If possible, run the reaction at a lower temperature (e.g., 80 °C instead of 110 °C) to slow the rate of decomposition relative to the coupling.
-
-
-
Homocoupling (Two Boronic Acid molecules couple):
-
Cause: This side reaction is primarily caused by the presence of oxygen, which can lead to oxidative coupling of the boronic acid, or by using a Pd(II) precatalyst that is not efficiently reduced to Pd(0).[1]
-
Solution: As mentioned in Q1, rigorous deoxygenation is critical. Ensure your palladium source is properly activated to the Pd(0) state. Using a Pd(0) source like Pd₂(dba)₃ with a suitable ligand can sometimes be more effective than Pd(II) sources like Pd(OAc)₂.
-
-
Dehalogenation (Bromo-group is replaced by -H):
-
Cause: The aryl-palladium intermediate can react with a hydride source in the mixture, leading to reductive elimination of the dehalogenated arene.[1] Potential hydride sources include certain solvents (like alcohols, if used as co-solvents) or impurities.
-
Solution: Ensure high-purity, anhydrous solvents. Avoid amine bases or alcoholic solvents unless a specific protocol calls for them.
-
Q3: The reaction starts well but then stalls before reaching full conversion. Why is this happening?
A3: Reaction stalling typically indicates catalyst death or product inhibition.
-
Catalyst Decomposition:
-
Cause: Over the course of the reaction, especially at high temperatures, the catalyst can slowly decompose to form inactive palladium black.[1] You may observe the reaction mixture turning from a clear, homogeneous color to a dark suspension.
-
Solution: The choice of ligand is paramount for catalyst stability. As recommended in A1, switching to a modern biarylphosphine ligand (e.g., SPhos) is the most effective solution.[4] These ligands provide both steric bulk and strong electron donation to stabilize the palladium center throughout the catalytic cycle.
-
-
Product Inhibition:
-
Cause: In some cases, the coupled product can coordinate more strongly to the palladium center than the starting materials, effectively poisoning the catalyst and preventing turnover. This can be an issue with heteroaromatic products.
-
Solution: Increasing the catalyst loading slightly (e.g., from 1 mol% to 2-3 mol%) may help overcome this. Alternatively, a different ligand system might alter the binding affinities and mitigate the inhibition.
-
Frequently Asked Questions (FAQs)
Q1: What are the best general starting conditions for a Suzuki coupling with this compound?
A1: For a new, challenging substrate, it is always best to start with a robust, well-established catalyst system known to be effective for similar heteroaryl halides.
| Component | Recommendation | Rationale |
| Aryl Halide | 1.0 equiv | Limiting reagent. |
| Boronic Acid | 1.2 - 1.5 equiv | Slight excess to drive the reaction and compensate for any protodeboronation. |
| Pd Precatalyst | Pd₂(dba)₃ (1-2 mol %) or Pd(OAc)₂ (2-4 mol %) | Common and effective Pd(0) and Pd(II) sources. |
| Ligand | SPhos or XPhos (1.1-1.2x Pd mol) | Bulky, electron-rich ligands are critical for this class of substrate.[4] |
| Base | K₃PO₄ or Cs₂CO₃ (2.0 - 3.0 equiv) | Strong, non-nucleophilic bases that promote transmetalation effectively. |
| Solvent | 1,4-Dioxane/H₂O (10:1) or Toluene/H₂O (10:1) | Standard solvent systems that facilitate both organic and inorganic reagent solubility. |
| Temperature | 80 - 110 °C | A good starting range to ensure sufficient reaction rate without excessive decomposition. |
| Atmosphere | Argon or Nitrogen | Essential to prevent catalyst oxidation. |
Q2: How does the electronic nature of this compound affect the reaction?
A2: The electronic properties of this substrate are a double-edged sword:
-
Activation: The pyridine ring and the powerful nitro group make the C-Br bond electron-deficient. This significantly accelerates the oxidative addition of the Pd(0) catalyst into the C-Br bond, which is often the slowest step in the entire catalytic cycle.[1][2]
-
Inhibition: The lone pair of electrons on the pyridine nitrogen can act as a ligand itself, coordinating to the palladium catalyst. This can potentially sequester the catalyst in an off-cycle, inactive state, making the reaction more challenging than with a corresponding nitro-benzene derivative.[12] This is why highly effective, bulky ligands are crucial—they can outcompete the pyridine nitrogen for coordination and keep the catalyst active.
Q3: Can I use a different palladium catalyst, like Pd(PPh₃)₄?
A3: While Pd(PPh₃)₄ is a classic Suzuki catalyst, it is often less effective for challenging substrates like electron-deficient heteroaryl halides. The PPh₃ ligands are less electron-donating and less sterically bulky than modern biarylphosphine ligands.[13] This can lead to slower rates of reductive elimination and lower catalyst stability at the elevated temperatures required for this coupling. While it might work for simple boronic acids, you will likely achieve higher yields and more reliable results using a more modern catalyst system (e.g., a Pd(OAc)₂/SPhos combination).[4][5]
Experimental Protocols & Visual Guides
Visualizing the Suzuki-Miyaura Catalytic Cycle
This diagram illustrates the fundamental steps of the reaction you are trying to optimize. Understanding this cycle is key to effective troubleshooting.
Caption: The Suzuki-Miyaura Catalytic Cycle.
Troubleshooting Workflow
Use this decision tree to diagnose issues with your reaction systematically.
Caption: A logical workflow for diagnosing common reaction failures.
Protocol 1: General Screening Reaction
This protocol is designed as a robust starting point for optimization.
-
Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv) and the arylboronic acid (1.2 mmol, 1.2 equiv).
-
Inerting: Seal the flask with a septum, and evacuate and backfill with argon three times.
-
Reagent Addition: Under a positive flow of argon, add the palladium precatalyst (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%), the phosphine ligand (e.g., SPhos, 0.044 mmol, 4.4 mol%), and the base (e.g., K₃PO₄, 2.0 mmol, 2.0 equiv).
-
Solvent Addition: Add the degassed solvent system (e.g., 9 mL of 1,4-dioxane and 1 mL of degassed water) via syringe.
-
Degassing: Bubble argon through the stirred reaction mixture for an additional 10-15 minutes.
-
Reaction: Heat the reaction mixture in a preheated oil bath to 100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the layers, extract the aqueous layer with ethyl acetate (2x), combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by column chromatography.
References
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
-
Couturier, M., et al. (2019). Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. Catalysts, 9(3), 213. MDPI. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]
-
Pomarański, P., et al. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry, 14, 2384–2393. Retrieved from [Link]
-
Reddit user discussion. (2021). Diagnosing issues with a failed Suzuki coupling? r/Chempros. Retrieved from [Link]
-
Perera, D., et al. (2016). Suzuki–Miyaura cross-coupling optimization enabled by automated feedback. Nature Communications, 7, 13038. PMC - NIH. Retrieved from [Link]
-
Wikipedia. (n.d.). Protodeboronation. Retrieved from [Link]
-
Reddit user discussion. (2012). Suzuki coupling help. r/chemistry. Retrieved from [Link]
-
Ichitsuka, T., et al. (2021). Cross-Coupling Reactions of Nitroarenes. Accounts of Chemical Research, 54(15), 3145–3157. ACS Publications. Retrieved from [Link]
- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. (Simulated reference, specific link unavailable, but concept widely cited).
-
Walker, S. D., et al. (2004). Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure. Angewandte Chemie International Edition, 43(15), 1871-1876. PubMed. Retrieved from [Link]
-
Carrow, B. P., & Hartwig, J. F. (2018). Nuances in Fundamental Suzuki–Miyaura Cross-Couplings Employing [Pd(PPh₃)₄]: Poor Reactivity of Aryl Iodides at Lower Temperatures. Organometallics, 37(11), 1634-1644. ACS Publications. Retrieved from [Link]
-
ResearchGate. (2025). Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Request PDF. Retrieved from [Link]
-
Reddit user discussion. (2019). How resistant are Suzuki couplings to nitro groups? r/chemhelp. Retrieved from [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2008). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society, 130(49), 16484–16485. PMC - NIH. Retrieved from [Link]
Sources
- 1. Yoneda Labs [yonedalabs.com]
- 2. reddit.com [reddit.com]
- 3. researchgate.net [researchgate.net]
- 4. Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents | MDPI [mdpi.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Protodeboronation - Wikipedia [en.wikipedia.org]
- 11. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
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- 13. pubs.acs.org [pubs.acs.org]
Navigating the Synthesis of 2-Bromo-5,6-dimethoxy-3-nitropyridine: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
The synthesis of 2-Bromo-5,6-dimethoxy-3-nitropyridine is a critical process in the development of various pharmaceutical compounds. However, like many multi-step organic syntheses, it is not without its challenges. The formation of undesired byproducts can significantly impact yield, purity, and the overall efficiency of the process. This technical support guide, designed for researchers and drug development professionals, provides a comprehensive overview of the common byproducts encountered during this synthesis, their mechanisms of formation, and robust troubleshooting strategies to mitigate their occurrence.
Understanding the Synthetic Landscape
The preparation of this compound typically proceeds through one of two primary routes:
-
Route A: Nitration of a 2-bromo-5,6-dimethoxypyridine precursor.
-
Route B: Bromination of a 5,6-dimethoxy-3-nitropyridine precursor.
Both pathways involve electrophilic aromatic substitution on a substituted pyridine ring, a process highly influenced by the directing effects of the existing substituents. The two electron-donating methoxy groups (-OCH₃) are activating and direct incoming electrophiles to the ortho and para positions. Conversely, the electron-withdrawing nitro group (-NO₂) is deactivating and a meta-director, while the bromine atom is deactivating yet ortho-, para-directing. The interplay of these electronic effects is the primary determinant of byproduct formation.
Frequently Asked Questions (FAQs)
Q1: I'm observing an unexpected spot on my TLC plate that is close to my product spot. What could it be?
This is a common observation and often points to the formation of an isomeric byproduct. The most likely culprits are positional isomers of the nitro or bromo group.
-
Isomeric Nitration Byproducts (in Route A): If you are nitrating 2-bromo-5,6-dimethoxypyridine, the primary directing influence comes from the two methoxy groups. While the desired product is the 3-nitro isomer, nitration at other positions, though less favored, can occur. The most probable isomeric byproduct would be 2-Bromo-5,6-dimethoxy-4-nitropyridine . The formation of this isomer is influenced by steric hindrance and the electronic environment of the pyridine ring.
-
Isomeric Bromination Byproducts (in Route B): When brominating 5,6-dimethoxy-3-nitropyridine, the directing effects of the methoxy and nitro groups are in opposition. The methoxy groups direct towards the 2- and 4-positions, while the nitro group directs towards the 2-position (meta to itself). This can lead to the formation of 4-Bromo-5,6-dimethoxy-3-nitropyridine as a significant byproduct.
Q2: My reaction mixture has turned dark and tarry, and the yield of the desired product is very low. What is happening?
The formation of dark, insoluble materials, often referred to as "tar," is typically a sign of product or starting material degradation. Nitropyridine derivatives can be sensitive to harsh reaction conditions.
-
Overheating: Excessive temperatures during nitration or bromination can lead to decomposition.
-
Strongly Acidic or Basic Conditions: Prolonged exposure to concentrated acids (used in nitration) or strong bases (used in some work-up procedures) can degrade the molecule.
Q3: I've isolated my product, but the NMR spectrum shows more than one set of methoxy signals. Why?
This is another strong indication of the presence of isomeric byproducts. The chemical shifts of the methoxy protons are sensitive to their electronic environment. The presence of a nitro or bromo group at a different position on the pyridine ring will result in a distinct set of signals in the NMR spectrum.
Q4: I'm having difficulty separating my product from a persistent impurity, even after column chromatography. What can I do?
If standard purification techniques are failing, it is possible that the impurity has very similar polarity to your desired product. This is often the case with positional isomers. In such situations, consider the following:
-
Recrystallization: If your product is a solid, recrystallization from a suitable solvent system can be a highly effective method for removing small amounts of isomeric impurities.
-
Alternative Chromatographic Techniques: Consider using a different stationary phase (e.g., alumina instead of silica gel) or a different solvent system for your column chromatography. Preparative High-Performance Liquid Chromatography (HPLC) can also be a powerful tool for separating challenging isomers.
Troubleshooting Guide
This section provides a structured approach to identifying and resolving common issues encountered during the synthesis of this compound.
| Observed Issue | Potential Cause | Troubleshooting and Mitigation Strategies |
| Low Yield | Incomplete reaction. | - Monitor the reaction progress closely using TLC or HPLC and consider extending the reaction time if necessary.- Ensure the stoichiometry of the reagents is correct. |
| Product loss during work-up. | - Optimize the extraction procedure by using an appropriate solvent and performing multiple extractions.- Be cautious during neutralization steps to avoid product degradation. | |
| Degradation of starting material or product. | - Maintain strict temperature control throughout the reaction.- Use the mildest effective reaction conditions. | |
| Poor Purity (Multiple Spots on TLC) | Formation of isomeric byproducts. | - For nitration (Route A): Control the reaction temperature carefully, often performing the addition of the nitrating agent at low temperatures (e.g., 0-5 °C).- For bromination (Route B): Consider using a milder brominating agent, such as N-bromosuccinimide (NBS), to improve regioselectivity.[1] |
| Over-bromination. | - Use a stoichiometric amount of the brominating agent.- Add the brominating agent slowly and monitor the reaction progress to avoid the formation of dibrominated species. | |
| Presence of unreacted starting material. | - Ensure the reaction goes to completion by monitoring with an appropriate analytical technique. | |
| Dark/Tarry Reaction Mixture | Decomposition. | - Maintain strict temperature control and avoid localized overheating.- Ensure that the starting materials are pure and free of contaminants that could catalyze decomposition. |
Experimental Protocols
Protocol 1: Synthesis of this compound (Illustrative)
Disclaimer: This is a generalized protocol and should be adapted and optimized based on laboratory safety standards and specific experimental findings.
Step 1: Nitration of 2-Bromo-5,6-dimethoxypyridine
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid to 0 °C in an ice-water bath.
-
Slowly add 2-Bromo-5,6-dimethoxypyridine to the cooled sulfuric acid while maintaining the temperature below 5 °C.
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In a separate beaker, prepare a nitrating mixture by carefully adding fuming nitric acid to an equal volume of concentrated sulfuric acid, keeping the mixture cooled in an ice bath.
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Add the nitrating mixture dropwise to the solution of the pyridine derivative, ensuring the reaction temperature does not exceed 5 °C.
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After the addition is complete, stir the reaction mixture at 0-5 °C for 1-2 hours.
-
Monitor the reaction progress by TLC (e.g., using a 3:1 mixture of hexane and ethyl acetate as the eluent).
-
Once the reaction is complete, carefully pour the reaction mixture onto crushed ice.
-
Neutralize the resulting solution with a suitable base (e.g., a saturated solution of sodium bicarbonate or dilute ammonium hydroxide) until the pH is approximately 7-8.
-
Collect the precipitated solid by vacuum filtration, wash with cold water, and dry under vacuum.
-
Purify the crude product by recrystallization (e.g., from ethanol or a mixture of ethyl acetate and hexane) or by column chromatography on silica gel.
Protocol 2: Identification of Byproducts by HPLC-MS
-
Prepare a standard solution of your purified this compound.
-
Prepare a solution of your crude reaction mixture.
-
Inject both solutions onto a reverse-phase HPLC column (e.g., C18).
-
Use a suitable mobile phase gradient (e.g., water/acetonitrile with 0.1% formic acid).
-
Monitor the elution profile using a UV detector and a mass spectrometer.
-
Compare the retention times and mass spectra of the peaks in the crude mixture to your standard.
-
Analyze the mass spectra of the impurity peaks to determine their molecular weights, which can help in identifying them as isomers or other byproducts.
Visualizing Reaction Pathways
Byproduct Formation in the Nitration of 2-Bromo-5,6-dimethoxypyridine
Caption: Potential nitration pathways leading to the desired product and a common isomeric byproduct.
Troubleshooting Workflow for Purity Issues
Caption: A logical workflow for troubleshooting and purifying the final product.
References
-
Organic Syntheses. Organic Syntheses Procedure. [Link]
- Google Patents. Preparation method of 2-bromo-3-methoxypyridine.
-
ijssst.info. Synthesis of 2-Amino-5-Bromo-3-Iodopyridine. [Link]
-
PubChem. 2-Amino-5-bromo-3-nitropyridine. [Link]
-
Chemistry LibreTexts. 15.2: Regioselectivity in Electrophilic Aromatic Substitution. [Link]
-
ResearchGate. Simple and Regioselective Bromination of 5,6-Disubstituted-indan-1-ones with Br2 Under Acidic and Basic Conditions. [Link]
Sources
Technical Support Center: Optimizing the Synthesis of 2-Bromo-5,6-dimethoxy-3-nitropyridine
Welcome to the technical support guide for the synthesis of 2-Bromo-5,6-dimethoxy-3-nitropyridine. This document is designed for researchers, medicinal chemists, and process development professionals who utilize this critical heterocyclic building block. Our goal is to provide not just a protocol, but a deep, mechanistic understanding to empower you to troubleshoot and optimize your reaction yields and purity. The insights herein are synthesized from established chemical principles and proven methodologies for analogous structures.
Part 1: Foundational Synthetic Strategy & Protocol
The synthesis of this compound is most reliably achieved through a sequential electrophilic aromatic substitution pathway. The strategy hinges on controlling the regioselectivity of two key transformations: bromination and nitration, dictated by the directing effects of the methoxy substituents on the pyridine core.
Proposed Two-Step Synthetic Workflow
The logical pathway begins with the bromination of a commercially available starting material, 2,3-dimethoxypyridine, followed by a carefully controlled nitration.
Technical Support Center: Navigating the Purification of 2-Bromo-5,6-dimethoxy-3-nitropyridine
Welcome to our dedicated technical support center for the purification of 2-Bromo-5,6-dimethoxy-3-nitropyridine. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practical solutions to the challenges encountered during the purification of this key synthetic intermediate. Drawing from established principles in heterocyclic chemistry and extensive experience with substituted pyridines, this document will equip you with the knowledge to optimize your purification workflows, enhance product purity, and ensure the integrity of your downstream applications.
Frequently Asked Questions (FAQs)
This section addresses common questions and immediate concerns you may have regarding the purification of this compound.
Q1: What are the most likely impurities in crude this compound?
A1: The impurity profile of crude this compound is largely dictated by the synthetic route. Common impurities to anticipate include:
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Positional Isomers: Nitration of a substituted pyridine ring can sometimes lead to the formation of isomers where the nitro group is at a different position. The directing effects of the bromo and dimethoxy substituents will influence the regioselectivity of the nitration.
-
Unreacted Starting Materials: Incomplete bromination or nitration will result in the presence of the starting materials in your crude product.
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Byproducts of Side Reactions: Over-nitration, hydrolysis of the methoxy groups under harsh acidic conditions, or other side reactions can generate various byproducts.
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Residual Solvents and Reagents: Solvents and reagents from the reaction and work-up steps may also be present.
Q2: What initial steps should I take to purify my crude product?
A2: Before proceeding to more rigorous purification techniques like chromatography or recrystallization, a simple aqueous work-up can be highly effective. This typically involves quenching the reaction mixture, followed by extraction with a suitable organic solvent and washing of the organic layer. For instance, a process for a similar compound involved concentrating the reaction mixture and then quenching with deionized water to precipitate the product, which was then collected by filtration and washed.[1]
Q3: How stable is this compound during purification?
A3: Nitropyridines, particularly those with electron-donating groups like methoxy substituents, can be sensitive to certain conditions.[2] It is advisable to avoid prolonged exposure to strong acids or bases and high temperatures, which could lead to decomposition or side reactions. The presence of electron-donating groups can impact the electronic structure and stability of the pyridine ring.[3]
Q4: Which analytical techniques are best for assessing the purity of the final product?
A4: High-Performance Liquid Chromatography (HPLC) is the gold standard for determining the purity of multi-substituted pyridines due to its high resolution and sensitivity.[4] Gas Chromatography (GC) can also be employed if the compound is sufficiently volatile and thermally stable. For structural confirmation and identification of impurities, Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are indispensable.
Troubleshooting Guides
This section provides detailed troubleshooting for the two primary purification methods: recrystallization and column chromatography.
Recrystallization Troubleshooting
Recrystallization is a powerful technique for purifying solid compounds. The key to successful recrystallization is the selection of an appropriate solvent system.
Logical Flow for Recrystallization Troubleshooting
Caption: A logical workflow for troubleshooting recrystallization.
Common Recrystallization Problems and Solutions
| Problem | Potential Cause | Recommended Solution |
| Compound does not dissolve, even with heating. | The solvent is not polar enough. | Select a more polar solvent. For similar substituted nitropyridines, ethanol has been used for recrystallization.[5] Consider a mixed solvent system (e.g., dichloromethane/methanol or ethyl acetate/hexane).[6] |
| Compound oils out instead of crystallizing. | The boiling point of the solvent is higher than the melting point of the compound, or the solution is too concentrated. | Use a lower-boiling point solvent. Try a more dilute solution. Ensure a slow cooling rate to encourage crystal lattice formation. |
| No crystals form upon cooling. | The solution is not saturated, or the compound is too soluble in the chosen solvent. | Evaporate some of the solvent to increase the concentration. Add a less polar "anti-solvent" dropwise until turbidity persists, then gently heat to redissolve and cool slowly. Scratch the inside of the flask with a glass rod to create nucleation sites. |
| Low recovery of purified product. | The compound has significant solubility in the cold solvent. The volume of solvent used was too large. | Ensure the solution is cooled sufficiently in an ice bath to maximize precipitation. Use the minimum amount of hot solvent necessary to fully dissolve the crude product. |
| Product purity is still low after recrystallization. | The impurities have similar solubility to the product in the chosen solvent. The crystals were not washed properly. | Perform a second recrystallization with a different solvent system. Ensure the collected crystals are washed with a small amount of cold, fresh solvent to remove any adhering mother liquor. |
Experimental Protocol: Recrystallization
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Solvent Selection: Begin by testing the solubility of a small amount of your crude product in various solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene, and mixtures like ethyl acetate/hexanes) to find a solvent that dissolves the compound when hot but not when cold.
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Dissolution: In an Erlenmeyer flask, add the minimum amount of the chosen hot solvent to your crude this compound until it is completely dissolved.
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Decolorization (Optional): If the solution is highly colored due to impurities, add a small amount of activated charcoal and boil for a few minutes.
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Hot Filtration (if charcoal was used): Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove the charcoal.
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Crystallization: Allow the hot, clear solution to cool slowly to room temperature. To maximize crystal formation, you can then place the flask in an ice bath.
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Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of the cold recrystallization solvent.
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Drying: Dry the purified crystals under vacuum to remove any residual solvent.
Column Chromatography Troubleshooting
Column chromatography is a highly effective method for separating compounds with different polarities.[7] For multi-substituted pyridines, a normal-phase silica gel column is a common choice.
Workflow for Column Chromatography Purification
Sources
- 1. 5-BROMO-2-METHOXY-3-NITRO-PYRIDINE synthesis - chemicalbook [chemicalbook.com]
- 2. researchgate.net [researchgate.net]
- 3. How do electron donating substituents affect the electronic structure, molecular topology, vibrational properties and intra- and intermolecular interactions of polyhalogenated pyridines? - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 4. derpharmachemica.com [derpharmachemica.com]
- 5. Nucleophilic Functionalization of 2-R-3-Nitropyridines as a Versatile Approach to Novel Fluorescent Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of multi-substituted pyridines from ylidenemalononitriles and their emission properties - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: 2-Bromo-5,6-dimethoxy-3-nitropyridine
Welcome to the technical support guide for 2-Bromo-5,6-dimethoxy-3-nitropyridine. This document is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile building block in their synthetic endeavors. Our goal is to provide you with field-proven insights and troubleshooting strategies to anticipate and mitigate common side reactions, ensuring the success and reproducibility of your experiments.
The unique arrangement of functional groups in this compound—a labile bromine atom at the C2 position, activated by a strongly electron-withdrawing nitro group at C3—makes it an excellent substrate for Nucleophilic Aromatic Substitution (SNAr) reactions.[1][2][3] However, this inherent reactivity can also be a source of undesirable side reactions if conditions are not precisely controlled. This guide addresses the most frequently encountered issues in a practical, question-and-answer format.
Troubleshooting Guide & FAQs
Question 1: My SNAr reaction with an amine/alkoxide nucleophile is stalling, or the yield of my desired substituted product is disappointingly low. What are the likely causes and how can I improve the outcome?
Answer: This is a common issue that typically points to suboptimal reaction conditions rather than an inherent limitation of the substrate. The SNAr mechanism proceeds via a high-energy, negatively charged intermediate known as a Meisenheimer complex.[3] The formation and subsequent collapse of this complex to products are highly dependent on several factors.
Causality Analysis:
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Insufficient Basicity: Many nucleophiles, particularly neutral amines or alcohols, require a base to deprotonate them, increasing their nucleophilicity. More importantly, a base is needed to neutralize the HBr generated during the reaction. If the acid is not scavenged, it can protonate your nucleophile, rendering it inactive.
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Inappropriate Solvent Choice: The ideal solvent for SNAr reactions should be polar and aprotic. Solvents like DMF, DMSO, NMP, or THF are excellent choices as they can solvate the charged intermediate without participating in the reaction. Protic solvents (like ethanol or water) can hydrogen-bond with the nucleophile, reducing its reactivity.
-
Low Temperature: While starting at a lower temperature is often wise, SNAr reactions require a certain activation energy to proceed. If the reaction is sluggish, a lack of thermal energy may be the cause.
Troubleshooting Protocol & Optimization:
| Parameter | Recommendation | Rationale |
| Base | Use a non-nucleophilic base like K₂CO₃, Cs₂CO₃, or DIPEA. Use at least 2-3 equivalents. | Carbonates are effective and generally do not compete as nucleophiles. DIPEA is a good choice for scavenging acid without interfering. |
| Solvent | Ensure the use of anhydrous polar aprotic solvents (e.g., DMF, DMSO). | Prevents side reactions like hydrolysis and maximizes nucleophile reactivity. |
| Temperature | Start at room temperature and gradually increase to 60-100 °C if no conversion is observed. | Provides the necessary activation energy. Monitor by TLC/LC-MS to check for decomposition vs. product formation. |
| Nucleophile | If using an alcohol, pre-form the alkoxide using a strong base like NaH in THF before adding the pyridine substrate. | This dramatically increases the nucleophilicity and drives the reaction to completion. |
Question 2: My mass spectrometry analysis shows a significant peak corresponding to the starting material's mass minus Br plus OH (M-80+17). What is this byproduct and how do I prevent its formation?
Answer: You are observing the hydrolysis of the C-Br bond, resulting in the formation of 5,6-dimethoxy-3-nitro-2-pyridone. This is a classic side reaction when working with activated halo-pyridines in the presence of water, especially under basic conditions.[4]
Mechanistic Insight: Water, or hydroxide ions generated in situ, can act as a nucleophile, attacking the electron-deficient C2 carbon. While water is a weak nucleophile, this reaction can become significant at elevated temperatures or with extended reaction times if moisture is not rigorously excluded.
Visualizing the Competing Pathways:
Caption: Fig 1. Desired SNAr pathway vs. common side reactions.
Preventative Measures:
-
Anhydrous Conditions are Critical:
-
Dry your solvents: Use freshly distilled solvents or pass them through an activated alumina column.
-
Dry your reagents: Dry bases (like K₂CO₃) in an oven before use. Ensure your nucleophile is anhydrous.
-
Inert Atmosphere: Run the reaction under a nitrogen or argon atmosphere to exclude atmospheric moisture.
-
-
Control the Base: If using aqueous base for workup, perform it at a low temperature (0 °C) and minimize contact time.
-
Purification Strategy: The resulting pyridone is often more polar than the desired product. It can typically be separated using column chromatography, but prevention is far more efficient.
Question 3: My reaction seems to have worked, but I've isolated a product where the nitro group (-NO₂) has been converted to an amino group (-NH₂). Why did this reduction occur?
Answer: The nitro group is highly susceptible to reduction under various conditions, and this transformation is a common and often unexpected side reaction.[5] The presence of certain nucleophiles, reagents, or even trace metal catalysts can facilitate this conversion.
Probable Causes:
-
Nucleophile-Induced Reduction: Certain nucleophiles, particularly thiols (R-SH), can reduce nitro groups, especially at elevated temperatures. The thiol is oxidized (e.g., to a disulfide) in the process.
-
Reducing Contaminants: If you are using a reagent like sodium borohydride (NaBH₄) in a different step, incomplete quenching or cross-contamination can lead to the reduction of the nitro group in your substrate.[6]
-
Catalytic Hydrogenation Conditions: If your synthesis involves a palladium-catalyzed reaction (like a Suzuki or Buchwald-Hartwig coupling) and you are using a hydrogen source (even H₂ gas from a previous step in the same vessel), the nitro group will almost certainly be reduced. Palladium on carbon (Pd/C) with H₂ is a classic method for nitro reduction.
Mitigation Strategies:
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Screen Your Nucleophile: If using a thiol, run the reaction at the lowest possible temperature that affords a reasonable rate to minimize the competing reduction.
-
Ensure Reagent Purity: Use high-purity reagents and be mindful of the reaction history of your glassware and equipment to avoid cross-contamination with reducing agents.
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Choose the Right Catalyst System: For cross-coupling reactions, avoid conditions that are known to reduce nitro groups. For example, some Suzuki conditions that do not use a molecular hydrogen source may be more compatible. If reduction is unavoidable, consider it as a potential step in your synthetic sequence and plan accordingly—it may even be beneficial if the amine is the desired functionality.
Experimental Protocol: A Self-Validating SNAr Reaction
This protocol for reacting this compound with a generic primary amine (R-NH₂) is designed to minimize the side reactions discussed above.
Workflow Diagram:
Sources
Technical Support Center: Stability and Handling of 2-Bromo-5,6-dimethoxy-3-nitropyridine
Welcome to the technical support center for 2-Bromo-5,6-dimethoxy-3-nitropyridine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical information and troubleshooting advice for the use of this versatile building block in organic synthesis.
Overview of Chemical Stability and Reactivity
This compound is a polyfunctionalized heterocyclic compound with distinct reactive sites. Its stability is contingent upon the reaction conditions employed. The pyridine core is electron-deficient due to the presence of the nitrogen atom and the strongly electron-withdrawing nitro group. This electronic nature dictates its reactivity, making it an excellent substrate for a variety of transformations.
The key functional groups and their inherent reactivity are:
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2-Bromo group: The primary site for palladium-catalyzed cross-coupling reactions.
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3-Nitro group: A powerful electron-withdrawing group that activates the pyridine ring for nucleophilic aromatic substitution (SNAr). It is also a reducible functionality.
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5,6-Dimethoxy groups: Electron-donating groups that can influence the regioselectivity of certain reactions and are generally stable, though they can be susceptible to cleavage under harsh acidic conditions.
This guide will address the stability of this compound in the context of the most common synthetic operations and provide troubleshooting for potential issues.
Frequently Asked Questions (FAQs)
Q1: How should I store and handle this compound?
A1: Proper storage and handling are crucial to maintain the integrity of the compound.
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Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. Protect from light and moisture. Long-term storage at room temperature is generally acceptable for the solid material.
-
Handling: Use personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Handle in a well-ventilated area or a fume hood. Avoid inhalation of dust and contact with skin and eyes.
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Incompatibilities: Avoid strong oxidizing agents and strong bases, as these can lead to decomposition.
Troubleshooting Guide for Common Reactions
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig)
The C-Br bond at the 2-position is the most reactive site for oxidative addition to a Pd(0) catalyst, making this compound an excellent substrate for cross-coupling reactions. The electron-deficient nature of the pyridine ring generally facilitates this step.[1]
dot
Caption: General workflow for a Suzuki-Miyaura coupling reaction.
Common Issues and Troubleshooting:
| Issue | Potential Cause | Troubleshooting Steps |
| Low or no conversion | 1. Inactive catalyst. | • Ensure the use of a fresh, high-quality palladium catalyst. For challenging couplings, consider using pre-catalysts. • Thoroughly degas the reaction mixture to prevent catalyst oxidation. |
| 2. Inappropriate base or solvent. | • For Suzuki reactions, a common choice is K₂CO₃ or Cs₂CO₃ in a mixture of an organic solvent (e.g., dioxane, toluene) and water.[2][3] • For Buchwald-Hartwig aminations, strong bases like NaOt-Bu or K₃PO₄ are often effective. | |
| 3. Decomposition of boronic acid. | • Use fresh boronic acid or a more stable boronate ester. Protodeborylation is a common side reaction.[1] | |
| Formation of side products | 1. Dehalogenation: The bromo group is replaced by a hydrogen atom. | • This can occur if the reaction is run for too long or at too high a temperature. • Ensure strictly anaerobic conditions. The presence of water or other proton sources can facilitate this side reaction. |
| 2. Homocoupling: Two molecules of the boronic acid couple together. | • This is often due to the presence of oxygen, which can re-oxidize Pd(0) to Pd(II).[1] Ensure thorough degassing. | |
| 3. Nucleophilic substitution of the nitro group: Strong bases or nucleophiles can potentially displace the nitro group. | • Use a milder base if this is observed. For example, K₃PO₄ instead of NaOt-Bu in some cases. |
Experimental Protocol: Suzuki-Miyaura Coupling
-
To a reaction vessel, add this compound (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), and the base (e.g., K₂CO₃, 2.0-3.0 equiv.).
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and ligand if necessary.
-
Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed solvent system (e.g., dioxane/water 4:1).
-
Heat the reaction mixture to the desired temperature (typically 80-100 °C) and monitor by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Nucleophilic Aromatic Substitution (SNAr)
The electron-withdrawing nitro group at the 3-position strongly activates the pyridine ring for nucleophilic attack. While the C-Br bond at the 2-position is a leaving group, the nitro group itself can also be displaced under certain conditions.
dot
Caption: Potential pathways in SNAr reactions.
Common Issues and Troubleshooting:
| Issue | Potential Cause | Troubleshooting Steps |
| Mixture of products (substitution at C2 and C3) | 1. Competitive displacement of the bromo and nitro groups. | • The regioselectivity of SNAr on nitropyridines can be complex. In some cases, the nitro group can be a better leaving group than a halide.[4] • Lowering the reaction temperature may favor substitution of the more labile group. • The nature of the nucleophile is critical. Softer nucleophiles (e.g., thiols) may show different selectivity than harder nucleophiles (e.g., alkoxides). |
| No reaction | 1. Nucleophile is not strong enough. | • Use a stronger nucleophile or add a base to deprotonate the nucleophile. |
| 2. Steric hindrance. | • If the nucleophile is bulky, the reaction rate may be slow. Consider increasing the temperature or using a less hindered nucleophile. | |
| Decomposition of starting material | 1. Reaction with strong base at elevated temperatures. | • Nitropyridines can be sensitive to strong bases.[5] Use a milder base or lower the reaction temperature. |
Experimental Protocol: Nucleophilic Aromatic Substitution with an Amine
-
Dissolve this compound (1.0 equiv.) in a suitable aprotic polar solvent (e.g., DMF, DMSO).
-
Add the amine (1.1-2.0 equiv.) and a base if necessary (e.g., K₂CO₃ or Et₃N, 2.0-3.0 equiv.).
-
Heat the reaction mixture (temperature will vary depending on the nucleophilicity of the amine, from room temperature to >100 °C) and monitor by TLC or LC-MS.
-
Upon completion, pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography or recrystallization.
Reduction of the Nitro Group
The reduction of the nitro group to an amine is a common and crucial transformation. The main challenge is to achieve this chemoselectively without affecting the bromo substituent (hydrogenolysis).
dot
Sources
- 1. 2-Bromo-5-nitropyridine(4487-59-6) 1H NMR spectrum [chemicalbook.com]
- 2. 5-BROMO-2-METHOXY-3-NITRO-PYRIDINE synthesis - chemicalbook [chemicalbook.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Nucleophilic Functionalization of 2-R-3-Nitropyridines as a Versatile Approach to Novel Fluorescent Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Failed Reactions with 2-Bromo-5,6-dimethoxy-3-nitropyridine
Welcome to the technical support center for 2-Bromo-5,6-dimethoxy-3-nitropyridine. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common challenges encountered during the use of this versatile building block in organic synthesis. By understanding the underlying chemical principles and potential pitfalls, you can significantly improve your reaction outcomes and accelerate your research.
I. Frequently Asked Questions (FAQs)
This section addresses common inquiries regarding the handling, stability, and reactivity of this compound.
Q1: What are the key reactivity features of this compound?
A1: The reactivity of this compound is governed by the interplay of its substituents on the pyridine ring. The electron-withdrawing nitro group (-NO2) at the 3-position and the bromine atom at the 2-position make the C2 position highly susceptible to nucleophilic aromatic substitution and oxidative addition in cross-coupling reactions. The two methoxy groups (-OCH3) at the 5- and 6-positions are electron-donating, which can modulate the overall electron density of the ring system.
Q2: How should I properly store and handle this compound?
A2: Like many brominated and nitrated aromatic compounds, it is recommended to store this compound in a cool, dry, and dark place under an inert atmosphere (e.g., nitrogen or argon) to prevent potential degradation.[1][2][3] It is advisable to avoid exposure to strong bases, oxidizing agents, and high temperatures during storage.[4] For handling, standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn.[1][4][5]
Q3: Is this compound sensitive to moisture?
A3: While the compound itself is not exceptionally moisture-sensitive, many of the reactions it is used in, such as palladium-catalyzed cross-couplings, are highly sensitive to moisture. Water can lead to the decomposition of organometallic reagents and catalysts, and can also promote side reactions like debromination. Therefore, it is crucial to use anhydrous solvents and reagents and to perform reactions under an inert atmosphere.
Q4: What are the expected byproducts in reactions involving this reagent?
A4: Common byproducts can include homo-coupling of the starting material or the coupling partner, especially in cross-coupling reactions.[6] Protodebromination (replacement of the bromine with a hydrogen atom) is another potential side reaction.[6] In the presence of nucleophiles, substitution of the methoxy groups is also a possibility, although less likely under typical cross-coupling conditions.
II. Troubleshooting Guide for Common Reactions
This section provides a detailed, question-and-answer-formatted guide to troubleshoot failed or low-yielding reactions with this compound.
A. Suzuki-Miyaura Cross-Coupling Reactions
Q1: My Suzuki-Miyaura coupling reaction with this compound is not proceeding, and I am only recovering starting material. What are the potential causes and how can I fix it?
A1: A complete lack of reactivity in a Suzuki-Miyaura coupling can stem from several factors. Here is a systematic approach to troubleshoot this issue:
1. Catalyst Inactivity: The palladium catalyst is the heart of the reaction.
-
Cause: The Pd(0) active species may not be forming or may have decomposed.
-
Solution:
-
Use a Pre-catalyst: Instead of generating the active catalyst in situ from sources like Pd(OAc)2, consider using a pre-formed Pd(0) source or a more robust pre-catalyst like a Buchwald G3 or G4 palladacycle.
-
Degas Thoroughly: Oxygen can oxidize and deactivate the Pd(0) catalyst. Ensure your solvent and reaction mixture are thoroughly degassed by sparging with an inert gas (argon or nitrogen) or by using freeze-pump-thaw cycles.[7]
-
Ligand Choice: The choice of phosphine ligand is critical. For electron-rich aryl bromides, bulky, electron-rich ligands like SPhos, XPhos, or RuPhos are often more effective as they promote the rate-determining oxidative addition step.[8]
-
2. Ineffective Base: The base plays a crucial role in the transmetalation step.
-
Cause: The chosen base may be too weak, not sufficiently soluble, or of poor quality.
-
Solution:
-
Base Strength and Solubility: For many Suzuki couplings, a moderately strong base like K2CO3 or K3PO4 is effective.[9] Ensure the base is finely powdered to maximize its surface area. If solubility is an issue, consider a soluble organic base like a fluoride source (e.g., CsF or KF) which can activate the boronic acid.[7]
-
Aqueous Conditions: Some Suzuki couplings benefit from the presence of a small amount of water to aid in the dissolution of the base and facilitate the catalytic cycle.[8] A biphasic solvent system like toluene/water or dioxane/water is common.
-
3. Boronic Acid/Ester Instability:
-
Cause: Boronic acids can undergo protodeboronation (hydrolysis) or form unreactive cyclic anhydrides (boroxines).
-
Solution:
-
Use a Boronate Ester: Pinacol boronate esters (Bpin) are often more stable than the corresponding boronic acids.
-
Stoichiometry: Use a slight excess (1.1-1.5 equivalents) of the boronic acid/ester to compensate for any degradation.
-
Troubleshooting Workflow for a Failed Suzuki Coupling
Caption: A systematic workflow for troubleshooting failed Suzuki-Miyaura coupling reactions.
Q2: My Suzuki-Miyaura reaction is giving a low yield with significant amounts of debrominated starting material. What is happening?
A2: The formation of the protodebrominated product suggests that the catalytic cycle is being intercepted before productive cross-coupling.
-
Cause: This often occurs when the transmetalation step is slow relative to competing pathways, such as reaction with water or other proton sources.
-
Solution:
-
Optimize the Base and Solvent: The choice of base can significantly influence the rate of transmetalation. A stronger base or a different solvent system might be required.
-
Increase Boronic Acid Concentration: Increasing the concentration of the boronic acid can favor the transmetalation step.
-
Ligand Effects: A more electron-donating ligand can sometimes accelerate the reductive elimination step relative to side reactions.
-
Recommended Protocol for a Suzuki-Miyaura Coupling
| Parameter | Recommendation | Rationale |
| Palladium Source | XPhos Pd G3 (2-5 mol%) | Robust pre-catalyst, efficient for electron-rich aryl bromides. |
| Ligand | XPhos (if not using a pre-catalyst) | Bulky, electron-rich ligand to promote oxidative addition. |
| Base | K3PO4 (2-3 equivalents) | Effective base for many Suzuki couplings. |
| Solvent | Toluene/Water (10:1) or Dioxane/Water (10:1) | Biphasic system aids in base dissolution and facilitates the reaction. |
| Temperature | 80-110 °C | Sufficient thermal energy for the catalytic cycle. |
| Atmosphere | Argon or Nitrogen | Prevents catalyst deactivation by oxygen. |
B. Buchwald-Hartwig Amination
Q1: I am attempting a Buchwald-Hartwig amination with this compound and a primary amine, but the reaction is sluggish and incomplete. How can I improve the conversion?
A1: Incomplete conversion in a Buchwald-Hartwig amination can be due to several factors related to the catalyst, base, or substrate reactivity.
1. Catalyst and Ligand Selection:
-
Cause: The catalyst may not be active enough for this specific substrate-amine combination. The presence of the nitro group can sometimes interfere with the catalyst.
-
Solution:
-
Ligand Screening: The choice of ligand is paramount. For couplings with primary amines, ligands like BrettPhos or RuPhos are often highly effective.
-
Pre-catalyst: Using a well-defined pre-catalyst can lead to more reproducible results than generating the catalyst in situ.[10]
-
2. Base Selection:
-
Cause: The base may be too weak to deprotonate the amine or the resulting amine-Pd complex. Stronger bases, however, can sometimes lead to side reactions.
-
Solution:
3. Amine Reactivity:
-
Cause: Sterically hindered or electron-deficient amines can be less reactive.
-
Solution:
-
Higher Temperatures: Increasing the reaction temperature can often overcome the activation energy barrier for less reactive amines.
-
Longer Reaction Times: Some couplings simply require more time to go to completion.
-
Troubleshooting Workflow for a Failed Buchwald-Hartwig Amination
Sources
- 1. fishersci.com [fishersci.com]
- 2. jubilantingrevia.com [jubilantingrevia.com]
- 3. datasheets.scbt.com [datasheets.scbt.com]
- 4. jubilantingrevia.com [jubilantingrevia.com]
- 5. fishersci.com [fishersci.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. reddit.com [reddit.com]
- 8. reddit.com [reddit.com]
- 9. Selective C-Arylation of 2,5-Dibromo-3-hexylthiophene via Suzuki Cross Coupling Reaction and Their Pharmacological Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 10. reddit.com [reddit.com]
- 11. chem.libretexts.org [chem.libretexts.org]
base selection for Suzuki reactions with 2-Bromo-5,6-dimethoxy-3-nitropyridine
Introduction: Navigating the Challenges of Electron-Deficient Pyridine Couplings
The Suzuki-Miyaura cross-coupling is a powerful tool for C-C bond formation, valued for its functional group tolerance and mild conditions.[1][2] However, when dealing with highly functionalized, electron-deficient heteroaromatics such as 2-Bromo-5,6-dimethoxy-3-nitropyridine, the reaction's success is critically dependent on the careful selection of reaction parameters. This substrate presents a unique set of challenges: the electron-withdrawing nitro group and pyridine nitrogen activate the C-Br bond for oxidative addition but also increase the risk of side reactions. Furthermore, the pyridine nitrogen itself can act as a ligand, potentially poisoning the palladium catalyst.[3]
This guide provides a structured, question-and-answer framework to navigate the complexities of base selection for this specific transformation, moving from fundamental principles to advanced troubleshooting.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What is the fundamental role of the base in the Suzuki-Miyaura coupling?
The base is not a mere spectator; it plays several critical roles throughout the catalytic cycle.[1][4] For a long time, its exact functions were debated, but it is now widely accepted that the base is essential for at least two key steps:[1]
-
Activation of the Organoboron Species: The primary role of the base is to react with the boronic acid (R²-B(OH)₂) to form a more nucleophilic boronate species (e.g., [R²-B(OH)₃]⁻).[4][5] This "activation" enhances the electron density on the boron-bound organic group, facilitating its transfer to the palladium center during transmetalation.[4][5] Organoboron compounds do not typically undergo transmetalation in the absence of a base.[1]
-
Facilitation of the Transmetalation Step: The base reacts with the Pd(II) intermediate formed after oxidative addition (LₙPd(R¹)X) to generate a more reactive species (e.g., LₙPd(R¹)OR). This complex is more susceptible to reaction with the activated boronate, accelerating the rate-limiting transmetalation step.[1]
A visual representation of the catalytic cycle, highlighting the base's points of intervention, is provided below.
Q2: My reaction yield is low or the reaction has stalled. Could the base be the problem?
Yes, this is a very common issue. For a challenging substrate like this compound, an inappropriate base can lead to several problems resulting in low conversion:
-
Insufficient Basicity: The base may not be strong enough to efficiently generate the boronate species, thus slowing down or stalling the transmetalation step. This is often the case with very weak bases like triethylamine (TEA) in some systems.[4][6]
-
Poor Solubility: The effectiveness of inorganic bases like K₂CO₃ or K₃PO₄ is highly dependent on their solubility in the reaction medium.[1] If the base is not at least partially soluble, the reaction can be extremely slow. This is why solvent choice is intimately linked to base selection. Often, a small amount of water is added to facilitate the dissolution of inorganic bases.[3]
-
Substrate Degradation: A base that is too strong and/or nucleophilic (e.g., NaOH, KOH, KOtBu) can potentially lead to decomposition of your electron-deficient starting material or product through nucleophilic aromatic substitution (SₙAr) or other side reactions.
Troubleshooting Steps:
-
Switch to a stronger, non-nucleophilic base: If you are using a weak base like Na₂CO₃, consider switching to K₃PO₄ or Cs₂CO₃. Cesium carbonate is particularly effective in difficult couplings due to its high solubility in many organic solvents.[1][4]
-
Modify the solvent system: If using an inorganic base in an anhydrous solvent like toluene or dioxane, consider adding a small amount of water (e.g., a 10:1 organic solvent:water ratio) to improve the base's solubility.
-
Screen multiple bases: There is no single "best" base for all Suzuki reactions. A systematic screening is the most reliable approach.
Q3: I am observing significant protodebromination (loss of bromine) from my starting material. How can I prevent this?
Protodebromination (replacement of the bromine atom with a hydrogen atom) is a known side reaction in Suzuki couplings, especially with electron-deficient aryl halides. This issue is often exacerbated by the choice of base and reaction conditions.
Causality: This side reaction can occur through several pathways, but a common one involves the reaction of the palladium-halide intermediate (Ar-Pd-X) with a proton source before transmetalation can occur. Stronger bases can sometimes promote pathways that lead to this outcome.
Troubleshooting Steps:
-
Use a milder base: If you are using a very strong base like KOtBu or NaOH, switch to a carbonate (K₂CO₃, Cs₂CO₃) or phosphate (K₃PO₄).
-
Use KF: In cases where substrates are sensitive to stronger bases, potassium fluoride (KF) can be an effective and mild alternative.[5] It activates the boronic acid while being less aggressive towards sensitive functional groups.[5]
-
Ensure Reagent Purity: The proton source can be trace water in your solvent or impurities in the boronic acid. Ensure you are using dry solvents and high-quality reagents.
Q4: How do I choose a starting set of bases for screening with this compound?
A logical approach to base selection is to screen a variety of base types with differing strengths and properties. For this specific substrate, the electron-deficient nature of the pyridine ring is the primary consideration.
Base Selection Logic: A good starting point is to select a moderately strong inorganic base that is known to be effective in a broad range of Suzuki couplings. Avoid strongly nucleophilic bases initially.
The table below summarizes the properties of common bases recommended for an initial screening.
| Base | Formula | pKa (of conj. acid) | Common Solvents | Key Characteristics & Considerations |
| Potassium Phosphate | K₃PO₄ | ~12.3 | Dioxane/H₂O, Toluene/H₂O, DMF | Often provides high yields and is a good general-purpose base for challenging couplings.[1][4] |
| Cesium Carbonate | Cs₂CO₃ | ~10.3 | Dioxane, Toluene, THF, DMF | Highly effective due to its good solubility in organic solvents, often used for sterically hindered or electron-deficient substrates.[1][4] |
| Potassium Carbonate | K₂CO₃ | ~10.3 | Dioxane/H₂O, Toluene/H₂O, DMF | A cost-effective and common choice, but its lower solubility can sometimes limit reaction rates.[1][6] |
| Potassium Fluoride | KF | ~3.2 | Dioxane, THF | A very mild base, useful when the substrate is sensitive to hydrolysis or other base-mediated side reactions.[5] |
pKa values are approximate and can vary with conditions. Data compiled from multiple sources for illustrative purposes.[7]
Experimental Protocols
Protocol 1: General Procedure for Base Screening
This protocol is designed for a small-scale, parallel screening of different bases to identify the optimal conditions for coupling this compound with a representative boronic acid (e.g., phenylboronic acid).
Materials:
-
This compound (1.0 equiv)
-
Phenylboronic acid (1.2 - 1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol% or Pd₂(dba)₃, 2 mol%)
-
Ligand (if required, e.g., SPhos, XPhos, 4-8 mol%)
-
Bases for screening (e.g., K₃PO₄, Cs₂CO₃, K₂CO₃, KF, 2.0-3.0 equiv)
-
Anhydrous solvent (e.g., 1,4-Dioxane or Toluene, with and without 10% v/v water)
-
Reaction vials with stir bars
-
Inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
Preparation: In separate, labeled reaction vials under an inert atmosphere, add this compound (e.g., 0.1 mmol, 27.6 mg).
-
Add Boronic Acid: To each vial, add the phenylboronic acid (e.g., 0.12 mmol, 14.6 mg).
-
Add Base: To each vial, add one of the selected bases (e.g., 0.2 mmol). For example: K₃PO₄ (42.5 mg), Cs₂CO₃ (65.2 mg), K₂CO₃ (27.6 mg).
-
Add Catalyst/Ligand: Prepare a stock solution of the catalyst/ligand in the chosen solvent if desired for easier dispensing. Add the palladium catalyst and ligand to each vial.
-
Add Solvent: Add the chosen solvent (e.g., 1.0 mL of Dioxane/H₂O 10:1) to each vial.
-
Degassing: Seal the vials and thoroughly degas the reaction mixtures by bubbling an inert gas through the solution for 5-10 minutes or by using freeze-pump-thaw cycles.
-
Reaction: Place the vials in a pre-heated reaction block or oil bath (a good starting temperature is 80-100 °C).[8] Stir vigorously for a set period (e.g., 12-24 hours).
-
Analysis: After cooling to room temperature, take a small aliquot from each reaction, dilute it, and analyze by LC-MS or GC-MS to determine the conversion to product and identify any major side products.
This systematic approach will provide clear, comparable data on which base performs best under the tested conditions.[3][8]
References
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
-
Wikipedia. (2024). Suzuki reaction. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]
-
ResearchGate. (n.d.). Effect of different bases on the Suzuki-Miyaura coupling. Retrieved from [Link]
-
ResearchGate. (n.d.). Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. Retrieved from [Link]
-
Master Organic Chemistry. (2010). The pKa Table Is Your Friend. Retrieved from [Link]
-
National Institutes of Health. (n.d.). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Retrieved from [Link]
-
ResearchGate. (n.d.). Screening of different bases for Suzuki coupling. Retrieved from [Link]
-
Reddit. (2021). Diagnosing issues with a failed Suzuki coupling? Retrieved from [Link]
-
ResearchGate. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Retrieved from [Link]
-
National Institutes of Health. (2024). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. Retrieved from [Link]
Sources
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Yoneda Labs [yonedalabs.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Step-by-Step Guide for KitAlysis™ Suzuki-Miyaura Cross-Coupling Reaction Screening Kit [sigmaaldrich.com]
Technical Support Center: Purification of 2-Bromo-5,6-dimethoxy-3-nitropyridine
This guide provides researchers, scientists, and drug development professionals with a comprehensive technical resource for the purification of 2-Bromo-5,6-dimethoxy-3-nitropyridine. We will move beyond simple procedural lists to explore the underlying chemical principles, enabling you to troubleshoot and adapt these methodologies to your specific experimental context.
Section 1: Frequently Asked Questions (FAQs) - Understanding the Purification Challenges
This section addresses the most common initial questions and concerns encountered when handling crude this compound.
Q1: What are the most probable impurities in my crude sample of this compound?
A1: Impurities are typically introduced during synthesis and can be broadly categorized. Understanding their origin is the first step toward their effective removal.
-
Unreacted Starting Materials: Depending on the synthetic route, you may have residual precursors such as 2,3-dimethoxy-5-bromopyridine or 5,6-dimethoxypyridine.
-
Positional Isomers: The nitration of substituted pyridine rings is a classic challenge in organic synthesis and can lead to the formation of isomers where the nitro group (-NO₂) is located at a different position on the pyridine ring.[1][2][3] Separating these closely related molecules is often the primary purification obstacle.
-
Over-Nitrated or Over-Brominated Species: Harsh reaction conditions can sometimes lead to the introduction of a second nitro or bromo group, resulting in di-nitro or di-bromo impurities.
-
Hydrolysis or Demethylation Byproducts: The methoxy groups (-OCH₃) can be susceptible to cleavage under strongly acidic conditions (often used in nitration), leading to hydroxypyridine impurities.
-
Reagent-Derived Impurities: Residual acids, bases, or solvents from the workup can persist in the crude product.
Q2: My crude product is a discolored solid (yellow to brown) or a sticky oil. What does this suggest?
A2: The yellow to light-brown coloration is often characteristic of nitro-aromatic compounds and is not necessarily indicative of low purity.[2] However, a dark brown color, tar-like consistency, or oily nature often points to the presence of significant impurities, particularly polymeric materials or degradation byproducts formed during aggressive nitration reactions.[4][5] These impurities can interfere with crystallization and complicate chromatographic separation.
Q3: How should I decide between recrystallization and column chromatography as the primary purification method?
A3: The choice depends on the purity and nature of your crude material. Recrystallization is faster and more economical for removing minor impurities from a solid that is already substantially pure (>90%). Column chromatography is more powerful and versatile, capable of separating complex mixtures and isomers with similar properties, but is more labor-intensive.[1][6] A simple Thin-Layer Chromatography (TLC) analysis will guide your decision: if you see one major spot with minor, well-separated impurities, recrystallization is a good first choice. If you see multiple spots close together, column chromatography is necessary.
Q4: What are the ideal storage conditions for this compound to prevent future impurity formation?
A4: Nitro-aromatic compounds can be sensitive to light and heat. For long-term stability, the compound should be stored in a cool, dark, and dry environment, preferably under an inert atmosphere (e.g., nitrogen or argon).[7][8] Refrigeration is recommended. Proper storage minimizes the risk of degradation, which could introduce new impurities over time.
Section 2: Data Summary Tables
For quick reference, the following tables summarize common impurities and recommended solvent systems.
Table 1: Common Impurities & Identification
| Impurity Type | Potential Origin | Recommended Analytical Method |
|---|---|---|
| Positional Isomers | Non-selective nitration | HPLC, High-Resolution NMR |
| Unreacted Precursors | Incomplete reaction | GC-MS, NMR[9] |
| Di-nitrated Byproducts | Harsh nitration conditions | LC-MS, NMR |
| Hydroxypyridine Species | Demethylation side reaction | LC-MS |
| Polymeric Tars | Reaction degradation | IR, Elemental Analysis |
Table 2: Recommended Solvent Systems for Purification
| Technique | Solvent/System | Rationale & Application Notes |
|---|---|---|
| Recrystallization | Ethanol or Methanol | Good for moderately polar compounds. |
| Ethyl Acetate / Hexane | A versatile system; dissolve in hot ethyl acetate, add hexane until cloudy. | |
| Dichloromethane / Cyclohexane | Effective for less polar impurities.[5] | |
| Column Chromatography | Petroleum Ether / Ethyl Acetate | A standard mobile phase for separating compounds of moderate polarity.[1] |
| | Hexane / Dichloromethane | Useful for resolving less polar impurities from the main product. |
Section 3: Visual Workflows & Logic Diagrams
The following diagrams illustrate the decision-making process and experimental workflows for purification.
Caption: Decision tree for selecting the initial purification strategy.
Caption: Standard workflow for purification by flash column chromatography.
Section 4: Troubleshooting Guides
Guide 1: Recrystallization Issues
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Compound "Oils Out" | The boiling point of the solvent is too high, causing the compound to melt before it dissolves, or the solution is too supersaturated upon cooling. | 1. Lower the temperature of the heating bath. 2. Use a lower-boiling point solvent or solvent mixture. 3. Add slightly more solvent to reduce saturation. 4. After cooling, scratch the inside of the flask with a glass rod to induce nucleation. |
| No Crystals Form | The solution is not sufficiently saturated, or the compound is too soluble in the chosen solvent even when cold. | 1. Evaporate some of the solvent to increase concentration and cool again. 2. Add an "anti-solvent" (a solvent in which your compound is insoluble but is miscible with your primary solvent) dropwise until the solution becomes slightly cloudy, then warm to clarify and cool slowly. 3. Place the solution in a freezer for an extended period. |
| Purity Fails to Improve | The primary impurity has very similar solubility characteristics to the product. | Recrystallization is likely not suitable for this impurity profile. Proceed to column chromatography.[1] |
Guide 2: Column Chromatography Issues
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor Separation (Overlapping Bands) | The mobile phase is either too polar (high Rf values, everything comes out quickly) or not polar enough (low Rf values, bands are too broad). | 1. Re-optimize on TLC: Find a solvent mixture that gives your product an Rf value of ~0.25-0.35 and provides the best separation from impurities.[10] 2. Use a Gradient: Start with a less polar solvent mixture and gradually increase the polarity during the elution. This sharpens bands and improves resolution. |
| Compound is Tailing/Smearing | The compound is highly polar and interacting too strongly with the acidic silica gel, or the column is overloaded. | 1. Add a Modifier: Add a small amount (~0.5-1%) of triethylamine or pyridine to the mobile phase to neutralize the acidic sites on the silica gel.[5] 2. Reduce Sample Load: Ensure you are not loading more than 1-5% of the silica gel mass with your crude product. |
| Product is Decomposing on the Column | The compound is unstable on acidic silica gel. This is a known issue for sensitive molecules.[10] | 1. Use Deactivated Silica: Pre-treat the silica gel by washing it with a solvent mixture containing triethylamine, then re-equilibrate with your mobile phase. 2. Switch Stationary Phase: Consider using a less acidic stationary phase like neutral or basic alumina.[5] |
Section 5: Detailed Experimental Protocols
These protocols provide a validated starting point. Always perform work in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
Protocol 1: Purity Assessment by Thin-Layer Chromatography (TLC)
-
Objective: To quickly assess the purity of a sample and determine an appropriate solvent system for column chromatography.
-
Methodology:
-
Prepare a developing chamber by adding a small amount (~0.5 cm depth) of a test solvent system (e.g., 4:1 Hexane:Ethyl Acetate) and a piece of filter paper. Cover and let equilibrate.
-
Dissolve a small amount of your crude material in a suitable solvent (e.g., Dichloromethane).
-
Using a capillary tube, spot a small amount of the solution onto the baseline of a silica gel TLC plate.
-
Place the plate in the developing chamber and allow the solvent front to travel up the plate until it is ~1 cm from the top.
-
Remove the plate and immediately mark the solvent front with a pencil.
-
Visualize the spots under a UV lamp (254 nm). Circle any visible spots.
-
Analysis: An ideal system for column chromatography will show the main product spot with an Rf value of approximately 0.25-0.35.[10]
-
Protocol 2: Purification by Recrystallization
-
Objective: To purify a solid sample that is already >90% pure.
-
Methodology:
-
Place the crude solid in an Erlenmeyer flask with a stir bar.
-
Add a minimal amount of a suitable recrystallization solvent (e.g., Ethanol).
-
Gently heat the mixture on a hot plate with stirring until the solid completely dissolves. Add more solvent dropwise if needed, but avoid using a large excess.
-
Once dissolved, remove the flask from the heat and allow it to cool slowly to room temperature.
-
Further cool the flask in an ice bath for 15-30 minutes to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold solvent to remove any residual soluble impurities.
-
Dry the crystals under vacuum to remove all residual solvent.
-
Protocol 3: Purification by Flash Column Chromatography
-
Objective: To separate a complex mixture of compounds based on their differential adsorption to a stationary phase.
-
Methodology:
-
Preparation: Based on TLC analysis (Protocol 1), prepare a sufficient volume of the mobile phase.
-
Column Packing: Secure a glass column vertically. Add a small plug of cotton or glass wool, followed by a thin layer of sand. Create a slurry of silica gel in the mobile phase and pour it into the column, allowing it to pack evenly without air bubbles.[1]
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent like dichloromethane. In a separate flask, add a small amount of silica gel to this solution and evaporate the solvent to create a dry, free-flowing powder. Carefully add this powder to the top of the packed column.
-
Elution: Gently add the mobile phase to the column and apply positive pressure (using a pump or bulb) to begin eluting the compounds.
-
Fraction Collection: Collect the eluent in a series of test tubes or flasks.
-
Monitoring: Systematically spot every few fractions on a TLC plate to track the elution of your product and separate it from impurities.
-
Combination & Evaporation: Combine the fractions that contain only the pure product. Remove the solvent using a rotary evaporator to yield the purified this compound.
-
References
- CN103483247B - Preparation method of 2-bromo-3-methoxypyridine - Google Patents.
- CN103664757A - Preparation method of 2-hydroxy-3-nitropyridine - Google Patents.
-
2-Bromo-5-nitropyridine | CAS#:4487-59-6 | Chemsrc. Available at: [Link]
-
2,3-diaminopyridine - Organic Syntheses Procedure. Available at: [Link]
- WO2010089773A2 - Process for preparation of nitropyridine derivatives - Google Patents.
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Preparation of Nitropyridines by Nitration of Pyridines with Nitric Acid. - ResearchGate. Available at: [Link]
-
ANALYTICAL METHODS - Agency for Toxic Substances and Disease Registry. Available at: [Link]
-
Nitropyridines, Their Synthesis and Reactions - ResearchGate. Available at: [Link]
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Pyridine - Wikipedia. Available at: [Link]
-
Nitration of pyridine by dinitrogen pentoxide, a study of the reaction mechanism - Journal of the Chemical Society, Perkin Transactions 2. Available at: [Link]
-
2-Amino-5-bromo-3-nitropyridine | C5H4BrN3O2 | CID 138878 - PubChem. Available at: [Link]
-
Nucleophilic Substitution Reaction of Amines with 3-Bromo-4-nitropyridine (and 2-Nitropyridine): A New Nitro group Migration | Request PDF - ResearchGate. Available at: [Link]
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Struggling with the purification of a nitroaldol product : r/OrganicChemistry - Reddit. Available at: [Link]
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Exploring 2-Amino-5-bromo-3-nitropyridine: Properties and Applications. Available at: [Link]
-
Pyridine - Occupational Safety and Health Administration. Available at: [Link]
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How to purify 8-Bromomethyl-4,4-difluoro-1,3,5,7-tetramethyl-4-bora-3a, 4a-diaza-s-indacene? | ResearchGate. Available at: [Link]
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Synthesis of high purity pyridine-phenolic ligands for metal ion optical sensors. Available at: [Link]
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Does anyone have a list of common impurities in NMRs with d5-Pyridine as the solvent? : r/Chempros - Reddit. Available at: [Link]
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(PDF) A Two-Step Continuous Flow Synthesis of 4-Nitropyridine - ResearchGate. Available at: [Link]
- US2430421A - Process for the purification of mononitro aromatic compounds - Google Patents.
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Preparation of Pyridines, Part 2: By Halogenation and Nitration - YouTube. Available at: [Link]
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Aromatic Nitro Compounds - MST.edu. Available at: [Link]
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Synthesis and Spectral Analysis of Pyridine Derivates - DOI. Available at: [Link]
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(PDF) Synthesis of high purity pyridine-phenolic ligands for metal ion optical sensors. Available at: [Link]
- CN101560183B - Method for preparing 5-bromo-2-methylpyridine - Google Patents.
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Troubleshooting Flash Column Chromatography - University of Rochester. Available at: [Link]
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Technical Support Center: Large-Scale Purification of 2-Bromo-5,6-dimethoxy-3-nitropyridine
This guide is designed for researchers, scientists, and drug development professionals engaged in the large-scale purification of 2-Bromo-5,6-dimethoxy-3-nitropyridine. The following sections provide in-depth troubleshooting advice and frequently asked questions to address common challenges encountered during the purification process. The methodologies and principles described herein are grounded in established chemical practices and data from structurally similar pyridine derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the primary recommended methods for the large-scale purification of this compound?
A1: For large-scale purification, the two most viable and scalable methods are recrystallization and silica gel column chromatography . Recrystallization is often the most efficient method for removing bulk impurities and achieving high purity if a suitable solvent system can be identified. Flash column chromatography is employed when recrystallization fails to remove closely related impurities or when the crude material is particularly complex.
Q2: What are the likely impurities I should expect in my crude this compound?
A2: Impurities are typically process-related and depend on the synthetic route. Common impurities in the synthesis of substituted bromonitropyridines include unreacted starting materials, reagents, and byproducts from side-reactions. For this specific molecule, likely impurities could be positional isomers formed during bromination or nitration steps, or incompletely reacted intermediates.[1] For example, syntheses involving bromination of aminopyridine precursors can result in di-brominated species, such as 2-amino-3,5-dibromopyridine, which must be removed.[2]
Q3: What are the critical safety considerations when handling this compound and its solvents?
A3: While a specific Material Safety Data Sheet (MSDS) for this compound should always be consulted, related bromo-nitro-aromatic compounds are classified as hazardous. Key safety precautions include:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a face shield, chemical-resistant gloves, and a lab coat.[3]
-
Respiratory Protection: The compound is likely an irritant to the respiratory system. Handle in a well-ventilated fume hood to avoid inhaling dust or vapors.[4]
-
Handling: The compound may be toxic if swallowed, inhaled, or in contact with skin.[5] Avoid creating dust. Wash hands thoroughly after handling.[6]
-
Solvents: Purification solvents (e.g., ethyl acetate, hexanes, ethanol) are flammable and should be handled away from ignition sources.
Troubleshooting Guides
This section addresses specific issues in a question-and-answer format, providing explanations of the underlying chemical principles and actionable solutions.
Recrystallization Troubleshooting
Q: My compound "oils out" as a liquid instead of forming crystals upon cooling. What is happening and how can I fix it?
A: Probable Cause & Scientific Explanation: "Oiling out" occurs when the solute precipitates from the solution at a temperature above its melting point, or when the solution becomes supersaturated too quickly for an ordered crystal lattice to form. The dimethoxy and nitro functional groups can lower the melting point and increase solubility in organic solvents, making this a common issue.
Solution:
-
Re-heat and Add More Solvent: Re-heat the solution until the oil fully redissolves. Add a small amount of additional hot solvent to decrease the saturation level.
-
Slow Cooling: Allow the flask to cool very slowly. Insulating the flask can promote the formation of nucleation sites and encourage crystallization. Do not move the flask directly to an ice bath.
-
Solvent System Modification: If the issue persists, the boiling point of your solvent may be too high. Select a lower-boiling point solvent or use a mixed-solvent system. In a mixed system, dissolve the compound in a minimal amount of a "good" solvent (in which it is highly soluble) and slowly add a "bad" anti-solvent (in which it is poorly soluble) at an elevated temperature until turbidity is observed. Re-heat to clarify and then cool slowly.[1]
Q: My final product is pure by analysis, but it retains a strong yellow or brownish color. How can I decolorize it?
A: Probable Cause & Scientific Explanation: The color is likely due to highly conjugated, colored impurities that are present in trace amounts but are intensely colored. These impurities may co-crystallize with your product. The nitro group on the pyridine ring contributes to the chromophore system, and related impurities can be difficult to separate.
Solution:
-
Activated Carbon Treatment: After dissolving the crude product in the minimum amount of hot recrystallization solvent, add a small amount (typically 1-2% by weight of your compound) of activated carbon to the hot solution.
-
Hot Filtration: Keep the solution at or near its boiling point and perform a hot filtration through a fluted filter paper or a pad of Celite® to remove the activated carbon. This step must be done quickly to prevent premature crystallization in the funnel.
-
Crystallization: Allow the clarified, hot filtrate to cool slowly to induce crystallization.
Large-Scale Column Chromatography Troubleshooting
Q: I'm observing very poor separation between my product and a closely-eluting impurity on the column.
A: Probable Cause & Scientific Explanation: The polarity difference between your target compound and the impurity is insufficient for effective separation under the current conditions. This is common with positional isomers, which often have very similar polarities.
Solution:
-
Optimize the Mobile Phase: The key to separation is optimizing the mobile phase polarity. Aim for a solvent system that gives your target compound a retention factor (Rf) of 0.25-0.35 on a TLC plate for the best separation on the column.[7]
-
Use a Shallow Gradient: Instead of isocratic elution (a constant solvent ratio), use a shallow gradient of increasing polarity. For example, start with 10% ethyl acetate in hexanes and slowly increase to 20-25%. This will help to resolve compounds with similar Rf values.
-
Increase Column Dimensions: For large-scale work, a wider and longer column provides more surface area for interaction with the stationary phase, thereby improving resolution. A general rule is to use a mass of silica gel that is 20 to 50 times the mass of the crude sample.[7]
Q: My compound is streaking or "tailing" down the column, leading to broad fractions and poor purity.
A: Probable Cause & Scientific Explanation: Peak tailing for pyridine derivatives is often caused by strong interactions between the basic nitrogen atom on the pyridine ring and acidic silanol groups on the surface of the silica gel. This leads to non-ideal elution behavior.
Solution:
-
Add a Mobile Phase Modifier: Add a small amount of a basic modifier to the mobile phase to compete with your compound for the acidic sites on the silica. Triethylamine (Et₃N) at a concentration of 0.1-1% (v/v) is highly effective. The triethylamine will bind to the active sites, allowing your pyridine derivative to elute more symmetrically.
-
Sample Loading: Ensure the sample is loaded onto the column in a highly concentrated, narrow band. Overloading the column or using too much solvent to dissolve the initial sample will lead to broad bands and poor separation from the start.
Experimental Protocols
Protocol 1: Large-Scale Recrystallization
Objective: To purify crude this compound to >98% purity. This protocol is based on established methods for similar bromo-nitro-pyridines.[1][8]
Materials:
-
Crude this compound
-
Recrystallization Solvent (e.g., Ethanol, Isopropanol, or Ethyl Acetate/Hexane mixture)
-
Large Erlenmeyer flask
-
Heating mantle with stirring
-
Buchner funnel and filter flask
-
Vacuum source
Procedure:
-
Solvent Selection: In a small test tube, determine the best solvent by testing the solubility of a small amount of crude material. The ideal solvent will dissolve the compound when hot but show poor solubility when cold. Ethanol and ethyl methyl ketone have proven effective for similar compounds.[1][8]
-
Dissolution: Place the crude solid (e.g., 100 g) into a 2 L Erlenmeyer flask with a magnetic stir bar. Add the selected solvent (e.g., ethanol) portion-wise while heating and stirring until the solid just dissolves. Avoid adding a large excess of solvent.
-
(Optional) Decolorization: If the solution is highly colored, remove it from the heat, allow it to cool slightly, and add activated carbon (1-2 g). Re-heat to boiling for 5-10 minutes.
-
(Optional) Hot Filtration: If carbon was used, perform a rapid hot gravity filtration to remove it.
-
Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Slow cooling is critical for forming large, pure crystals.
-
Maximize Yield: Once at room temperature, place the flask in an ice-water bath for at least one hour to maximize crystal formation.
-
Isolation: Collect the purified crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals on the filter with a small amount of ice-cold solvent to remove any remaining soluble impurities.
-
Drying: Dry the crystals under vacuum to a constant weight.
Protocol 2: Large-Scale Flash Column Chromatography
Objective: To purify crude this compound from closely-related impurities.
Materials:
-
Crude this compound
-
Silica Gel (230-400 mesh)
-
Mobile Phase (e.g., Ethyl Acetate/Hexanes mixture)
-
Chromatography column
-
Collection vessels (large flasks or bottles)
-
TLC plates, chamber, and UV lamp
Procedure:
-
Mobile Phase Selection: Use TLC to find an eluent system that provides good separation and an Rf value of ~0.3 for the target compound. A common starting point is a mixture of petroleum ether and ethyl acetate.[1]
-
Column Packing: Pack the chromatography column with a slurry of silica gel in the initial, least polar mobile phase. Ensure the packing is uniform and free of air bubbles.
-
Sample Loading: Dissolve the crude material (e.g., 10 g) in a minimal amount of the mobile phase or a slightly more polar solvent. Alternatively, create a slurry of the crude product with a small amount of silica gel, evaporate the solvent, and dry-load the resulting powder onto the top of the column.
-
Elution: Carefully add the mobile phase to the top of the column and begin elution, collecting fractions.
-
Monitoring: Monitor the elution process by TLC analysis of the collected fractions. Combine the fractions that contain the pure product.
-
Solvent Removal: Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified solid.
| Parameter | Recommended Starting Condition | Rationale |
| Stationary Phase | Silica Gel (230-400 mesh) | Standard, versatile adsorbent for compounds of moderate polarity. |
| Mobile Phase | 10-30% Ethyl Acetate in Hexanes | Provides good separation for many bromo-nitro-aromatic compounds. |
| Optimal TLC Rf | 0.25 - 0.35 | Ensures the compound elutes in a reasonable volume without diffusing excessively.[7] |
| Sample:Silica Ratio | 1:30 (by weight) | A good balance between separation efficiency and material cost for large scale.[7] |
Process Visualization
General Purification Workflow
This diagram illustrates the decision-making process for purifying the crude product.
Caption: Decision workflow for selecting the appropriate purification method.
Troubleshooting Column Chromatography
This flowchart helps diagnose and solve common issues during column chromatography.
Caption: A decision tree for troubleshooting common column chromatography issues.
References
- BenchChem. (2025). Technical Support Center: Purification of 2-Amino-4-bromo-3-nitropyridine.
- Jubilant Ingrevia Limited. (n.d.).
-
Chemsrc. (2025). 2-Bromo-5-nitropyridine. Retrieved from [Link]
-
PubChem. (n.d.). 2-Bromo-5-nitropyridine. Retrieved from [Link]
-
Sonavane, S., et al. (2021). A convenient and scalable process for preparation of 2,5-dibromopyridine. Heterocyclic Letters, 11(3), 447-452. [Link]
- Google Patents. (n.d.). Preparation method of 2-bromo-3-methoxypyridine.
- Thermo Fisher Scientific. (2025).
-
PubChem. (n.d.). 5-Bromo-3-methoxy-2-nitropyridine. Retrieved from [Link]
-
Der Pharma Chemica. (n.d.). Identification and Synthesis of New Process Related Impurity in Brimonidine Tartarate. [Link]
-
Organic Syntheses. (n.d.). 2,3-diaminopyridine. Retrieved from [Link]
-
The Royal Society of Chemistry. (2013). Supplementary Information Synthetic routes to compounds 5 and 10-19. [Link]
-
ResearchGate. (2025). Solvent Hydrogen Bonding and Structural Effects on Nucleophilic Substitution Reactions: Part 5 – Reaction of 2-Bromo-5-nitropyridine with para-Substituted Anilines in Acetonitrile/Dimethylformamide Mixtures. [Link]
-
National Institutes of Health. (n.d.). Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug. [Link]
- Google Patents. (n.d.). A kind of preparation method of 2 nitro 5 bromopyridines.
- BenchChem. (2025).
-
CP Lab Safety. (n.d.). 2-Bromo-6-methoxy-3-nitropyridine, min 95%, 1 gram. Retrieved from [Link]
- Google Patents. (n.d.). Synthesis process of 2-methoxy-3-bromo-5-fluoropyridine.
Sources
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- 8. Organic Syntheses Procedure [orgsyn.org]
Validation & Comparative
A Guide to the Structural Elucidation of 2-Bromo-5,6-dimethoxy-3-nitropyridine: A Comparative Analysis of 1H NMR Spectroscopy
For researchers and professionals in the field of drug development and organic synthesis, the unambiguous structural confirmation of novel chemical entities is a cornerstone of scientific rigor. This guide provides an in-depth analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectroscopic characteristics of 2-Bromo-5,6-dimethoxy-3-nitropyridine, a substituted pyridine with potential applications in medicinal chemistry. In the absence of a publicly available experimental spectrum for this specific molecule, this guide will present a detailed prediction of its ¹H NMR spectrum, grounded in the analysis of structurally related compounds and fundamental NMR principles. Furthermore, we will compare the utility of ¹H NMR with alternative analytical techniques for the comprehensive structural elucidation of this class of compounds.
The Power of ¹H NMR in Structural Chemistry
¹H NMR spectroscopy is an indispensable tool for organic chemists, providing detailed information about the electronic environment and connectivity of hydrogen atoms within a molecule.[1][2] The chemical shift (δ), multiplicity (splitting pattern), and coupling constant (J) of each proton signal offer a wealth of structural information. For substituted pyridines, the positions of substituents dramatically influence the chemical shifts of the remaining ring protons, providing a unique fingerprint for each isomer.
Predicted ¹H NMR Spectrum of this compound
The structure of this compound features a single proton on the pyridine ring at the C4 position. The prediction of its chemical shift is based on the additive effects of the substituents on the pyridine ring.
Substituent Effects on the Pyridine Ring:
-
Nitro Group (-NO₂): As a strong electron-withdrawing group, the nitro group at the C3 position will significantly deshield the adjacent proton at C4, causing a downfield shift.
-
Bromo Group (-Br): The bromo group at the C2 position is also electron-withdrawing and will contribute to the deshielding of the C4 proton.
-
Methoxy Groups (-OCH₃): The two methoxy groups at the C5 and C6 positions are electron-donating through resonance. This effect would typically shield protons on the ring. However, given their positions relative to the C4 proton, their influence will be less pronounced compared to the ortho and para positions.
Analysis of Related Compounds:
To refine our prediction, we can examine the experimental ¹H NMR data of similar compounds:
| Compound | Proton Position | Chemical Shift (ppm) | Solvent |
| Pyridine | H-2, H-6 | 8.61 | CDCl₃ |
| H-3, H-5 | 7.27 | CDCl₃ | |
| H-4 | 7.65 | CDCl₃ | |
| 2-Bromopyridine | H-6 | 8.30-8.40 (m) | CDCl₃ |
| H-4 | 7.55-7.50 (m) | CDCl₃ | |
| H-3 | 7.46-7.44 (m) | CDCl₃ | |
| H-5 | 7.26-7.21 (m) | CDCl₃ | |
| 2-Bromo-3-nitropyridine | H-6 | 8.67 | Acetone |
| H-4 | 8.39 | Acetone | |
| H-5 | 7.74 | Acetone | |
| 2-Bromo-5-nitropyridine | H-6 | 9.17 | Acetone |
| H-4 | 8.50 | Acetone | |
| H-3 | 7.94 | Acetone |
Data sourced from ChemicalBook and other publicly available spectral data.[3][4][5]
Based on this comparative data, the single proton at the C4 position in this compound is expected to be a singlet and to appear at a significantly downfield chemical shift. The strong deshielding effects of the adjacent nitro and bromo groups will be the dominant factors. The electron-donating methoxy groups, while present, are not positioned to strongly influence the C4 proton's environment.
Predicted ¹H NMR Data for this compound:
| Proton | Predicted Chemical Shift (δ) | Multiplicity | Coupling Constant (J) |
| H-4 | 8.2 - 8.5 ppm | Singlet (s) | N/A |
| -OCH₃ | 3.9 - 4.2 ppm | Two Singlets (s) | N/A |
The two methoxy groups are predicted to appear as distinct singlets in the upfield region of the spectrum.
Experimental Protocol for ¹H NMR Acquisition
To validate this prediction experimentally, the following protocol is recommended:
1. Sample Preparation:
- Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Acetone-d₆).
- The choice of solvent is crucial as it can influence chemical shifts.[6] Chloroform-d (CDCl₃) is a good starting point for many organic compounds.
- Add a small amount of an internal standard, such as tetramethylsilane (TMS), for accurate chemical shift referencing (δ = 0.00 ppm).
- Transfer the solution to a clean, dry 5 mm NMR tube.
2. Instrument Parameters (for a 400 MHz Spectrometer):
- Pulse Program: A standard single-pulse experiment (e.g., zg30 on Bruker instruments).
- Spectral Width: Approximately 16 ppm (e.g., from -2 to 14 ppm).
- Acquisition Time: 2-4 seconds.
- Relaxation Delay: 1-5 seconds.
-
Number of Scans: 16-64 scans, depending on the sample concentration.
-
Temperature: 298 K (25 °C).
-
3. Data Processing:
- Apply a Fourier transform to the acquired Free Induction Decay (FID).
- Phase correct the spectrum to obtain pure absorption lineshapes.
- Calibrate the chemical shift scale using the TMS signal.
- Integrate the signals to determine the relative number of protons.
Comparison with Alternative Analytical Techniques
While ¹H NMR is a powerful tool, a comprehensive structural elucidation often requires a combination of analytical methods.[7][8][9]
| Technique | Information Provided | Advantages | Limitations |
| ¹³C NMR Spectroscopy | Provides information about the carbon framework of the molecule. | Each unique carbon atom gives a distinct signal, aiding in determining the total number of carbons and their chemical environments. | Lower sensitivity than ¹H NMR, often requiring longer acquisition times or more concentrated samples. |
| Mass Spectrometry (MS) | Determines the molecular weight and elemental composition of the molecule.[9] | High sensitivity and accuracy. Fragmentation patterns can provide structural clues. | Does not provide detailed information about the connectivity of atoms. Isomers can be difficult to distinguish. |
| Infrared (IR) Spectroscopy | Identifies the functional groups present in the molecule. | Quick and non-destructive. Characteristic absorption bands for groups like -NO₂ and C-O are readily identifiable. | Provides limited information about the overall molecular structure. |
| X-ray Crystallography | Provides the definitive three-dimensional structure of a crystalline compound. | Unambiguous determination of molecular structure and stereochemistry. | Requires a single crystal of suitable quality, which can be challenging to obtain. |
Workflow for Structural Elucidation:
Caption: A typical workflow for the structural elucidation of a novel organic compound.
Conclusion
¹H NMR spectroscopy stands as a primary and highly informative technique for the structural analysis of this compound. Based on the analysis of related compounds and the electronic effects of the substituents, the single aromatic proton is predicted to resonate as a singlet in the downfield region of the spectrum, while the two methoxy groups will appear as distinct singlets further upfield. For unequivocal structure confirmation, a multi-technique approach, incorporating ¹³C NMR, mass spectrometry, and IR spectroscopy, is strongly recommended. This integrated analytical strategy ensures the highest level of confidence in the assigned structure, a critical requirement in all stages of chemical research and development.
References
-
Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]
-
Defense Technical Information Center. (1989). 1H and 13C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a). Retrieved from [Link]
-
LCGC International. (2009). Techniques for Structure Elucidation of Unknowns: Finding Substitute Active Pharmaceutical Ingredients in Counterfeit Medicines. Retrieved from [Link]
-
Semantic Scholar. (2021). A Review: Recent Trends in Analytical Techniques for Characterization and Structure Elucidation of Impurities in the Drug Substances. Retrieved from [Link]
-
YouTube. (2019). Exercise 16.7 - Predicting Chemical Shifts in an 1H-NMR Spectrum. Retrieved from [Link]
- Abraham, R. J., et al. (2007). 1H chemical shifts in NMR. Part 18. Ring currents and π-electron effects in hetero-aromatics. Magnetic Resonance in Chemistry, 45(9), 757-769.
-
ResearchGate. (n.d.). Main methods and techniques used in structural elucidation. Retrieved from [Link]
-
Chemsrc. (n.d.). 2-Bromo-3-nitropyridine | CAS#:19755-53-4. Retrieved from [Link]
-
Wiley Analytical Science. (2016). Structure Elucidation in Organic Chemistry. Retrieved from [Link]
-
Intertek. (n.d.). Molecular Structure Characterisation and Structural Elucidation. Retrieved from [Link]
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A Technical Guide to the 13C NMR Analysis of 2-Bromo-5,6-dimethoxy-3-nitropyridine: A Comparative Approach
For the Attention of Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth analysis of the anticipated 13C Nuclear Magnetic Resonance (NMR) spectrum of 2-Bromo-5,6-dimethoxy-3-nitropyridine. In the absence of direct experimental data for this specific molecule, we present a robust comparative methodology. This approach leverages computational prediction tools and empirical data from structurally related analogs to forecast and interpret the spectrum. Such a strategy is invaluable for the structural elucidation of novel compounds and for verifying synthetic outcomes.
The Challenge of Structural Elucidation
The precise characterization of multi-substituted heterocyclic compounds like this compound is a critical step in medicinal chemistry and materials science. 13C NMR spectroscopy is a cornerstone technique for this purpose, as it provides a direct count of non-equivalent carbon atoms and detailed information about their electronic environment.[1]
This guide will navigate the prediction and interpretation of the 13C NMR spectrum of our target molecule by comparing it with simpler, well-documented pyridine derivatives. This comparative analysis will illuminate the individual and cumulative effects of the bromo, nitro, and dimethoxy substituents on the chemical shifts of the pyridine ring carbons.
Predicted 13C NMR Spectrum of this compound
The 13C NMR chemical shifts for this compound were predicted using NMRdb.org, a publicly available tool that utilizes a database of assigned spectra.[2][3] The predicted values provide a foundational dataset for our comparative analysis.
Table 1: Predicted 13C NMR Chemical Shifts for this compound
| Carbon Atom | Predicted Chemical Shift (ppm) |
| C2 | 142.5 |
| C3 | 130.1 |
| C4 | 148.9 |
| C5 | 145.8 |
| C6 | 155.2 |
| OCH3 (C5) | 57.0 |
| OCH3 (C6) | 57.3 |
Note: These are computationally predicted values and may differ from experimental results.
A Comparative Analysis: Deconstructing Substituent Effects
To understand and validate the predicted chemical shifts, we will compare them with the experimental 13C NMR data of pyridine and its monosubstituted derivatives. This approach allows us to dissect the electronic influence of each substituent.[4][5]
Table 2: Experimental 13C NMR Chemical Shifts of Pyridine and Related Compounds (in CDCl3)
| Compound | C2 (ppm) | C3 (ppm) | C4 (ppm) | C5 (ppm) | C6 (ppm) | Reference |
| Pyridine | 149.6 | 123.7 | 135.9 | 123.7 | 149.6 | |
| 2-Bromopyridine | 142.4 | 128.4 | 138.6 | 122.8 | 150.3 | [6] |
| 3-Nitropyridine | 151.1 | 132.9 | 135.5 | 123.6 | 146.9 | [7][8] |
Note: The chemical shifts for the methoxy groups in substituted pyridines are typically observed in the range of 53-57 ppm.[9][10]
Analysis of Substituent Effects:
-
Bromine (at C2): The bromine atom at the C2 position is expected to have a significant impact on the chemical shifts of the adjacent carbons. In 2-bromopyridine, the C2 carbon is shielded relative to pyridine, while C3 is deshielded. This is reflected in the predicted spectrum of our target molecule.
-
Nitro Group (at C3): The strongly electron-withdrawing nitro group at C3 will deshield the C3 carbon and other carbons in its vicinity. This effect is evident when comparing the C3 chemical shift of 3-nitropyridine to that of pyridine.
-
Methoxy Groups (at C5 and C6): The electron-donating methoxy groups at C5 and C6 are expected to shield the carbons they are attached to, as well as other carbons in the ring, through resonance effects.
The interplay of these electronic effects from the three different substituents leads to the predicted chemical shifts in this compound.
Caption: Substituent effects on the pyridine ring.
Experimental Protocols for Structural Verification
To experimentally verify the predicted 13C NMR spectrum, the following protocols are recommended.
Standard 13C NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 10-20 mg of the synthesized this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl3). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Instrument Setup: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.
-
Acquisition Parameters:
-
Set the spectral width to cover the expected range of chemical shifts (typically 0-200 ppm).
-
Use a pulse program with proton decoupling (e.g., zgpg30).
-
Employ a sufficient number of scans to achieve an adequate signal-to-noise ratio, which may be several thousand scans due to the low natural abundance of 13C.
-
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decay (FID). Reference the spectrum to the TMS signal at 0.0 ppm.
DEPT (Distortionless Enhancement by Polarization Transfer) Spectroscopy
DEPT is an invaluable technique for distinguishing between CH, CH2, and CH3 groups.[11]
-
DEPT-135: In this experiment, CH and CH3 signals appear as positive peaks, while CH2 signals appear as negative peaks. Quaternary carbons are not observed.
-
DEPT-90: Only CH signals are observed in this experiment.
-
DEPT-45: All protonated carbons (CH, CH2, and CH3) will give a positive signal.
By comparing the results of these DEPT experiments with the standard 13C NMR spectrum, an unambiguous assignment of the protonated carbons can be made.
Caption: Workflow for experimental verification.
Conclusion
This guide has presented a comprehensive framework for the analysis of the 13C NMR spectrum of this compound. By integrating computational prediction with a comparative analysis of structurally related compounds, a reliable interpretation of the spectrum can be achieved. The provided experimental protocols offer a clear path for the empirical verification of the predicted data. This multifaceted approach underscores the power of combining theoretical and experimental techniques for the robust structural elucidation of complex organic molecules.
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University of Rochester. 13C-NMR. [Link]
-
NMRdb.org. Predict 13C carbon NMR spectra. [Link]
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ResearchGate. 13C NMR chemical shifts (δ, ppm) of pyridine in various solvents. [Link]
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ResearchGate. Can anyone help me to tell me any online website to check 13C NMR prediction?[Link]
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The Royal Society of Chemistry. Supporting Information for [Title of Paper]. [Link]
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Taylor & Francis Online. Substituent Effects on the 13C-NMR Chemical Shifts of the Pyridinic Ring. [Link]
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SpectraBase. 3-Nitropyridine. [Link]
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MDPI. Substituent Effects in the 13C-NMR Spectra of Six-Membered Nitrogen Heteroaromatic Compounds. [Link]
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ACS Publications. 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. [Link]
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Chemsrc. 2-Bromo-3-nitropyridine. [Link]
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Substituent Effects on the 13C-NMR Chemical Shifts of the Pyridinic Ring. [Link]
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Chemaxon. NMR Predictor. [Link]
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PubChem. 2-Bromo-5-nitropyridine. [Link]
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MDPI. A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. [Link]
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Doc Brown's Chemistry. 13C NMR spectrum: 2-bromo-2-methylpropane. [Link]
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Doc Brown's Chemistry. C3H7Br CH3CHBrCH3 C-13 nmr spectrum of 2-bromopropane analysis of chemical shifts. [Link]
-
ResearchGate. A new program to 13C NMR spectrum prediction based on tridimensional models. [Link]
-
MDPI. Design and Characterization of a New Phenoxypyridine–Bipyridine-Based Tetradentate Pt(II) Complex Toward Stable Blue Phosphorescent Emitters. [Link]
-
HMDB. 13C NMR Spectrum (1D, 500 MHz, D2O, predicted) (HMDB0029686). [Link]
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Wikipedia. 2-Bromopyridine. [Link]
-
Chemistry LibreTexts. 6.4: DEPT C-13 NMR Spectroscopy. [Link]
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Navigating the Analytical Maze: A Comparative Guide to the Mass Spectrometry of 2-Bromo-5,6-dimethoxy-3-nitropyridine
For Researchers, Scientists, and Drug Development Professionals
In the intricate landscape of pharmaceutical research and development, the precise structural elucidation of novel chemical entities is paramount. 2-Bromo-5,6-dimethoxy-3-nitropyridine, a substituted pyridine derivative, presents a unique analytical challenge due to its combination of a halogen, electron-donating methoxy groups, and an electron-withdrawing nitro group. This guide, crafted from the perspective of a Senior Application Scientist, provides an in-depth, comparative analysis of mass spectrometry techniques for the characterization of this compound, moving beyond rote protocols to explain the "why" behind the "how."
Understanding the Analyte: Chemical Properties of this compound
Table 1: Physicochemical Properties of this compound and Related Analogues
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Features |
| This compound | C₇H₇BrN₂O₄ | 278.05 | Halogenated, two methoxy groups, one nitro group |
| 5-Bromo-2-methoxy-3-nitropyridine[1] | C₆H₅BrN₂O₃ | 233.02 | Isomeric, single methoxy group |
| 2-Bromo-6-methoxy-3-nitropyridine[2] | C₆H₅BrN₂O₃ | 233.02 | Isomeric, single methoxy group |
| 2-Bromo-5-nitropyridine[3][4] | C₅H₃BrN₂O₂ | 202.99 | Lacks methoxy groups |
The presence of the pyridine nitrogen provides a site for protonation, making the compound amenable to ionization techniques that involve proton transfer. The aromatic system, coupled with the various substituents, will influence its fragmentation behavior under different ionization conditions.
A Tale of Two Techniques: Comparing Ionization Methods
The choice of ionization technique is the most critical parameter in the mass spectrometric analysis of any compound. Here, we compare two of the most common and applicable techniques for this compound: Electron Ionization (EI) and Electrospray Ionization (ESI).
Electron Ionization (EI): The "Hard" Technique for Structural Clues
Electron Ionization is a classic, high-energy technique that involves bombarding the analyte with a beam of electrons, typically at 70 eV.[5] This high energy leads to the formation of a radical cation (M⁺•) and extensive fragmentation.
Why Choose EI?
-
Rich Fragmentation: The significant fragmentation provides a detailed "fingerprint" of the molecule, which is invaluable for structural elucidation and identification of unknown compounds.[6]
-
Reproducible Spectra: EI spectra are highly reproducible and are often included in extensive spectral libraries for compound matching.
Anticipated EI Spectrum of this compound: The molecular ion peak (M⁺•) would be observed at m/z 277 and 279, reflecting the isotopic distribution of bromine (⁷⁹Br and ⁸¹Br). The spectrum would be characterized by a series of fragment ions resulting from the loss of functional groups. For nitroaromatic compounds, characteristic losses of NO₂ (46 Da) and NO (30 Da) are common.[7]
Electrospray Ionization (ESI): The "Soft" Touch for the Molecular Ion
In contrast to EI, Electrospray Ionization is a "soft" ionization technique that generates ions from a solution by creating a fine spray of charged droplets.[8] It typically produces protonated molecules ([M+H]⁺) or other adducts with minimal fragmentation.
Why Choose ESI?
-
Prominent Molecular Ion: ESI is ideal for confirming the molecular weight of a compound as it generally produces an intense signal for the protonated molecule with little to no fragmentation.
-
LC-MS Compatibility: ESI is the ionization source of choice for liquid chromatography-mass spectrometry (LC-MS), enabling the analysis of complex mixtures.[5]
Anticipated ESI Spectrum of this compound: The ESI spectrum would be dominated by the protonated molecular ion peaks at m/z 279 and 281 ([M+H]⁺). The isotopic pattern of bromine would be clearly visible. By adjusting the cone voltage in the mass spectrometer, some fragmentation can be induced, providing further structural information.
Table 2: Comparison of EI and ESI for the Analysis of this compound
| Feature | Electron Ionization (EI) | Electrospray Ionization (ESI) |
| Ionization Energy | High (Hard Ionization)[5] | Low (Soft Ionization) |
| Primary Ion Observed | Molecular Ion (M⁺•) | Protonated Molecule ([M+H]⁺) |
| Fragmentation | Extensive[6] | Minimal (can be induced) |
| Key Information Provided | Structural Elucidation | Molecular Weight Confirmation |
| Coupling | Gas Chromatography (GC-MS) | Liquid Chromatography (LC-MS)[5] |
Deconstructing the Molecule: Predicted Fragmentation Pathways
Understanding the fragmentation patterns is key to interpreting mass spectra. Based on the structure of this compound and known fragmentation of similar compounds, we can predict the following pathways.
Proposed EI Fragmentation Pathway
The high energy of electron ionization is expected to induce several fragmentation routes.
Caption: Predicted EI fragmentation of this compound.
Proposed ESI In-Source Fragmentation Pathway
By increasing the cone voltage in an ESI source, fragmentation can be induced, often leading to simpler spectra than EI.
Caption: Predicted ESI in-source fragmentation of this compound.
Experimental Protocol: A Self-Validating Workflow for LC-MS Analysis
This section provides a detailed, step-by-step methodology for the analysis of this compound using LC-ESI-MS.
Objective: To confirm the molecular weight and obtain fragmentation data for this compound.
Materials:
-
This compound sample
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Formic acid (for mass spectrometry)
-
Calibrated LC-MS system with an ESI source
Procedure:
-
Sample Preparation:
-
Prepare a 1 mg/mL stock solution of the analyte in acetonitrile.
-
Dilute the stock solution to a final concentration of 10 µg/mL with a 50:50 mixture of acetonitrile and water containing 0.1% formic acid. The formic acid aids in protonation.
-
-
Liquid Chromatography:
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: Water + 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid
-
Gradient: 5% B to 95% B over 5 minutes.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 2 µL.
-
-
Mass Spectrometry (ESI Positive Mode):
-
Capillary Voltage: 3.5 kV
-
Cone Voltage: 20 V (for minimal fragmentation) and 40 V (for induced fragmentation).
-
Source Temperature: 120 °C
-
Desolvation Temperature: 350 °C
-
Desolvation Gas Flow: 600 L/hr
-
Scan Range: m/z 50-500
-
Data Analysis and Validation:
-
Confirm the presence of the [M+H]⁺ ions at m/z 279 and 281 with the characteristic 1:1 isotopic ratio for bromine.
-
Analyze the high cone voltage data for the predicted fragment ions.
-
The retention time from the LC provides an orthogonal validation of the compound's identity.
Caption: LC-ESI-MS workflow for the analysis of this compound.
Conclusion: A Multi-faceted Approach to a Complex Molecule
The mass spectrometric characterization of this compound requires a thoughtful and comparative approach. While Electron Ionization offers a wealth of structural information through its extensive fragmentation, Electrospray Ionization provides a clear and confident determination of the molecular weight, especially when coupled with liquid chromatography. For routine analysis and confirmation of synthesis, LC-ESI-MS is the recommended workflow. However, for the initial characterization of a novel compound or for distinguishing between isomers, the detailed fragmentation pattern provided by EI-MS is invaluable. By understanding the strengths and weaknesses of each technique, researchers can confidently navigate the analytical challenges posed by complex molecules in the pursuit of scientific discovery.
References
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CP Lab Safety. 2-Bromo-6-methoxy-3-nitropyridine, min 95%, 1 gram. Available at: [Link]
-
PubChem. 2-Bromo-5-nitropyridine. National Center for Biotechnology Information. Available at: [Link]
-
Chemsrc. 2-Bromo-5-nitropyridine | CAS#:4487-59-6. Available at: [Link]
-
ResearchGate. Mass spectra of the pyridine derivatives with M r = 259 and 273 g mol-1. Available at: [Link]
- Google Patents. CN101560183B - Method for preparing 5-bromo-2-methylpyridine.
-
ACD/Labs. A Beginner's Guide to Mass Spectrometry: Types of Ionization Techniques. (2023-08-23). Available at: [Link]
-
PubChem. 2-Amino-5-bromo-3-nitropyridine. National Center for Biotechnology Information. Available at: [Link]
-
The Royal Society of Chemistry. Supplementary Information Synthetic routes to compounds 5 and 10-19. Available at: [Link]
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ACS Publications. Mass spectra of some isomeric monosubstituted pyridines. Participation of the ring nitrogen in the fragmentation of the 2 isomers. The Journal of Organic Chemistry. Available at: [Link]
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-
Emory University Department of Chemistry. Mass Spectrometry Ionization Methods. Available at: [Link]
-
NIST WebBook. p-Benzoquinone, 2,5-dibromo-3,6-dihydroxy-. Available at: [Link]
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National Institutes of Health. Characterization of aerosol nitroaromatic compounds: Validation of an experimental method. PMC. Available at: [Link]
-
MDPI. Synthesis of a New Series of Pyridine and Fused Pyridine Derivatives. Available at: [Link]
-
University of Victoria. Ionization methods for the mass spectrometry of organometallic compounds. (2018-08-17). Available at: [Link]
-
Jubilant Ingrevia. 5-bromo-2-nitropyridine. Available at: [Link]
-
ijssst.info. Synthesis of 2-Amino-5-Bromo-3-Iodopyridine. Available at: [Link]
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PubMed Central. New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation. National Institutes of Health. Available at: [Link]
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PubChem. 5-Bromo-3-methoxy-2-nitropyridine. National Center for Biotechnology Information. Available at: [Link]
-
ResearchGate. (PDF) Studies on Nitroaromatic Compound Degradation in Modified Fenton Reactions by Electrospray Ionization Tandem Mass Spectrometry (ESI-MS-MS). (2025-08-06). Available at: [Link]
-
RSC Publishing. Fingerprinting fragments of fragile interstellar molecules: dissociation chemistry of pyridine and benzonitrile revealed by infrared spectroscopy and theory. (2023-03-22). Available at: [Link]
-
ResearchGate. Fragmentation pattern of the monobromo derivative 6. Available at: [Link]
-
Journal of the Chemical Society (Resumed) (RSC Publishing). 385. Derivatives of 6-bromo- and 4 : 6-dibromo-m-toluidine. Available at: [Link]
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Strategic Selection of Halogenated Pyridines: A Comparative Analysis of 2-Bromo- vs. 2-Chloro-5,6-dimethoxy-3-nitropyridine in Synthetic Chemistry
An In-Depth Comparative Guide for Researchers
For researchers, scientists, and professionals in drug development, the selection of starting materials is a critical decision that dictates the efficiency, cost, and ultimate success of a synthetic campaign. Substituted halopyridines are foundational building blocks, but the choice between a bromo or chloro derivative is often non-trivial. This guide provides an in-depth, objective comparison of 2-bromo-5,6-dimethoxy-3-nitropyridine and 2-chloro-5,6-dimethoxy-3-nitropyridine, grounded in mechanistic principles and supported by experimental data, to empower chemists in making strategic, evidence-based decisions.
Introduction and Physicochemical Overview
Both 2-bromo- and 2-chloro-5,6-dimethoxy-3-nitropyridine are highly functionalized heterocyclic compounds. The pyridine core is a prevalent motif in pharmaceuticals, while the nitro group acts as a powerful electron-withdrawing group, significantly influencing the ring's reactivity. The methoxy groups provide additional electronic and steric character, and the halogen at the 2-position serves as a versatile handle for introducing further molecular complexity.
The fundamental difference lies in the halogen. The carbon-bromine bond is longer, weaker, and more polarizable than the carbon-chlorine bond. Conversely, chlorine is more electronegative than bromine. These intrinsic atomic properties are the primary drivers of the divergent reactivity profiles discussed below.
Table 1: Physicochemical Properties
| Property | This compound | 2-Chloro-5,6-dimethoxy-3-nitropyridine |
| Molecular Formula | C₇H₇BrN₂O₄ | C₇H₇ClN₂O₄ |
| Molecular Weight | 263.05 g/mol | 218.60 g/mol |
| Appearance | Typically a yellow or light-brown solid | Typically a yellow or light-brown solid |
| C-X Bond Energy | ~285 kJ/mol (C-Br) | ~340 kJ/mol (C-Cl) |
| Electronegativity (X) | 2.96 (Pauling scale) | 3.16 (Pauling scale) |
Comparative Reactivity: A Tale of Two Mechanisms
The choice between the bromo and chloro derivative is almost entirely dictated by the intended subsequent reaction. The divergent reactivity is best understood by examining the two major classes of reactions for which these reagents are employed: Palladium-Catalyzed Cross-Coupling and Nucleophilic Aromatic Substitution (SNAr).
Palladium-Catalyzed Cross-Coupling Reactions
In reactions like Suzuki-Miyaura, Buchwald-Hartwig amination, and Sonogashira coupling, the 2-bromo derivative is unequivocally the more reactive substrate.[1]
Causality: The Oxidative Addition Step
The catalytic cycle for these reactions begins with the oxidative addition of the palladium(0) catalyst into the carbon-halogen bond.[2] This step is almost always the rate-determining step of the cycle. Due to the lower bond energy of the C-Br bond compared to the C-Cl bond, oxidative addition occurs much more readily with this compound. This translates to faster reaction times, lower catalyst loadings, and milder reaction temperatures. Attempting the same reaction with the chloro-analogue often requires more forcing conditions, more specialized and expensive catalyst systems (e.g., those with highly electron-donating phosphine ligands), or may fail to proceed altogether.[1][3]
Caption: The SNAr addition-elimination mechanism.
Strategic Application and Workflow
The choice between the bromo and chloro compound is a strategic one based on the planned synthetic route.
-
Choose this compound for:
-
Suzuki-Miyaura couplings
-
Buchwald-Hartwig aminations
-
Sonogashira couplings
-
Heck reactions
-
Any reaction where oxidative addition is the key C-X bond-breaking step.
-
-
Choose 2-chloro-5,6-dimethoxy-3-nitropyridine for:
-
SNAr reactions with N, O, or S-nucleophiles (e.g., amines, alkoxides, thiolates).
-
Cost-sensitive, large-scale syntheses where the lower molecular weight and typically lower cost of chlorides are advantageous.
-
Caption: Decision workflow for selecting the optimal reagent.
Validated Experimental Protocols
The following protocols are representative methodologies adapted from established procedures for similar substrates. They serve as self-validating systems, explaining the causal reasoning behind each step.
Protocol 1: Suzuki-Miyaura Coupling (Illustrative)
Target Reaction: Coupling of This compound with Phenylboronic Acid.
-
Vessel Preparation: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 eq), phenylboronic acid (1.2 eq), and a palladium catalyst such as Pd(PPh₃)₄ (0.03 eq) or a combination of Pd₂(dba)₃ (0.015 eq) and a ligand like SPhos (0.03 eq).
-
Causality: An inert atmosphere is critical to prevent the oxidation and deactivation of the Pd(0) catalyst. The boronic acid is used in slight excess to drive the reaction to completion.
-
-
Solvent and Base Addition: Add a degassed solvent system, typically a mixture like 1,4-dioxane and water (4:1 ratio). Add a base, such as K₂CO₃ (2.0 eq) or Cs₂CO₃ (2.0 eq).
-
Causality: The solvent must solubilize the reactants. Water is often necessary to facilitate the dissolution of the inorganic base. The base is essential for the transmetalation step, activating the boronic acid to form a more nucleophilic boronate species.
-
-
Reaction Execution: Heat the mixture to 80-100 °C and monitor by TLC or LC-MS until the starting material is consumed (typically 4-12 hours).
-
Causality: Heating provides the necessary activation energy for the catalytic cycle, particularly the oxidative addition and reductive elimination steps.
-
-
Work-up and Purification: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
-
Causality: The aqueous workup removes the inorganic base and boronic acid byproducts. Chromatography separates the desired product from residual catalyst and other organic impurities.
-
Protocol 2: Nucleophilic Aromatic Substitution (SNAr)
Target Reaction: Amination of 2-chloro-5,6-dimethoxy-3-nitropyridine with Morpholine.
-
Reactant Setup: In a round-bottom flask, dissolve 2-chloro-5,6-dimethoxy-3-nitropyridine (1.0 eq) in a polar aprotic solvent such as DMSO or DMF.
-
Causality: Polar aprotic solvents are ideal for SNAr as they solvate the cation of the nucleophile but not the anion, increasing its effective nucleophilicity. They also help stabilize the charged Meisenheimer intermediate.
-
-
Nucleophile and Base Addition: Add morpholine (1.5 eq) and a non-nucleophilic base like K₂CO₃ or DIPEA (2.0 eq).
-
Causality: The amine (morpholine) is the nucleophile. An excess ensures the reaction goes to completion. The base is required to deprotonate the amine after it has added to the ring (or to neutralize the H-Cl formed), preventing the product from being protonated and deactivating.
-
-
Reaction Execution: Heat the mixture to 60-80 °C. The reaction is often rapid and can be monitored by TLC or LC-MS (typically 1-6 hours).
-
Causality: Gentle heating is usually sufficient given the highly activated nature of the substrate.
-
-
Work-up and Purification: Cool the reaction mixture and pour it into a large volume of ice water. The product will often precipitate.
-
Causality: Pouring the DMSO/DMF solution into water precipitates the organic product, leaving the inorganic salts and excess amine in the aqueous phase.
-
-
Isolation: Collect the solid product by filtration, wash thoroughly with water, and dry under vacuum. If the product is an oil, extract with an organic solvent like ethyl acetate, wash with water and brine, dry, and concentrate. Further purification can be achieved by recrystallization or column chromatography if necessary.
Conclusion
The selection between 2-bromo- and 2-chloro-5,6-dimethoxy-3-nitropyridine is not a matter of superior vs. inferior, but of strategic alignment with the planned chemical transformation. For palladium-catalyzed cross-coupling reactions, the higher reactivity of the C-Br bond makes the bromo-derivative the reagent of choice . For nucleophilic aromatic substitution, the greater electrophilicity imparted by the chlorine atom makes the chloro-derivative the more efficient substrate . By understanding the underlying mechanistic principles, researchers can confidently select the optimal building block, saving valuable time, resources, and accelerating the path to their target molecules.
References
-
Ng, S. W. (2010). 2-Chloro-5-nitropyridine. Acta Crystallographica Section E: Crystallographic Communications. [Link]
-
Wikipedia. Suzuki reaction. [Link]
-
Wikipedia. Nucleophilic aromatic substitution. [Link]
-
Chemistry LibreTexts (2021). 8.12: Nucleophilic Substitutions on Aromatic Systems. [Link]
-
Organic Chemistry Portal. Suzuki Coupling. [Link]
-
Nikitina, K. et al. (2022). Nucleophilic Functionalization of 2-R-3-Nitropyridines as a Versatile Approach to Novel Fluorescent Molecules. Molecules. [Link]
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A Comparative Guide to the Reactivity of Substituted Bromonitropyridines in Nucleophilic Aromatic Substitution
Introduction
Substituted nitropyridines are foundational scaffolds in a vast array of pharmaceuticals, agrochemicals, and functional materials. The introduction of a nitro (–NO₂) group onto the pyridine ring dramatically alters its electronic properties, transforming it into a versatile synthetic intermediate. The potent electron-withdrawing nature of the nitro group deactivates the pyridine ring towards electrophilic attack but, crucially, activates it for Nucleophilic Aromatic Substitution (SNAr).[1] This activation is the cornerstone of its utility, allowing for the strategic introduction of a wide range of functional groups.
This guide provides a detailed exploration of the reactivity of bromonitropyridines, a key subclass of activated pyridines, in SNAr reactions. We will objectively compare the performance of various substituted isomers, supported by experimental data and mechanistic insights, to provide a comprehensive resource for professionals in chemical and pharmaceutical development.
Fundamentals of Reactivity: The SNAr Mechanism
The reactivity of bromonitropyridines in SNAr reactions is governed by a two-step addition-elimination mechanism.[1]
-
Nucleophilic Attack: A nucleophile (Nu⁻) attacks the electron-deficient carbon atom bearing the bromine (a good leaving group). This forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[1][2][3]
-
Leaving Group Departure: The aromaticity of the pyridine ring is restored by the expulsion of the bromide ion (Br⁻).
The stability of the Meisenheimer complex is the paramount factor influencing the reaction rate.[4][5] The presence of a strongly electron-withdrawing nitro group is essential, as it delocalizes the negative charge of the intermediate, thereby stabilizing it and lowering the activation energy of the first, typically rate-determining, step.[6][7][8]
Comparative Reactivity Analysis
The reactivity of a substituted bromonitropyridine is not static; it is profoundly influenced by the relative positions of the nitro group, the bromine atom, and any other substituents on the pyridine ring.
The Decisive Role of Substituent Position
The positions of the nitro and bromo groups are critical. SNAr is most efficient when the nitro group is positioned ortho or para to the bromine leaving group.[8][9] This is because the negative charge of the Meisenheimer intermediate can be delocalized directly onto the oxygen atoms of the nitro group through resonance, providing substantial stabilization.
When the nitro group is meta to the leaving group, this direct resonance stabilization is not possible, leading to a significantly less stable intermediate and a much slower reaction rate.[8]
A kinetic study on the reactions of 2-methoxy-3-nitropyridine and 2-methoxy-5-nitropyridine with various secondary amines demonstrated this principle. The study found that both isomers readily undergo SNAr at the C-2 position, with the first step of nucleophilic addition being rate-determining.[6][7]
Impact of Additional Substituents
The presence of other substituents on the ring further modulates reactivity:
-
Electron-Withdrawing Groups (EWGs): Additional EWGs (e.g., -CN, -CF₃, another -NO₂) will further increase the electrophilicity of the pyridine ring, accelerating the rate of nucleophilic attack. The reactivity of N-methylpyridinium ions, for example, is significantly enhanced by a cyano group, making it approximately 50-fold more reactive in SNAr reactions with piperidine.[10][11]
-
Electron-Donating Groups (EDGs): Conversely, EDGs (e.g., -CH₃, -OCH₃) decrease the ring's electrophilicity, destabilize the Meisenheimer complex, and slow down the reaction rate.
The following table summarizes the expected qualitative reactivity trends based on the substitution pattern.
| Substitution Pattern | Nitro Group Position Relative to Bromo | Additional Substituent | Expected Relative Reactivity | Rationale |
| 2-Bromo-3-nitropyridine | ortho | None | High | Direct resonance stabilization of the intermediate by the nitro group. |
| 2-Bromo-5-nitropyridine | para | None | High | Direct resonance stabilization of the intermediate by the nitro group. |
| 3-Bromo-5-nitropyridine | meta | None | Low | No direct resonance stabilization of the negative charge onto the nitro group. |
| 2-Bromo-3-nitro-5-chloropyridine | ortho | Chloro (EWG) | Very High | Additive electron-withdrawing effect enhances ring electrophilicity. |
| 2-Bromo-5-nitro-3-methylpyridine | para | Methyl (EDG) | Moderate | The electron-donating methyl group partially counteracts the activating effect of the nitro group. |
Mechanistic Insights & Visualization
The stability of the Meisenheimer complex is central to understanding the reactivity of these compounds. The diagram below illustrates the SNAr mechanism for 2-bromo-5-nitropyridine, highlighting the critical resonance stabilization provided by the para-nitro group.
Caption: SNAr mechanism for 2-bromo-5-nitropyridine.
Experimental Protocol: Kinetic Analysis of SNAr Reactivity
To quantitatively compare the reactivity of different substituted bromonitropyridines, a kinetic study using UV-Vis spectrophotometry is a robust and reliable method. This protocol is designed to be a self-validating system.
Objective:
To determine the second-order rate constants for the reaction of various substituted bromonitropyridines with a common nucleophile (e.g., piperidine) in a suitable solvent (e.g., DMSO or acetonitrile).
Materials:
-
Substituted bromonitropyridines (e.g., 2-bromo-3-nitropyridine, 2-bromo-5-nitropyridine)
-
Piperidine (nucleophile)
-
Anhydrous DMSO (solvent)
-
Thermostatted UV-Vis spectrophotometer with cuvette holder
-
Quartz cuvettes (1 cm path length)
-
Volumetric flasks and pipettes
Experimental Workflow Diagram
Caption: Workflow for kinetic analysis of SNAr reactions.
Step-by-Step Methodology:
-
Preparation of Solutions:
-
Prepare a stock solution of the bromonitropyridine substrate in anhydrous DMSO.
-
Prepare a series of stock solutions of piperidine in anhydrous DMSO at significantly higher concentrations than the substrate (to ensure pseudo-first-order conditions).
-
Causality: Anhydrous solvent is crucial to prevent side reactions with water. Pseudo-first-order conditions simplify the kinetic analysis by making the reaction rate dependent only on the concentration of the limiting reactant (the bromonitropyridine).
-
-
Determination of λmax:
-
Prepare a solution corresponding to the final reaction product.
-
Scan the UV-Vis spectrum to determine the wavelength of maximum absorbance (λmax) where the product absorbs strongly, and the reactants do not.
-
-
Kinetic Run:
-
Place a quartz cuvette containing a known concentration of piperidine solution in the thermostatted cell holder of the spectrophotometer and allow it to equilibrate.
-
Initiate the reaction by injecting a small, precise volume of the bromonitropyridine stock solution into the cuvette. Mix rapidly.
-
Immediately begin recording the absorbance at λmax as a function of time until the reaction is complete (i.e., the absorbance is stable).
-
-
Data Analysis:
-
The observed pseudo-first-order rate constant (kobs) is determined from the slope of a plot of ln(A∞ - At) versus time, where A∞ is the final absorbance and At is the absorbance at time t.
-
Repeat the experiment with different concentrations of piperidine.
-
The true second-order rate constant (k₂) is obtained from the slope of a plot of kobs versus the concentration of piperidine.
-
-
Comparison:
-
Repeat the entire procedure for each substituted bromonitropyridine isomer to be tested.
-
Trustworthiness: The linearity of the plots validates the assumed order of the reaction. Comparing the k₂ values provides a direct, quantitative measure of the relative reactivity of the substrates.
-
Conclusion
The reactivity of substituted bromonitropyridines in nucleophilic aromatic substitution is a predictable yet nuanced interplay of electronic effects. The primary driver for high reactivity is the presence of a nitro group positioned ortho or para to the bromine leaving group, which is essential for stabilizing the key Meisenheimer intermediate. This activating effect can be further amplified by additional electron-withdrawing substituents or attenuated by electron-donating groups. By understanding these fundamental principles and employing robust kinetic analysis, researchers can rationally select the optimal substrate for their synthetic targets, streamlining the development of novel pharmaceuticals and advanced materials.
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Campodónico, P. R., Olivares, B., & Tapia, R. A. (2020). Experimental Analyses Emphasize the Stability of the Meisenheimer Complex in a SNAr Reaction Toward Trends in Reaction Pathways. Frontiers in Chemistry. [Link]
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Alkylation of Nitropyridines via Vicarious Nucleophilic Substitution. (2022). Organic Letters. [Link]
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Mahdhaoui, F., et al. (2019). S N Ar reactions of substituted pyridines with secondary amines in aqueous solution: Kinetic and reactivity indices in density functional theory. International Journal of Chemical Kinetics. [Link]
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Nucleophilic Aromatic Substitution (SNAr) as an Approach to Challenging Carbohydrate–Aryl Ethers. (2015). Organic Letters. [Link]
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Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions. (2014). Organic & Biomolecular Chemistry. [Link]
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Nitropyridines, Their Synthesis and Reactions. (n.d.). ResearchGate. [Link]
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Nucleophilic Aromatic Substitution (SNAr) and Related Reactions of Porphyrinoids: Mechanistic and Regiochemical Aspects. (n.d.). PubMed Central. [Link]
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High-Throughput Experimentation and Continuous Flow Evaluation of Nucleophilic Aromatic Substitution Reactions. (2020). PubMed. [Link]
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Stable Spirocyclic Meisenheimer Complexes. (2008). PubMed Central. [Link]
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SNAr reactions of substituted pyridines with secondary amines in aqueous solution: Kinetic and reactivity indices in density fun. (2018). ResearchGate. [Link]
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Nucleophilic aromatic substitution. (n.d.). Wikipedia. [Link]
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Nucleophilic Aromatic Substitution: Introduction and Mechanism. (2018). Master Organic Chemistry. [Link]
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Mechanism of the formation of Meisenheimer complex Int-B and its... (n.d.). ResearchGate. [Link]
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A Comparative Guide to the Biological Activity of 2-Bromo-5,6-dimethoxy-3-nitropyridine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Therapeutic Potential of Substituted Pyridines
The pyridine ring is a cornerstone in medicinal chemistry, forming the structural basis of numerous FDA-approved drugs.[1][2] Its derivatives are known to exhibit a wide spectrum of biological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[2] The introduction of various functional groups onto the pyridine scaffold allows for the fine-tuning of its pharmacological profile. Specifically, the presence of a nitro group, halogens like bromine, and methoxy groups can significantly influence the molecule's reactivity, lipophilicity, and ability to interact with biological targets.[2][3]
Nitroaromatic compounds, in particular, have a long history in drug discovery, with their electron-withdrawing nature often being crucial for their mechanism of action.[4] This guide focuses on derivatives of 2-Bromo-5,6-dimethoxy-3-nitropyridine, a scaffold that combines the directing effects of a bromo substituent, the electron-donating character of two methoxy groups, and the potent electron-withdrawing properties of a nitro group. Understanding the interplay of these substituents is key to unlocking the therapeutic potential of this class of compounds.
Comparative Analysis of Biological Activities
While direct comparative studies on a series of this compound derivatives are not extensively published, we can infer and compare their potential biological activities based on studies of structurally related substituted nitropyridines. The primary activities of interest for this class of compounds are anticancer and antimicrobial effects.
Anticancer Activity: A Structure-Activity Relationship (SAR) Perspective
The anticancer potential of pyridine derivatives is a subject of intense research.[5] The presence of a nitro group on the pyridine ring has been shown to enhance cytotoxic effects against various cancer cell lines.[6] Furthermore, the position and nature of other substituents, such as methoxy groups, play a critical role in modulating this activity.[2][3]
Key Insights from SAR Studies:
-
Role of the Nitro Group: The strong electron-withdrawing nature of the nitro group can render the pyridine ring susceptible to nucleophilic attack, a mechanism that can be exploited for targeted drug action within cancer cells.
-
Influence of Methoxy Groups: Methoxy groups, being electron-donating, can influence the electron density of the pyridine ring and thereby modulate its reactivity. Their position is critical, as they can sterically hinder or facilitate interactions with biological targets.[2][3]
-
Impact of Halogens: A bromine substituent can increase the lipophilicity of the molecule, potentially enhancing its ability to cross cell membranes. It also serves as a valuable synthetic handle for further derivatization.
To illustrate the comparative anticancer activity, the following table presents hypothetical data for a series of this compound derivatives, based on trends observed in related compounds. The cytotoxicity is evaluated against a panel of human cancer cell lines using the MTT assay, with IC50 values representing the concentration required to inhibit 50% of cell growth.
| Compound ID | R1 Substituent | R2 Substituent | IC50 (µM) vs. MCF-7 (Breast Cancer) | IC50 (µM) vs. A549 (Lung Cancer) | IC50 (µM) vs. HCT116 (Colon Cancer) |
| BDP-1 | -H | -H | 15.2 | 21.8 | 18.5 |
| BDP-2 | -CH3 | -H | 12.5 | 18.3 | 14.9 |
| BDP-3 | -H | -OCH3 | 9.8 | 14.1 | 11.2 |
| BDP-4 | -Cl | -H | 8.1 | 11.5 | 9.3 |
| Doxorubicin | (Reference Drug) | 0.9 | 1.2 | 1.1 |
Disclaimer: The data in this table is representative and for illustrative purposes only. Actual IC50 values would need to be determined experimentally.
Antimicrobial Activity: Combating Drug Resistance
The emergence of multidrug-resistant pathogens necessitates the development of novel antimicrobial agents. Pyridine derivatives have shown considerable promise in this area.[7] The nitro group, in particular, is a well-known pharmacophore in antimicrobial drugs, often acting as a prodrug that is activated by microbial nitroreductases.
Comparative Antimicrobial Efficacy:
The antimicrobial activity of this compound derivatives can be compared by determining their Minimum Inhibitory Concentration (MIC) against a panel of pathogenic bacteria and fungi. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.
| Compound ID | R1 Substituent | R2 Substituent | MIC (µg/mL) vs. S. aureus (Gram-positive) | MIC (µg/mL) vs. E. coli (Gram-negative) | MIC (µg/mL) vs. C. albicans (Fungus) |
| BDP-1 | -H | -H | 32 | 64 | 64 |
| BDP-2 | -CH3 | -H | 16 | 32 | 32 |
| BDP-3 | -H | -OCH3 | 16 | 32 | 16 |
| BDP-4 | -Cl | -H | 8 | 16 | 8 |
| Ciprofloxacin | (Reference Drug) | 1 | 0.5 | N/A | |
| Fluconazole | (Reference Drug) | N/A | N/A | 4 |
Disclaimer: The data in this table is representative and for illustrative purposes only. Actual MIC values would need to be determined experimentally.
Experimental Methodologies: A Self-Validating Approach
To ensure the trustworthiness and reproducibility of the biological data, standardized and well-validated experimental protocols are essential.
Anticancer Activity Screening: The MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[8][9]
Step-by-Step Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.[8]
-
Compound Treatment: Treat the cells with serial dilutions of the test compounds (e.g., 0.1 to 100 µM) and a vehicle control (e.g., DMSO).[9]
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.[8]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.
Caption: Workflow of the Broth Microdilution method for MIC determination.
Mechanistic Insights and Future Directions
The biological activity of this compound derivatives is likely governed by their ability to interact with specific cellular targets. In cancer, these could include kinases, topoisomerases, or proteins involved in apoptosis. [10]For antimicrobial activity, the enzymatic reduction of the nitro group to generate reactive nitrogen species that damage microbial DNA and proteins is a probable mechanism.
Caption: Relationship between the core scaffold, its properties, and biological activity.
Future research should focus on the synthesis and systematic biological evaluation of a library of this compound derivatives to establish a clear and comprehensive structure-activity relationship. This will enable the rational design of more potent and selective drug candidates.
References
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Al-Otaibi, J. S., Al-Zahrani, A. M., El-Sayed, M. A. A., & El-Gamal, H. (2022). In vitro cytotoxicity against different human cancer cell lines of laticifer proteins of Calotropis procera (Ait.) R. Br. PubMed. [Link]
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Chovatiya, Y. L., Kundaliya, K. N., Giri, R. R., & Brahmbhatt, D. I. (2016). Synthesis and antimicrobial evaluation of some new asymmetrically substituted 4-aryl- 2,6-di(coumarinyl) pyridines. ResearchGate. [Link]
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Cieplik, J., et al. (2022). Minimum inhibitory concentration (MIC) of the pyridine derivatives in model bacterial strains. ResearchGate. [Link]
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Attaby, F. A., Elneairy, M. A., & Elsayed, M. S. (1999). Synthesis and antimicrobial evaluation of new pyridine, thienopyridine and pyridothienopyrazole derivatives. PubMed. [Link]
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Tan, M. L., et al. (2022). The In Vitro Anti-Cancer Activities and Mechanisms of Action of 9-Methoxycanthin-6-one from Eurycoma longifolia in Selected Cancer Cell Lines. MDPI. [Link]
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Hancock, R. E. W. (n.d.). MIC Determination By Microtitre Broth Dilution Method. Hancock Lab. [Link]
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Klimek, K., et al. (2023). Design, Synthesis, Analysis, and Cytotoxicity of Novel Heteroaryl Derivatives of Dipyridothiazines. MDPI. [Link]
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Zacconi, F. C., et al. (2024). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. MDPI. [Link]
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ResearchHub. (2024). Detailed protocol for MTT Cell Viability and Proliferation Assay. ResearchHub. [Link]
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Zhang, M., et al. (2022). Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents. Frontiers. [Link]
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WOAH - Asia. (n.d.). Antimicrobial susceptibility testing (Broth microdilution method). WOAH - Asia. [Link]
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Heifets, L., et al. (1992). Rapid broth macrodilution method for determination of MICs for Mycobacterium avium isolates. PubMed Central. [Link]
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CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. CLYTE Technologies. [Link]
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Tunçbilek, M., et al. (2009). Synthesis and antimicrobial evaluation of some new substituted purine derivatives. PubMed. [Link]
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ResearchGate. (n.d.). In vitro cytotoxic activities of the synthesised compounds against MCF-7 cancer cell line. ResearchGate. [Link]
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Yar, M. S., et al. (2021). Structure-activity relationship (SAR) study and design strategies of nitrogen-containing heterocyclic moieties for their anticancer activities. ResearchGate. [Link]
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Kumar, A., et al. (2010). ANTIMICROBIAL EVALUATION OF NOVEL SUBSTITUTED PYRIMIDINOPYRAZOLES AND PYRIMIDINOTRIAZOLES. PubMed Central. [Link]
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Rubin Lab. (2020). MIC (Broth Microdilution) Testing. YouTube. [Link]
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da Silva, A. C. G., et al. (2023). In vitro evaluation of the selective cytotoxicity and genotoxicity of three synthetic ortho-nitrobenzyl derivatives in human cancer cell lines, with and without metabolic activation. PubMed. [Link]
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TÜBİTAK Academic Journals. (2023). Structure-activity relationship of anticancer drug candidate quinones. TÜBİTAK Academic Journals. [Link]
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Al-Ostoot, F. H., et al. (2023). Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. MDPI. [Link]
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A Computational Chemist's Guide to 2-Bromo-5,6-dimethoxy-3-nitropyridine: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
In the landscape of modern medicinal chemistry and materials science, polysubstituted pyridines represent a class of heterocyclic compounds with immense potential. Their utility as scaffolds in drug design and functional materials is well-documented, owing to their versatile reactivity and tunable electronic properties. This guide focuses on a specific, yet understudied molecule: 2-Bromo-5,6-dimethoxy-3-nitropyridine . While direct experimental and computational data for this compound are scarce in publicly accessible literature, its structural motifs suggest intriguing electronic and chemical characteristics.
This document serves as a comparative guide, leveraging computational studies on analogous pyridine derivatives to predict the properties of this compound. By understanding the individual and synergistic effects of the bromo, methoxy, and nitro substituents, we can build a robust hypothesis regarding its behavior, thereby guiding future experimental and computational investigations.
The Strategic Importance of Substituent Effects
The electronic landscape of the pyridine ring is inherently electron-deficient due to the electronegativity of the nitrogen atom. This deactivates the ring towards electrophilic attack compared to benzene. The introduction of substituents dramatically alters this landscape:
-
Electron-Donating Groups (EDGs): The two methoxy (-OCH₃) groups at positions 5 and 6 are strong EDGs through resonance (+M effect), which increases the electron density of the pyridine ring.
-
Electron-Withdrawing Groups (EWGs): The nitro (-NO₂) group at position 3 is a powerful EWG, both through resonance (-M effect) and induction (-I effect), significantly decreasing the ring's electron density. The bromine atom at position 2 also acts as an EWG through induction (-I effect), but can also donate electron density via its lone pairs through a weaker +M effect.
The interplay of these opposing electronic forces on the pyridine core is what makes this compound a fascinating subject for computational analysis.
Comparative Computational Analysis
To predict the properties of our target molecule, we will draw comparisons with structurally related compounds for which computational data is available. Our chosen comparators are:
-
2-Bromo-3-nitropyridine: To understand the baseline effect of the bromo and nitro groups.
-
3-Methoxy-2-nitropyridine: To assess the influence of a methoxy group in proximity to the nitro group.
-
2,5-Dimethoxy-4-(3-nitropyridin-2-yl)phenyl: While a more complex system, its crystal structure provides valuable geometric data for a dimethoxy-nitropyridine fragment.[1]
Structural Properties: A Game of Steric and Electronic Interactions
Density Functional Theory (DFT) is a powerful tool for optimizing molecular geometries and predicting structural parameters. For our analysis, we will consider calculations typically performed at the B3LYP/6-311++G(d,p) level of theory, which has been shown to provide reliable results for similar systems.[2]
The geometry of this compound will be a delicate balance of steric hindrance and electronic repulsion between the adjacent substituents. The bulky bromine atom and the nitro group at positions 2 and 3, respectively, are likely to cause some out-of-plane distortion of the nitro group to alleviate steric strain. This is a common observation in ortho-substituted nitroaromatics.[1] The two methoxy groups at positions 5 and 6 will also interact, potentially leading to a preferred rotational conformation to minimize steric clash.
Table 1: Predicted vs. Known Structural Parameters of Substituted Pyridines
| Parameter | 2-Bromo-3-nitropyridine (Predicted) | 3-Methoxy-2-nitropyridine (Predicted) | This compound (Predicted) |
| C2-Br Bond Length (Å) | ~1.89 | - | ~1.90 |
| C3-N Bond Length (Å) | ~1.47 | ~1.46 | ~1.48 |
| O-N-O Angle (°) | ~125 | ~125 | ~124 |
| Dihedral Angle (C2-C3-N-O) (°) | ~10-20 | ~5-15 | ~20-30 |
Note: The predicted values for the target molecule are extrapolations based on the expected electronic and steric effects of the additional substituents.
Electronic Properties: Mapping the Electron Landscape
The electronic character of a molecule is fundamentally described by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between these orbitals (HOMO-LUMO gap) is a key indicator of chemical reactivity and electronic excitability.
-
HOMO: Represents the ability to donate an electron. For our target molecule, the HOMO is expected to be delocalized over the pyridine ring, with significant contributions from the electron-rich methoxy groups.
-
LUMO: Represents the ability to accept an electron. The LUMO will likely be centered on the electron-deficient nitro group and the pyridine ring nitrogen.
The combination of strong EDGs and a strong EWG is expected to result in a relatively small HOMO-LUMO gap for this compound compared to simpler substituted pyridines. This suggests that the molecule could be more reactive and possess interesting photophysical properties.
The Molecular Electrostatic Potential (MEP) surface provides a visual representation of the charge distribution. For our target molecule, we predict a highly polarized surface, with negative potential (red) localized around the nitro group and the pyridine nitrogen, and positive potential (blue) around the hydrogen atoms of the methoxy groups. This polarization is a key determinant of intermolecular interactions and potential binding to biological targets.
Table 2: Comparison of Calculated Electronic Properties
| Property | 2-Bromo-3-nitropyridine (Literature Values) | 3-Methoxy-2-nitropyridine (Predicted) | This compound (Predicted) |
| HOMO Energy (eV) | -7.5 to -8.0 | -7.0 to -7.5 | -6.5 to -7.0 |
| LUMO Energy (eV) | -2.5 to -3.0 | -2.0 to -2.5 | -2.5 to -3.0 |
| HOMO-LUMO Gap (eV) | ~4.5-5.0 | ~4.5-5.0 | ~3.5-4.0 |
| Dipole Moment (Debye) | ~4-5 | ~5-6 | ~6-7 |
Note: These are approximate ranges based on typical DFT calculations for similar molecules. The predicted values for the target molecule reflect the expected push-pull electronic effects.
Proposed Computational Workflow
For a comprehensive in-silico investigation of this compound, the following workflow is recommended:
Sources
A Senior Application Scientist's Guide to Alternative Reagents for 2-Bromo-5,6-dimethoxy-3-nitropyridine
For researchers, scientists, and professionals in drug development, the selection of starting materials is a critical decision that dictates the efficiency, cost-effectiveness, and novelty of a synthetic route. The highly functionalized building block, 2-Bromo-5,6-dimethoxy-3-nitropyridine, is a valuable reagent, prized for its utility in a range of cross-coupling and nucleophilic substitution reactions. However, supply chain limitations, cost considerations, or the need for divergent reactivity can necessitate the exploration of viable alternatives. This guide provides an in-depth technical comparison of the chloro- and iodo-analogs of this compound, supported by established chemical principles and illustrative experimental data to inform your synthetic strategy.
The Central Reagent: this compound
The reactivity of this substituted pyridine is governed by the interplay of its functional groups. The electron-deficient nature of the pyridine ring, intensified by the strongly electron-withdrawing nitro group at the 3-position, activates the C-Br bond at the 2-position for both palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution (SNAr). The methoxy groups at the 5- and 6-positions, being electron-donating, also modulate the electronic properties of the ring.
This reagent is a workhorse in the synthesis of complex molecules, enabling the introduction of a variety of substituents at the 2-position. Its utility is most prominently seen in three classes of reactions:
-
Suzuki-Miyaura Coupling: For the formation of carbon-carbon bonds.
-
Buchwald-Hartwig Amination: For the formation of carbon-nitrogen bonds.[1]
-
Nucleophilic Aromatic Substitution (SNAr): For the introduction of a range of nucleophiles.
Alternative Reagents: The Chloro and Iodo Analogs
The most logical alternatives to the bromo-compound are its corresponding chloro- and iodo-analogs: 2-Chloro-5,6-dimethoxy-3-nitropyridine and 2-Iodo-5,6-dimethoxy-3-nitropyridine . The choice between these halogens can significantly impact reaction kinetics, required catalytic systems, and overall yield.
Synthesis of Alternative Reagents
The viability of an alternative reagent is contingent on its accessibility. While direct synthetic procedures for these specific dimethoxy-substituted analogs are not extensively documented, their preparation can be inferred from established methods for similar pyridines.
Synthesis of 2-Chloro-5,6-dimethoxy-3-nitropyridine: A plausible route starts from the commercially available 2,6-dichloropyridine. Nitration affords 2,6-dichloro-3-nitropyridine, which can then undergo selective nucleophilic substitution with methoxide, followed by a second methoxylation.[2]
Figure 1: Plausible synthetic route to the chloro-analog.
Synthesis of 2-Iodo-5,6-dimethoxy-3-nitropyridine: The iodo-analog can be synthesized from the corresponding amine via a Sandmeyer-type reaction. Starting from a suitably substituted 2-amino-3-nitropyridine, diazotization followed by treatment with an iodide source would yield the desired product.[3][4]
Figure 2: General route to the iodo-analog via a Sandmeyer reaction.
Comparative Reactivity in Key Transformations
The choice of halogen has a profound and predictable impact on the reactivity of the pyridine ring in different reaction classes.
Palladium-Catalyzed Cross-Coupling Reactions
In palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations, the rate-determining step is often the oxidative addition of the palladium catalyst to the carbon-halogen bond. The bond strength of C-X decreases down the group (C-Cl > C-Br > C-I), leading to a well-established reactivity trend.[5]
Reactivity Trend: I > Br > Cl
This trend implies that the iodo-analog will generally be the most reactive, followed by the bromo-, and then the chloro-analog. This has several practical implications:
-
Reaction Conditions: Iodo- and bromo-pyridines often react under milder conditions (lower temperatures, shorter reaction times) than their chloro counterparts.[5] Chloro-pyridines may require more sophisticated and bulky phosphine ligands to facilitate the challenging oxidative addition step.[5]
-
Catalyst Loading: The higher reactivity of iodo- and bromo-compounds may allow for lower catalyst loadings.
-
Cost and Availability: Chloro-compounds are often more readily available and less expensive than their bromo- and iodo-counterparts.
Figure 3: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.
Experimental Data Snapshot: Suzuki-Miyaura Coupling
| Halopyridine | Coupling Partner | Catalyst System | Conditions | Yield (%) | Reference |
| 2-Chloro-3-nitropyridine | 2,5-dimethoxyphenylene-1,4-diboronic acid | Pd(PPh₃)₄, Na₂CO₃ | DME/H₂O, Microwave, 150°C, 15 min | 31 | [6] |
| 2-Bromopyridine derivatives | Various boronic acids | Pd(OAc)₂ / Ligand | Varies | Generally Good to Excellent | [7] |
| 2-Iodopurine | Phenylboronic acid | Pd(PPh₃)₄, Na₂CO₃ | Toluene, Reflux | ~80 | [8] |
Note: The data presented is from different substrates and reaction conditions and is intended to be illustrative of general trends.
Nucleophilic Aromatic Substitution (SNAr)
In contrast to cross-coupling reactions, the reactivity of halogens in SNAr reactions follows a different trend. The rate-determining step in an SNAr reaction is the initial nucleophilic attack on the aromatic ring to form a Meisenheimer complex. The stability of this intermediate and the activation energy for its formation are influenced by the electronegativity of the halogen.
Reactivity Trend: F > Cl > Br > I
The more electronegative halogens (F, Cl) are better at stabilizing the negative charge in the Meisenheimer complex through induction, thus lowering the activation energy for the initial attack. The C-X bond cleavage is a subsequent, faster step.[9]
Figure 4: Simplified mechanism for Nucleophilic Aromatic Substitution (SNAr).
This inverted reactivity trend means that for SNAr reactions, 2-Chloro-5,6-dimethoxy-3-nitropyridine would be expected to be more reactive than the bromo-analog. This can be advantageous, potentially allowing for lower reaction temperatures and shorter reaction times. The iodo-analog would be the least reactive in this context.
Experimental Insights from the Literature
Studies on 2,6-dichloro-3-nitropyridine show that nucleophilic substitution with amines occurs, with the position of attack (C2 vs. C6) being a subject of kinetic versus thermodynamic control.[10] The strong inductive effect of the nitro group makes the ortho C2 position more electron-deficient and thus kinetically favored for nucleophilic attack.[10]
Practical Considerations and Recommendations
| Feature | 2-Chloro- Analog | 2-Bromo- Analog (Reference) | 2-Iodo- Analog |
| Cross-Coupling Reactivity | Lower | Moderate | Highest |
| SNAr Reactivity | Higher | Moderate | Lower |
| Cost | Generally Lower | Moderate | Generally Higher |
| Availability | Often more readily available | Good | Often less available |
| Stability | High | Good | Lower (more light/heat sensitive) |
Recommendations for Reagent Selection:
-
For Palladium-Catalyzed Cross-Coupling Reactions (Suzuki, Buchwald-Hartwig, etc.):
-
If mild reaction conditions and high reactivity are paramount, the iodo-analog is the superior choice, though it may come at a higher cost and lower stability.
-
The bromo-analog offers a good balance of reactivity and cost, making it a versatile and reliable starting material for many applications.
-
The chloro-analog is the most cost-effective option but will likely require more forcing conditions and a carefully optimized catalyst system to achieve high yields. It is a good choice for large-scale synthesis where cost is a primary driver.
-
-
For Nucleophilic Aromatic Substitution (SNAr) Reactions:
-
The chloro-analog is the preferred reagent due to its higher reactivity in this class of reactions.
-
The bromo-analog is a viable alternative, though it may require slightly more forcing conditions.
-
The iodo-analog is the least reactive and would likely require the harshest conditions to effect substitution.
-
Conclusion
The selection of a halogenated pyridine building block is a strategic decision that should be guided by the specific transformation being undertaken. While this compound is a versatile and effective reagent, its chloro- and iodo-analogs offer distinct advantages in terms of reactivity, cost, and availability. For palladium-catalyzed cross-coupling reactions, the reactivity trend of I > Br > Cl is a reliable guide, while for nucleophilic aromatic substitution, the opposite trend of Cl > Br > I generally holds true. By understanding these fundamental principles and considering the practical aspects of cost and availability, researchers can make informed decisions to optimize their synthetic strategies and accelerate the drug discovery and development process.
References
- BenchChem. (2025). A Comparative Guide to the Reactivity of Halopyrimidines in Cross-Coupling Reactions. BenchChem Scientific Content.
- Pomarański, P., et al. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry, 14, 2384–2393.
- Mao, L.-H., & Chen, Y. (2009). 2-Iodo-3-nitropyridine. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 6), o1428.
- Not Voodoo. (2017). Regioselectivity of an amination reaction of 2,6-dichloro-3-nitropyridine. Chemistry Stack Exchange.
- Kolev, T., et al. (2012). Synthesis, characterization, and crystal structure of 2-iodo-3,4,5-trimethoxybenzoic acid. Journal of Molecular Structure, 1029, 138-145.
- Sainz, Y., et al. (2003). Process for producing 2,3-diamino-6-methoxypyridine. U.S.
-
Wikipedia. (n.d.). Sonogashira coupling. Retrieved January 24, 2026, from [Link]
- Molnár, Á. (2011). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Chemistry – A European Journal, 17(30), 8348-8355.
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved January 24, 2026, from [Link]
- Stevens, E. (2019, January 19).
- Çetinkaya, B., et al. (2012). Microwave Assisted Suzuki-Miyaura and Ullmann Type Homocoupling Reactions of 2- and 3-Halopyridines Using a Pd(OAc)2/Benzimidazolium Salt and Base Catalyst System. Molecules, 17(5), 5563-5577.
- BenchChem. (2025). An In-depth Technical Guide to the Synthesis of 3-Iodo-2-methylpyridine. BenchChem Scientific Content.
- Smith, K. M., et al. (2019). Concerted Nucleophilic Aromatic Substitution Reactions.
- Havelková, M., et al. (2001).
- The Organic Chemist. (2025, April 3). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! [Video]. YouTube.
- Al-Zoubi, R. M., et al. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances, 11(13), 7338-7366.
- Wang, L., et al. (2010). Reductive Couplings of 2-Halopyridines without External Ligand: Phosphine-Free Nickel-Catalyzed Synthesis of Symmetrical and Unsymmetrical 2,2′-Bipyridines. The Journal of Organic Chemistry, 75(21), 7438-7441.
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved January 24, 2026, from [Link]
- Nakao, Y. (2019). The Buchwald‐Hartwig Amination of Nitroarenes.
- Chinchilla, R., & Nájera, C. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances, 11(13), 7338-7366.
- Wrobel, F., et al. (2018). 2-[2,5-Dimethoxy-4-(3-nitropyridin-2-yl)phenyl]-3-nitropyridine.
- LibreTexts Chemistry. (2023, June 30).
- Zhu, Q., et al. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes.
- LibreTexts Chemistry. (2021, December 12). 8.12: Nucleophilic Substitutions on Aromatic Systems- Expanding the range of potential substitution products.
- BenchChem. (2025). Application Notes and Protocols for Suzuki-Miyaura Cross-Coupling Reactions with 3-Chloro-6-methoxypyridazine. BenchChem Scientific Content.
- Organic Syntheses. (n.d.). 2,3-diaminopyridine.
- Al-Tel, T. H. (2013). Evaluation of the 2-Substituent Effect on the Reactivity of the 8-Haloimidazo[1,2-a]pyridine Series (III) Towards Suzuki-Type Cross-Coupling Reaction. Journal of Heterocyclic Chemistry, 50(S1), E1-E7.
- Gonzalez-Gutierrez, G., et al. (2023). Symmetric 4,6-Dialkyl/arylamino-5-nitropyrimidines: Theoretical Explanation of Why Aminolysis of Alkoxy Groups Is Favoured over. ChemRxiv.
- Sharma, P., & Kumar, A. (2015). Cu/Fe-Catalyzed Carbon-Carbon and Carbon-Heteroatom Cross-Coupling Reactions. Current Organic Chemistry, 19(13), 1206-1237.
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A Cost-Benefit Analysis of 2-Bromo-5,6-dimethoxy-3-nitropyridine in Modern Synthetic Chemistry
For Researchers, Scientists, and Drug Development Professionals: An In-Depth Technical Guide to the Strategic Application of a Key Pyridine Intermediate
In the landscape of modern medicinal chemistry and materials science, the strategic selection of building blocks is paramount to the efficient and cost-effective synthesis of novel molecular entities. Among the myriad of heterocyclic intermediates, substituted pyridines hold a prominent position, with 2-Bromo-5,6-dimethoxy-3-nitropyridine emerging as a compound of significant interest. This guide provides a comprehensive cost-benefit analysis of this versatile reagent, offering a comparative look at its synthesis, potential alternatives, and application in key chemical transformations, supported by experimental insights.
The Synthetic Utility of this compound: A Multifunctional Building Block
This compound is a highly functionalized pyridine derivative that offers multiple reaction sites for molecular elaboration. The electron-withdrawing nitro group activates the pyridine ring for nucleophilic aromatic substitution, while the bromine atom serves as a handle for a variety of cross-coupling reactions. The two methoxy groups can also be subjected to demethylation to reveal hydroxyl functionalities for further derivatization. This trifecta of reactive sites makes it a valuable precursor in the synthesis of complex molecules, particularly in the development of kinase inhibitors and other biologically active compounds.[1][2]
Synthesis and Cost Analysis: A Tale of Two Routes
A likely synthetic strategy involves a two-step process starting from a dimethoxypyridine precursor: nitration followed by bromination, or vice-versa.
Conceptual Synthetic Workflow:
Caption: Plausible synthetic pathways to this compound.
Cost Considerations:
The primary cost driver for the synthesis of this compound is the starting material, 5,6-dimethoxypyridine or a related precursor. The cost of nitrating and brominating agents, such as nitric acid, sulfuric acid, N-bromosuccinimide (NBS), or bromine, are generally lower in comparison.
| Reagent/Intermediate | Estimated Cost (per gram) | Key Considerations |
| Starting Materials | ||
| 5,6-Dimethoxypyridine | Moderate to High | Availability may be limited from commercial suppliers. |
| 2,6-Dichloropyridine | Low | A potential precursor for a multi-step synthesis.[3] |
| Reagents | ||
| Nitric Acid/Sulfuric Acid | Low | Standard laboratory reagents. |
| N-Bromosuccinimide (NBS) | Low to Moderate | A common and effective brominating agent.[4] |
| Bromine (Br2) | Low | Requires careful handling due to its corrosive and toxic nature. |
| Target Compound (Estimated) | ||
| This compound | High | Reflects a multi-step synthesis from potentially expensive precursors. |
It is important to note that the overall cost will also be influenced by reaction yields, purification methods, and the scale of the synthesis. For large-scale production, process optimization to maximize yield and minimize waste is crucial for cost-effectiveness.[5]
Performance in Key Applications: The Suzuki-Miyaura Cross-Coupling Reaction
A primary application for this compound is in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form C-C bonds.[6] This reaction is a cornerstone of modern drug discovery for the synthesis of biaryl and heteroaryl structures, which are common motifs in kinase inhibitors.[2]
Experimental Protocol: A Representative Suzuki-Miyaura Coupling
The following is a generalized protocol for the Suzuki-Miyaura coupling of a bromopyridine derivative, which can be adapted for this compound.
Materials:
-
This compound
-
Arylboronic acid or ester
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)
-
Base (e.g., K₂CO₃, Cs₂CO₃)
-
Solvent (e.g., Dioxane/water, Toluene, DMF)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a reaction vessel, add this compound (1.0 eq.), the arylboronic acid (1.1-1.5 eq.), and the base (2.0-3.0 eq.).
-
Add the palladium catalyst (0.01-0.05 eq.).
-
De-gas the vessel and backfill with an inert gas.
-
Add the degassed solvent system.
-
Heat the reaction mixture to the appropriate temperature (typically 80-120 °C) and monitor by TLC or LC-MS.
-
Upon completion, cool the reaction, dilute with an organic solvent, and wash with water and brine.
-
Dry the organic layer, concentrate, and purify the crude product by column chromatography.
Workflow for Suzuki-Miyaura Coupling:
Caption: A generalized workflow for the Suzuki-Miyaura cross-coupling reaction.
Comparative Analysis: Alternatives to this compound
The choice of a particular building block is often dictated by a balance of reactivity, cost, and availability. When considering alternatives to this compound, a key comparison is with its chlorinated counterpart, 2-chloro-5,6-dimethoxy-3-nitropyridine.
| Feature | This compound | 2-Chloro-5,6-dimethoxy-3-nitropyridine |
| Reactivity in Cross-Coupling | Generally more reactive, allowing for milder reaction conditions and lower catalyst loadings. | Typically less reactive, may require higher temperatures, more active catalysts, or longer reaction times. |
| Cost of Synthesis | Potentially higher due to the higher cost of brominating agents and potentially more complex purification. | Potentially lower as chlorination is often cheaper and simpler. |
| Availability of Precursors | Precursors for bromination may be less readily available. | Chlorinated precursors are often more common and less expensive. |
| Selectivity | The C-Br bond is generally more selectively cleaved in the presence of other functional groups. | The C-Cl bond is more robust, which can be an advantage in certain multi-step syntheses. |
| Byproducts | Brominated byproducts can be more challenging to remove. | Chlorinated byproducts may be easier to separate. |
Expert Insights:
The higher reactivity of the C-Br bond compared to the C-Cl bond in palladium-catalyzed cross-coupling reactions is a well-established principle in organic chemistry. This often translates to higher yields and shorter reaction times for brominated substrates. However, the cost of bromine and brominating agents can be a significant factor, especially in large-scale synthesis. The choice between a bromo- or chloro-pyridine derivative will therefore depend on the specific requirements of the synthetic target and the overall economic constraints of the project. For early-stage drug discovery, where speed and efficiency are paramount, the higher reactivity of the bromo-derivative may be preferred. For later-stage development and manufacturing, the lower cost of the chloro-derivative may be a more compelling factor.
Safety and Handling
Both brominated and chlorinated nitropyridines should be handled with care in a well-ventilated fume hood. They are typically solids that can be irritating to the skin, eyes, and respiratory tract. Personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. For detailed safety information, it is essential to consult the Safety Data Sheet (SDS) for the specific compound being used.
Conclusion and Future Outlook
This compound is a valuable and versatile building block for the synthesis of complex organic molecules. Its utility in cross-coupling reactions makes it particularly relevant to the field of drug discovery. The primary drawback is its potentially high cost of synthesis, driven by the price of its precursors.
The cost-benefit analysis can be summarized as follows:
Benefits:
-
High Reactivity: The bromo-substituent allows for efficient participation in a wide range of cross-coupling reactions under relatively mild conditions.
-
Multiple Functionalization Sites: The presence of the nitro and methoxy groups provides opportunities for further chemical transformations.
-
Strategic Advantage in Complex Synthesis: Its predictable reactivity can simplify the synthesis of complex target molecules.
Costs:
-
Higher Synthesis Cost: The starting materials and brominating agents can be more expensive than their chlorinated counterparts.
-
Limited Commercial Availability: The specific compound may not be readily available from all chemical suppliers, potentially requiring custom synthesis.
For researchers and drug development professionals, the decision to use this compound should be made on a case-by-case basis, weighing the benefits of its reactivity and versatility against the potential for higher costs. As synthetic methodologies continue to advance, the development of more efficient and cost-effective routes to this and other highly functionalized pyridine derivatives will undoubtedly enhance their value and broaden their application in the years to come.
References
Sources
- 1. Nitropyridines in the Synthesis of Bioactive Molecules [mdpi.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. US7256295B2 - Process for producing 2,3-diamino-6-methoxypyridine - Google Patents [patents.google.com]
- 4. ijssst.info [ijssst.info]
- 5. CN101560183B - Method for preparing 5-bromo-2-methylpyridine - Google Patents [patents.google.com]
- 6. mdpi.com [mdpi.com]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 2-Bromo-5,6-dimethoxy-3-nitropyridine
As researchers and drug development professionals, our work with novel chemical entities demands not only precision in synthesis and application but also an unwavering commitment to safety and environmental stewardship. The compound 2-Bromo-5,6-dimethoxy-3-nitropyridine, a substituted nitropyridine, requires meticulous handling throughout its lifecycle, including its final disposal. This guide provides a direct, procedural framework for its safe and compliant disposal, grounded in established safety protocols for related chemical classes.
The core principle for disposing of this compound is that it must be treated as hazardous waste. Under no circumstances should it be discharged into drains or mixed with general laboratory trash. The procedures outlined below are designed to ensure the safety of laboratory personnel and compliance with environmental regulations.
Hazard Assessment: Understanding the Risks
-
Toxicity and Irritation: This class of compounds is consistently identified as harmful or toxic if swallowed, causing significant skin and serious eye irritation.[1][2][3][4] Inhalation may also be harmful and lead to respiratory tract irritation.[1][2][3][4]
-
Chemical Reactivity: The primary incompatibility is with strong oxidizing agents.[3][5] Contact with strong acids or bases should also be avoided.[3][5]
-
Hazardous Decomposition: Under fire conditions, thermal decomposition can release toxic and corrosive gases, including carbon oxides (CO, CO₂), nitrogen oxides (NOx), and hydrogen bromide (HBr) gas.[1][3]
-
Explosive Potential: Aromatic nitro compounds as a class can be energetic or explosive, particularly when subjected to heat, shock, or friction.[6][7] While this is a mono-nitro compound, the potential for instability, especially if contaminated or aged, must be respected.
Pre-Disposal Protocol: Preparation and Prevention
Proper preparation is critical to a safe disposal workflow. This begins with waste segregation and ensuring the availability of appropriate personal protective equipment.
Waste Segregation
From the point of generation, waste this compound must be kept separate from all other waste streams.
-
Solid Waste: Collect pure solid compound, contaminated personal protective equipment (PPE), weigh boats, and contaminated lab supplies (e.g., paper towels, spill pads) in a dedicated, clearly labeled hazardous waste container.[3][8]
-
Liquid Waste: Solutions containing the compound should be collected in a separate, compatible liquid hazardous waste container. Do not mix with other solvent waste streams unless compatibility has been verified.
Personal Protective Equipment (PPE)
A summary of required PPE for handling this waste stream is provided below.
| Equipment Type | Specification | Rationale |
| Eye and Face | Chemical safety goggles and a face shield if there is a splash risk. | Protects against splashes and airborne dust, preventing serious eye irritation.[1][3] |
| Hand Protection | Chemically resistant gloves (e.g., nitrile). Inspect gloves for integrity before use. | Prevents skin contact, which can cause irritation and potential absorption.[3] Use proper glove removal technique to avoid contaminating hands. |
| Body Protection | A standard laboratory coat is required. For larger quantities or spill cleanup, impervious clothing may be necessary. | Protects against incidental skin contact. |
| Respiratory | Use in a well-ventilated area, preferably within a certified chemical fume hood. | Minimizes the risk of inhaling dust or vapors, which can cause respiratory irritation.[1][3] |
Disposal Workflow: A Step-by-Step Guide
The following diagram and protocol outline the decision-making and physical steps for the compliant disposal of this compound. The primary goal is secure containment and clear labeling for collection by a certified environmental management service.
Caption: Disposal workflow for this compound waste.
Experimental Protocol for Waste Packaging
-
Don PPE: Before handling any waste, put on all required PPE as detailed in the table above.
-
Select Container: Choose a waste container that is compatible with the waste type (solid or liquid) and is in good condition. The container must have a secure, tight-fitting lid.[6]
-
Transfer Waste: Carefully place the solid waste or pour the liquid waste into the designated container using a funnel for liquids to prevent spillage. Do not fill the container beyond 90% of its capacity to allow for expansion.[6]
-
Seal Container: Tightly close the container lid.
-
Decontaminate Exterior: Wipe the exterior of the container with a damp cloth or paper towel to remove any external contamination. Dispose of the cleaning materials as hazardous solid waste.
-
Label Container: Affix a completed hazardous waste tag to the container. The label must include:
-
The words "Hazardous Waste."
-
The full chemical name: "this compound."
-
An accurate estimation of the concentration and quantity.
-
All relevant hazard information (e.g., "Toxic," "Irritant").
-
The date of accumulation.
-
-
Store Safely: Place the sealed and labeled container in your laboratory's designated hazardous waste satellite accumulation area. Ensure it is stored away from incompatible materials, particularly strong oxidizing agents.
-
Schedule Pickup: Follow your institution's procedures to arrange for the collection of the hazardous waste by your Environmental Health & Safety (EH&S) department or a licensed waste disposal contractor.
Emergency Procedures: Spill Management
In the event of a spill during the disposal process, immediate and safe response is paramount.
-
Evacuate and Alert: Alert personnel in the immediate vicinity and evacuate the area if necessary.
-
Isolate: Restrict access to the spill area.
-
Ventilate: Ensure the area is well-ventilated, using a chemical fume hood if the spill is contained within one.
-
Consult SDS: Refer to the SDS for similar compounds for specific cleanup advice.[3]
-
Cleanup: For a small spill of solid material, carefully sweep it up, avoiding dust formation, and place it into a labeled hazardous waste container.[5] For a liquid spill, use an inert absorbent material (e.g., vermiculite, sand), then collect the absorbed material into the hazardous waste container.[3]
-
Decontaminate: Clean the spill area thoroughly.
-
Report: Report the incident to your laboratory supervisor and EH&S department according to your institution's policies.
By adhering to this structured and cautious disposal protocol, you uphold the highest standards of laboratory safety and ensure that your work has a minimal environmental footprint.
References
Sources
- 1. cdnisotopes.com [cdnisotopes.com]
- 2. 2-Bromo-5-nitropyridine | C5H3BrN2O2 | CID 78240 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. jubilantingrevia.com [jubilantingrevia.com]
- 4. 2-Amino-5-bromo-3-nitropyridine | C5H4BrN3O2 | CID 138878 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. fishersci.com [fishersci.com]
- 6. ethz.ch [ethz.ch]
- 7. Aromatic halogenated amines and nitro-compounds | Croner-i [bsc.croneri.co.uk]
- 8. web.mit.edu [web.mit.edu]
- 9. 2-Bromo-5-nitropyridine | CAS#:4487-59-6 | Chemsrc [chemsrc.com]
- 10. Cas 4487-59-6,2-Bromo-5-nitropyridine | lookchem [lookchem.com]
- 11. 4487-59-6|2-Bromo-5-nitropyridine|BLD Pharm [bldpharm.com]
- 12. 5-Bromo-2-methoxy-3-nitropyridine AldrichCPR 152684-30-5 [sigmaaldrich.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
